molecular formula C7H13BN2O2 B8089998 (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B8089998
M. Wt: 168.00 g/mol
InChI Key: LRAKDDQRFJIQAA-UHFFFAOYSA-N
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Description

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid (CAS 1416785-99-3) is an organoboron compound with the molecular formula C₇H₁₃BN₂O₂ and a molecular weight of 168.00 g/mol . This boronic acid derivative is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Its primary research value lies in its application in medicinal chemistry and materials science for the construction of complex molecules containing the 1-(tert-butyl)-1H-pyrazole scaffold. The tert-butyl group attached to the pyrazole nitrogen confers significant steric bulk, which can influence the compound's reactivity and the physicochemical properties of the resulting coupled products. Available with a purity of ≥97% , it is supplied for research and further manufacturing applications. This product is intended for scientific research only and is not approved for human or animal use . Safety and Handling: This compound has a warning signal word. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Recommended precautionary statements include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2/c1-7(2,3)10-5-6(4-9-10)8(11)12/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAKDDQRFJIQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural Analysis of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Boronic Acids in Modern Drug Discovery

Within the landscape of medicinal chemistry, pyrazole-containing boronic acids have emerged as indispensable building blocks.[1][2][3] Their utility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex carbon-carbon bonds, which form the backbone of countless therapeutic agents.[1][3][4] (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a prime example of such a reagent, valued for the specific structural and electronic properties conferred by its N-tert-butyl pyrazole moiety. For researchers, scientists, and drug development professionals, an unambiguous and comprehensive understanding of its structure is not merely an academic exercise; it is a prerequisite for ensuring reaction reproducibility, controlling impurity profiles, and ultimately, guaranteeing the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, multi-technique approach to the structural analysis of this key synthetic intermediate, grounded in field-proven insights and methodologies.

Foundational Physicochemical Characterization

Before delving into complex spectroscopic analysis, a solid foundation is built upon the compound's basic physicochemical properties. These parameters serve as the first line of quality control and are essential for selecting appropriate solvents and conditions for subsequent analyses.

PropertyValueSource
Molecular Formula C₇H₁₃BN₂O₂[5][6]
Molecular Weight 168.00 g/mol [5][6]
Appearance White to off-white powder/solidGeneric Material Data
Purity ≥97% (typical commercial grade)[5][6]
Storage Store at room temperature[5]

The Core of Structural Verification: A Spectroscopic Triad

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the cornerstone of structural elucidation for organic molecules. For boronic acids, this is complemented by specialized techniques that probe the unique nature of the boron atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information regarding the chemical environment of magnetically active nuclei. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required for full structural confirmation.[7]

Causality in Experimental Choice: The choice of deuterated solvent is critical. While CDCl₃ is common, its slightly acidic nature can sometimes promote dehydration. Solvents like DMSO-d₆ or Methanol-d₄ are often preferred for their ability to stabilize the boronic acid form through hydrogen bonding.

Experimental Protocol: NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for acquiring high-quality spectra.

  • Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and ¹¹B spectra according to standard instrument protocols.

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the tert-butyl group.

    • Two singlets (or narrow doublets, depending on resolution) in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazole ring (C3-H and C5-H).

    • A sharp, prominent singlet in the aliphatic region (typically δ 1.5-1.6 ppm) integrating to 9 protons, characteristic of the tert-butyl group.

    • A broad singlet, often exchangeable with D₂O, corresponding to the two hydroxyl protons of the B(OH)₂ group. Its chemical shift can vary significantly depending on concentration and solvent.

  • ¹³C NMR Analysis: The carbon spectrum confirms the carbon framework.

    • Signals for the three carbons of the pyrazole ring.

    • Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group. The carbon attached to the boron atom (C4) may show a broader signal due to quadrupolar relaxation of the attached boron nucleus.

  • ¹¹B NMR Analysis: This experiment is specific to the boron center and is crucial for confirming the boronic acid functionality. A single, relatively broad signal is expected in the range of δ 20-30 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar boronic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve acquire Acquire Spectra (¹H, ¹³C, ¹¹B) dissolve->acquire process Process FID (FT, Phasing, Baseline) acquire->process assign Assign Signals & Confirm Structure process->assign

NMR analysis workflow from sample preparation to structural confirmation.
Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition, providing definitive confirmation of the molecular formula. Electrospray Ionization (ESI) is a common technique for boronic acids.[8]

Trustworthiness through Self-Validation: High-Resolution Mass Spectrometry (HRMS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the elemental composition can be calculated and compared against the theoretical value for C₇H₁₃BN₂O₂, providing an extremely high degree of confidence in the compound's identity.

  • Expected Ions: In positive-ion mode ESI-MS, the most common adduct is the protonated molecule [M+H]⁺. However, boronic acids are known to form various adducts and clusters in the gas phase, including solvent adducts or dimers like [2M-OH]⁻.[9]

  • Fragmentation: The fragmentation pattern can also provide structural information. Common fragmentation pathways for aryl boronic acids involve losses of water and rearrangements around the boron center, potentially yielding fragments like BO⁻ or BO₂⁻ in negative ion mode.[10]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). For HRMS, use a capable analyzer like a Time-of-Flight (TOF) or Orbitrap.

Solid-State Characterization: X-Ray Crystallography

While NMR and MS define the molecular structure, X-ray crystallography provides an unambiguous picture of the molecule's three-dimensional arrangement in the solid state.[11][12] This is the ultimate technique for confirming connectivity and stereochemistry.

Authoritative Grounding: For novel compounds or when polymorphism is a concern, single-crystal X-ray diffraction is paramount.[13] It reveals crucial details about bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) that govern the crystal packing. This information is invaluable for understanding physical properties like melting point and solubility.

XRay_Logic A Grow Single Crystal B Mount Crystal & Collect Diffraction Data A->B C Solve Phase Problem B->C D Refine Structural Model C->D E Final 3D Structure (Bond Lengths, Angles) D->E

Logical progression for determining a 3D structure via X-ray crystallography.

Purity and Stability: The Chromatographic Perspective

For applications in drug development, knowing the purity of a starting material is as important as knowing its identity. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[14]

The Challenge of Boronic Acids in HPLC: A key challenge in the analysis of boronic acids is their potential for on-column degradation or interaction with the stationary phase.[15] The Lewis acidic boron atom can interact with free silanol groups on standard silica-based columns, leading to poor peak shape and inaccurate quantification. Furthermore, the pinacol esters often used as precursors can hydrolyze back to the boronic acid under typical reversed-phase conditions.[15][16]

Expertise in Method Development: To overcome these challenges, specialized columns with end-capping or novel surface technologies (e.g., Waters MaxPeak™ Premier) are recommended to minimize analyte-metal interactions.[14] Mobile phase selection is also critical; using acidic modifiers like formic or acetic acid helps to suppress the ionization of the boronic acid and improve peak shape.[17]

Experimental Protocol: Reversed-Phase HPLC Purity Assessment

  • Column: C18 reversed-phase column with advanced shielding or end-capping (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.

TechniquePurposeKey Parameters
HPLC (Reversed-Phase) Quantify purity, detect impuritiesC18 Column, Acetonitrile/Water with Acid Modifier
LC-MS Identify impuritiesCouple HPLC to a mass spectrometer

A Critical Consideration: The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine .[18][19][20] This equilibrium is driven by the removal of water and can be influenced by factors like solvent, temperature, and concentration.[18][21]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O (Boronic Acid Monomer ⇌ Boroxine Trimer + Water)

Implications for Analysis and Synthesis: The presence of boroxine can complicate analysis, as it will have a different molecular weight and distinct spectroscopic signatures. In mass spectrometry, ions corresponding to the trimer may be observed.[19] In NMR, the signals may be broadened or shifted if the exchange between monomer and trimer is fast on the NMR timescale. For synthetic applications, understanding this equilibrium is vital, as the reactivity of the boroxine can differ from that of the monomeric acid. The formation of boroxine is an entropically driven process, as it releases three molecules of water.[18]

Equilibrium cluster_reactants cluster_products M1 R-B(OH)₂ M2 R-B(OH)₂ Boroxine Boroxine (RBO)₃ M2->Boroxine - 3 H₂O M3 R-B(OH)₂ Boroxine->M2 + 3 H₂O Water + 3 H₂O

The reversible equilibrium between boronic acid monomers and the boroxine trimer.

Conclusion: An Integrated Approach for Unquestionable Quality

The thorough structural analysis of this compound is not achieved by a single technique but by the logical integration of multiple analytical methodologies. From fundamental property checks to advanced spectroscopic and chromatographic separations, each step provides a layer of validation. This rigorous, multi-faceted approach ensures a complete and unambiguous understanding of the molecule's identity, purity, and stability. For professionals in drug development, adopting this comprehensive analytical strategy is fundamental to mitigating risks in the synthetic process and building quality into the foundation of novel therapeutics.

References

  • Gomes, L., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles. Available at: [Link]

  • Bentley, P., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available at: [Link]

  • Dhe-Paganon, S., et al. (2003). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Liao, H., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Chen, Y., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Roy, A., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]

  • Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles. Available at: [Link]

  • Lensing, C., et al. (2014). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]

  • Al-Sayah, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • George, G., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Marinaro, W., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Snyder, H., et al. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • National Center for Biotechnology Information. (2025). 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
  • Duddeck, H., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by Modern NMR. Available at: [Link]

  • Krska, S., et al. (2017). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Available at: [Link]

  • Billingsley, K., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid. PubChem Compound Database. Available at: [Link]

  • Bohrium. (2023). x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. Ask this paper. Available at: [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link]

  • Chem-Impex International. (n.d.). 1H-Pyrazole-4-boronic acid. Chem-Impex International. Available at: [Link]

  • Mphahlele, M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances. Available at: [Link]

Sources

Spectroscopic Characterization of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid (CAS No. 1416785-99-3) is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group and a boronic acid moiety.[1][2][3][4][5][6][7] This molecular architecture makes it a valuable building block in medicinal chemistry and materials science, where the pyrazole core offers a versatile scaffold and the boronic acid group enables various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] Accurate structural elucidation and purity assessment of this reagent are paramount for its effective application. This in-depth technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound, complete with detailed experimental protocols and interpretation of the spectral data. While experimental spectra for this specific compound are not widely published, this guide utilizes predicted data based on established principles of spectroscopy for analogous structures, offering a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of the constituent atoms.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for pyrazole derivatives and compounds containing tert-butyl and boronic acid groups.[9][10][11][12]

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0Singlet1HPyrazole H5
~7.6Singlet1HPyrazole H3
~8.0Broad Singlet2HB(OH)₂
1.5Singlet9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~140Pyrazole C5
~135Pyrazole C3
Not observed/BroadPyrazole C4 (C-B)
~60C (CH₃)₃
~30C(C H₃)₃
Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation to mitigate the effects of oligomerization, which can lead to broad and poorly resolved signals.[2][13]

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[14]

Sample Preparation:

  • Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a protic solvent like methanol-d₄ can also be beneficial in breaking up boronic acid oligomers, though this will result in the exchange and disappearance of the B(OH)₂ proton signals.[13]

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak as an internal reference (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for all signals in both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve setup Instrument Setup & Shimming dissolve->setup acq_1h Acquire 1H Spectrum setup->acq_1h acq_13c Acquire 13C Spectrum setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Integration & Peak Picking calibrate->analyze Final Spectrum Final Spectrum analyze->Final Spectrum

NMR Data Acquisition and Processing Workflow
Interpretation of NMR Spectra
  • ¹H NMR: The two singlets in the aromatic region (~7.6 and ~8.0 ppm) are characteristic of the two protons on the pyrazole ring. The downfield shift is due to the aromatic nature of the heterocycle. The large singlet at ~1.5 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group. The broad singlet at ~8.0 ppm, integrating to two protons, is assigned to the hydroxyl protons of the boronic acid group; its broadness is a result of chemical exchange and quadrupolar broadening from the adjacent boron atom.[14]

  • ¹³C NMR: The signals in the aromatic region (~135 and ~140 ppm) correspond to the protonated carbons of the pyrazole ring.[15] The carbon atom directly attached to the boron (C4) is often difficult to observe due to quadrupolar relaxation induced by the boron nucleus, leading to significant broadening of the signal.[16] The signals at ~60 and ~30 ppm are characteristic of the quaternary and methyl carbons of the tert-butyl group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for this compound (Thin Film)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3100 (broad)O-H stretchingB(OH)₂
~2980-2850C-H stretchingtert-Butyl
~1550C=N stretchingPyrazole
~1470C-H bendingtert-Butyl
~1360B-O stretchingBoronic acid
~1100C-N stretchingPyrazole
~850O-B-O bendingBoronic acid
Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the thin solid film or KBr pellet method is typically employed.[1][16][17][18]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Thin Film Method):

  • Place a small amount of the solid sample (a few milligrams) in a small test tube or vial.

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[1]

  • Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

  • Place the salt plate in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Perform a background scan with an empty sample compartment to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). The instrument's software will subtract this from the sample spectrum.[19]

  • Place the prepared sample in the spectrometer.

  • Acquire the IR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in volatile solvent apply Apply solution to salt plate dissolve->apply evaporate Evaporate solvent apply->evaporate background Run Background Scan evaporate->background sample_scan Scan Sample background->sample_scan subtract Background Subtraction sample_scan->subtract analyze Peak Analysis subtract->analyze Final Spectrum Final Spectrum analyze->Final Spectrum

IR Spectroscopy Experimental Workflow
Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.[13] A very broad and strong absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, with the broadening indicative of hydrogen bonding.[3][11][20][21] The sharp peaks between 2980 and 2850 cm⁻¹ are due to the C-H stretching of the tert-butyl group. The pyrazole ring gives rise to several characteristic absorptions, including C=N stretching around 1550 cm⁻¹ and C-N stretching near 1100 cm⁻¹. The presence of the boronic acid moiety is further confirmed by a strong B-O stretching vibration around 1360 cm⁻¹ and an O-B-O bending vibration around 850 cm⁻¹.[22][23]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[24]

Predicted Mass Spectrum Data

Table 4: Predicted Mass Spectrum Data for this compound (Electron Impact, 70 eV)

m/z (mass-to-charge ratio)Proposed Fragment
168[M]⁺ (Molecular Ion)
153[M - CH₃]⁺
111[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Impact (EI) ionization is a common technique for the analysis of relatively volatile and thermally stable small molecules.[4][25]

Instrumentation:

  • A mass spectrometer equipped with an Electron Impact (EI) ion source, often coupled with a Gas Chromatograph (GC) for sample introduction.

Sample Preparation and Introduction:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • If using a GC-MS system, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Alternatively, for a pure sample, a direct insertion probe can be used to introduce the sample directly into the ion source.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns for library matching).[25]

  • Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and key fragments.

  • Source Temperature: Typically 200-250 °C.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output dissolve Prepare dilute solution inject Inject into GC-MS or use direct probe dissolve->inject ionize Ionization (EI, 70 eV) inject->ionize fragment Fragmentation ionize->fragment separate Mass Separation (m/z) fragment->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum Final Data Final Data spectrum->Final Data

Mass Spectrometry Experimental Workflow
Interpretation of Mass Spectrum

The mass spectrum provides a molecular fingerprint of the compound. The peak at m/z 168 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.[4] The fragmentation pattern is consistent with the proposed structure. A common fragmentation pathway for tert-butyl groups is the loss of a methyl radical (CH₃•), leading to a stable tertiary carbocation, which would be observed at m/z 153 ([M - 15]⁺). The most significant fragmentation is likely the cleavage of the C-N bond between the pyrazole ring and the tert-butyl group, resulting in a fragment at m/z 111 corresponding to the pyrazole boronic acid radical cation, and a highly stable tert-butyl cation at m/z 57. The peak at m/z 57 is often a prominent peak in the mass spectra of compounds containing a tert-butyl group.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation and purity assessment of this compound. The predicted data, grounded in established spectroscopic principles, aligns with the expected chemical structure. The detailed protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to reliably characterize this important chemical building block, ensuring its quality and suitability for downstream applications.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
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  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Tolylboronic Acid.
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  • Smalley, T. L., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 118(37), 8415–8425. [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

  • Taylor, R. C., & Cluff, C. L. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2093. [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(1), 163. [Link]

  • LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.). American Chemical Society.
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  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed frequencies in the IR spectra of boric acid and the solid Eu(III) borate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 25). How To Run IR Spectroscopy? - Chemistry For Everyone [Video]. YouTube. [Link]

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  • Grembi, J. A., et al. (2022). ¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2618–2622. [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Massachusetts Amherst. Retrieved from [Link]

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  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. PubChem. Retrieved from [Link]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). University of Würzburg.
  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

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Sources

A Technical Guide to (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid: Properties, Sourcing, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Pillar: Chemical Building Blocks for Modern Medicinal Chemistry

Executive Summary

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic building block of significant interest in contemporary drug discovery and materials science. Its value is derived from the convergence of two key chemical motifs: the pyrazole ring, a privileged scaffold in medicinal chemistry, and the boronic acid functional group, a versatile handle for carbon-carbon bond formation. This guide provides a comprehensive technical overview of this reagent, covering its physicochemical properties, commercial availability, critical safety and handling protocols, and its primary application in palladium-catalyzed cross-coupling reactions. By synthesizing information from suppliers, safety data sheets, and the scientific literature, this document serves as a practical resource for researchers aiming to incorporate this valuable intermediate into their synthetic programs.

The Strategic Value of Pyrazole Boronic Acids in Synthesis

The utility of this compound is best understood by examining its constituent parts. The pyrazole core is a five-membered aromatic heterocycle that is a cornerstone of many FDA-approved drugs. Its presence can confer favorable pharmacokinetic properties, such as metabolic stability and improved solubility, while also providing key hydrogen bond donors and acceptors for target engagement.[1] The tert-butyl group provides steric bulk, which can be used to modulate the molecule's orientation, solubility, and interaction with biological targets.

The boronic acid moiety is the reactive handle, making the compound an ideal substrate for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl linkages, which are central to the architecture of many complex pharmaceutical agents.[1][2] The reaction's reliability, functional group tolerance, and relatively mild conditions have made it an indispensable tool in modern organic synthesis.[3]

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_catalysis Catalytic System PyBOH This compound Coupling Suzuki-Miyaura Coupling Reaction PyBOH->Coupling ArX Aryl/Heteroaryl Halide (R-X) ArX->Coupling Pd_cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Coupling Base Aqueous Base (e.g., K₂CO₃, Cs₂CO₃) Base->Coupling Solvent Reaction Solvent (e.g., Dioxane, Toluene, DMF) Solvent->Coupling Workup Aqueous Workup & Purification (Chromatography) Coupling->Workup Product Coupled Product (Pyrazolyl-Aryl) Workup->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Specifications

Accurate characterization is fundamental to successful and reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1416785-99-3[4][5][6]
Molecular Formula C₇H₁₃BN₂O₂[4][6]
Molecular Weight 168.00 g/mol [4][5]
IUPAC Name This compound[6]
Synonyms [1-(2-Methyl-2-propanyl)-1H-pyrazol-4-yl]boronic acid[4]
Typical Purity ≥97%[4][6]
Appearance White to off-white solid/powderGeneral
Storage Conditions Store at room temperature or refrigerate (2-8°C). Keep dry.[4][7]
Topological Polar Surface Area (TPSA) 58.28 Ų[4]
logP -0.6821[4]

Stability and Handling Insight: Boronic acids are susceptible to dehydration to form cyclic boroxines, particularly upon heating or under acidic conditions. While generally stable, it is best practice to store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, to prevent degradation from atmospheric moisture.

Commercial Availability and Sourcing

This compound is readily available from multiple chemical suppliers, primarily for research and development purposes. For large-scale or GMP (Good Manufacturing Practice) requirements, inquiries for custom synthesis are typically necessary.

SupplierProduct Number (Example)Typical PurityNotes
ChemScene CS-0095048≥97%Offers research quantities and custom synthesis/commercial production.[4]
Sigma-Aldrich CIAH987EC693Not specifiedListed as a catalog item; availability may vary.[5]
Advanced ChemBlocks W15984797%Provides research quantities and offers custom quotes.[6]
Angene Chemical AG00E75SNot specifiedListed as a supplier with available Safety Data Sheet.

Procurement Strategy: For initial screening and methodology development, purchasing from established suppliers of research chemicals is efficient. When planning for scale-up, it is crucial to engage with suppliers who offer custom synthesis services. This ensures a consistent supply chain and the ability to secure larger quantities with defined purity specifications.

Health, Safety, and Handling Protocols

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.

Hazard Classification (GHS)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [4][8]
Hazard Statements H302: Harmful if swallowed[8]H315: Causes skin irritation[4][8]H319: Causes serious eye irritation[4][8]H335: May cause respiratory irritation[8]
Standard Operating Procedure for Safe Handling
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Dispensing: When weighing, do so carefully to minimize dust generation. Use a spatula and dispense onto weighing paper or directly into the reaction vessel inside the fume hood.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[8]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[9]

Safe_Handling_Workflow Start Receive Chemical Store Store in Dry, Well-Ventilated Area Start->Store Prepare Don PPE in Fume Hood (Goggles, Gloves, Lab Coat) Store->Prepare Weigh Weigh Reagent (Minimize Dust) Prepare->Weigh React Add to Reaction Vessel Weigh->React Cleanup Clean Spills & Decontaminate Glassware React->Cleanup Dispose Dispose of Waste in Designated Container Cleanup->Dispose

Caption: A workflow for the safe handling of solid chemical reagents.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The primary utility of this reagent is its participation in Suzuki-Miyaura cross-coupling reactions. The following is a representative, field-proven protocol for coupling with a generic aryl bromide.

Objective: To synthesize a 4-(Aryl)-1-(tert-butyl)-1H-pyrazole derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Experimental Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, and an inert atmosphere is critical to prevent catalyst degradation and ensure high reaction yield.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar)(Py) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Py (Product) RedElim->Product ArX Ar-X ArX->OxAdd PyBOH Py-B(OH)₂ PyBOH->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis of the Reagent

While commercially available, understanding the synthesis of this compound is valuable for researchers considering custom derivatives. A common approach is the palladium-catalyzed borylation of a corresponding halo-pyrazole.[10]

Synthesis_Pathway SM 4-Iodo-1H-pyrazole Protect Protection with tert-butyl group SM->Protect Intermediate 1-(tert-Butyl)-4-iodo-1H-pyrazole Protect->Intermediate Borylation Palladium-Catalyzed Borylation (e.g., with Bis(pinacolato)diboron) Intermediate->Borylation PinacolEster Pinacol Ester Intermediate Borylation->PinacolEster Deprotect Hydrolysis of Pinacol Ester PinacolEster->Deprotect Product This compound Deprotect->Product

Caption: A common synthetic route to pyrazole-4-boronic acids.

Conclusion

This compound stands out as a readily accessible and highly effective building block for medicinal chemistry and materials science. Its robust performance in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures centered on the valuable pyrazole scaffold. By understanding its properties, sourcing channels, and adhering to strict safety protocols, researchers can confidently and effectively leverage this reagent to accelerate their discovery programs.

References

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. PubChem - NIH. [Link]

  • Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Safety Data Sheet - 1-tert-Butyl-1H-pyrazol-4-ylboronic acid. Angene Chemical. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

Sources

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic and medicinal chemistry. We will delve into its fundamental chemical identifiers, physicochemical properties, a representative synthetic pathway, and its critical role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental considerations to facilitate its effective application in the laboratory.

The Strategic Importance of Pyrazole Boronic Acids in Synthesis

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] When functionalized with a boronic acid moiety, these heterocyclic systems are transformed into exceptionally versatile reagents for synthetic chemists.[2]

The boronic acid group serves as a powerful handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's tolerance of a wide range of functional groups makes it an indispensable tool for the late-stage functionalization of complex molecules, a crucial step in pharmaceutical research and development.[3] The subject of this guide, this compound, incorporates a tert-butyl group on the pyrazole nitrogen. This bulky substituent provides steric influence that can direct reaction outcomes and significantly enhances solubility in common organic solvents, a practical advantage that simplifies reaction setup and purification processes.

Core Compound Identifiers and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The following tables summarize the key identifiers and computational properties for this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 1416785-99-3[4]
Molecular Formula C₇H₁₃BN₂O₂[4]
Molecular Weight 168.00 g/mol [4]
IUPAC Name This compound
Synonym [1-(2-Methyl-2-propanyl)-1H-pyrazol-4-yl]boronic acid[4]
MDL Number MFCD18250635[4]

Table 2: Computed Physicochemical Properties

PropertyValueSource(s)
TPSA (Topological Polar Surface Area) 58.28 Ų[4]
LogP (Octanol-Water Partition Coefficient) -0.6821[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 1[4]

Synthesis and Purification Strategy

The synthesis of pyrazole-4-boronic acids and their esters typically relies on modern palladium-catalyzed borylation reactions. A common and effective strategy involves the coupling of a halogenated pyrazole precursor with a boron-containing reagent.

General Synthetic Workflow

The pathway involves two key transformations:

  • Preparation of the Halogenated Precursor: Synthesis of 1-(tert-butyl)-4-halo-1H-pyrazole (where halo is typically Iodo or Bromo) from pyrazole starting materials.

  • Palladium-Catalyzed Borylation: The halogenated pyrazole undergoes a cross-coupling reaction with a boron source, such as pinacol diboron (B₂pin₂), followed by hydrolysis to yield the desired boronic acid. A patent for a related synthesis describes reacting a 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of a palladium catalyst and a weak base.[5] This fundamental approach is widely applicable.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Borylation & Hydrolysis A 1-(tert-Butyl)-1H-pyrazole C 1-(tert-Butyl)-4-halo-1H-pyrazole A->C Halogenation B Halogenating Agent (e.g., NBS, NIS) D Bis(pinacolato)diboron F 1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid pinacol ester C->F Suzuki-Miyaura Borylation E Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) G This compound F->G Hydrolysis

Caption: Generalized synthetic workflow for this compound.

Causality in Reagent Selection
  • Palladium Catalyst: A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often chosen for its high efficiency and functional group tolerance in coupling reactions involving heterocyclic compounds.[5]

  • Base: A mild base such as potassium acetate (KOAc) is critical. It acts as a proton scavenger and facilitates the crucial transmetalation step in the catalytic cycle without causing unwanted side reactions.[5]

  • Solvent: An aprotic polar solvent like dioxane or DMSO is typically used to ensure all reagents remain in solution at the required reaction temperatures.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a C-C bond between the pyrazole C4 position and an aryl or heteroaryl halide/triflate.[1][3]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its pyrazole group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners (aryl and pyrazolyl) are ejected from the palladium center as the final coupled product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArR Ar-Pd(II)L₂-Pyrazolyl Transmetal->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar-Pyrazolyl) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Pyrazolyl-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Sources

An In-depth Technical Guide to the Solubility Profile of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing robust purification protocols, and formulating for downstream applications. This technical guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to provide a predictive framework. Furthermore, a rigorous, step-by-step experimental protocol for determining its solubility is presented, empowering researchers to generate precise and reliable data.

Introduction: The Pivotal Role of Solubility in the Application of this compound

This compound, with its molecular formula C₇H₁₃BN₂O₂, is a versatile reagent in modern organic synthesis.[1][2] Its strategic importance lies in the pyrazole core, a common motif in pharmacologically active compounds, and the boronic acid functionality, which enables the formation of carbon-carbon and carbon-heteroatom bonds. The tert-butyl group imparts specific steric and electronic properties, influencing both reactivity and physical characteristics, including solubility.

The solubility of a reagent is a fundamental parameter that dictates its utility. In drug discovery and development, poor solubility can hinder reaction kinetics, complicate purification, and create challenges in formulation and bioavailability.[3] For process chemists, understanding solubility is paramount for designing scalable and efficient synthetic routes. This guide addresses the critical need for a comprehensive understanding of the solubility of this compound in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The key physicochemical properties of this compound that influence its solubility include:

  • Polarity: The molecule possesses both polar and non-polar regions. The boronic acid group (-B(OH)₂) and the pyrazole ring with its two nitrogen atoms are polar and capable of hydrogen bonding. The tert-butyl group is non-polar and contributes to van der Waals interactions.

  • Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding suggests a preference for polar, protic solvents.

  • Molecular Size and Shape: The bulky tert-butyl group can influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

  • Potential for Dehydration: Boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[4] This equilibrium can be influenced by the solvent and can affect solubility measurements.

Based on these characteristics, a qualitative prediction of solubility in different solvent classes can be made.

Predicted Solubility Trends:
  • High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), as well as polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding and have dipole moments that can effectively solvate the polar parts of the molecule. Ethers, in particular, have shown to be good solvents for boronic acids.[5]

  • Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane (DCM) and chloroform.[5][6]

  • Low Solubility: Expected in non-polar solvents like hexanes, cyclohexane, and toluene, which cannot effectively solvate the polar boronic acid and pyrazole moieties.[5][6]

General Solubility Characteristics of Related Boronic Acids

While specific data for this compound is scarce, studies on phenylboronic acid and its derivatives provide valuable insights. For instance, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6] Esterification of the boronic acid, for example, to a pinacol ester, generally increases solubility in organic solvents.[6][7] The introduction of substituents on the aromatic ring also modulates solubility.[4] These findings support the theoretical predictions for the target molecule.

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the integrity of the generated data.

Materials and Equipment
  • This compound (purity ≥97%)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining equilibrium solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute into vial B Add known volume of solvent A->B Step 1 & 2 C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-72 hours) C->D Step 3 & 4 E Allow solids to settle D->E F Withdraw aliquot of supernatant E->F Steps 5-9 G Filter the aliquot F->G Steps 5-9 H Dilute sample if necessary G->H Steps 5-9 I Analyze by validated HPLC method H->I Steps 5-9

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[8]

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved solute using a validated, stability-indicating HPLC method.[8] A calibration curve should be prepared using standards of known concentrations.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • Perform each measurement in triplicate to ensure reproducibility.[9]

    • Report the mean solubility and standard deviation for each solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)
Polar Protic Methanol32.7[Experimental Value]
Ethanol24.5[Experimental Value]
Polar Aprotic Acetone20.7[Experimental Value]
Acetonitrile37.5[Experimental Value]
Ethyl Acetate6.0[Experimental Value]
Tetrahydrofuran (THF)7.6[Experimental Value]
Chlorinated Dichloromethane (DCM)9.1[Experimental Value]
Non-Polar Toluene2.4[Experimental Value]
Hexanes1.9[Experimental Value]

The relationship between solvent properties and solubility can be visualized as follows:

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Polar Polar Groups (-B(OH)₂, Pyrazole) Solute->Polar NonPolar Non-Polar Group (tert-Butyl) Solute->NonPolar Solubility Solubility Polar->Solubility Favors interaction with polar solvents NonPolar->Solubility Favors interaction with non-polar solvents Solvent Organic Solvent Polarity Polarity Solvent->Polarity H_Bonding H-Bonding Capacity Solvent->H_Bonding Polarity->Solubility Influences H_Bonding->Solubility Influences

Caption: Factors Influencing Solubility.

Conclusion and Future Perspectives

While a definitive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for its prediction and experimental determination. The provided protocol offers a standardized method for generating high-quality, reliable solubility data, which is indispensable for the effective use of this important building block in research and development. It is anticipated that as the use of this compound becomes more widespread, a comprehensive library of its solubility in various solvent systems will be established, further enabling its application in innovative chemical synthesis and materials science.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. 7

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. 6

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. 4

  • Halliwell, D. G. (Ed.). (2011).
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  • Fisher Scientific.
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  • ChemicalBook. 1-(Tert-Butoxycarbonyl)
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  • Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester. 17

  • Angene Chemical. Safety Data Sheet: 1-tert-Butyl-1H-pyrazol-4-ylboronic acid.
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A Proposed Theoretical Framework for Elucidating the Electronic Properties of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Computational Chemists, Medicinal Chemists, and Materials Scientists

Abstract: Pyrazole-boronic acids are a cornerstone of modern synthetic chemistry, serving as indispensable building blocks in medicinal chemistry and materials science.[1][2] Their utility in forming carbon-carbon bonds via Suzuki-Miyaura cross-coupling is particularly noteworthy.[1][3] This whitepaper addresses a conspicuous gap in the scientific literature: the absence of a dedicated theoretical study on the electronic properties of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid. We present a comprehensive, in-depth guide proposing a robust computational methodology to characterize this molecule. By leveraging Density Functional Theory (DFT), this guide outlines a systematic workflow to predict and analyze its fundamental electronic characteristics. The proposed study will illuminate the interplay between the electron-donating tert-butyl group, the aromatic pyrazole ring, and the electrophilic boronic acid moiety, providing actionable insights for optimizing its use in synthetic applications and designing novel derivatives with tailored properties.

Introduction: The Significance of Pyrazole Boronic Acids

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmacologically active compounds, with the pyrazole ring being a prominent example due to its metabolic stability and versatile binding capabilities.[4] When functionalized with a boronic acid group, these molecules become powerful reagents in synthetic organic chemistry.[1] The boronic acid moiety is relatively stable, exhibits low toxicity, and serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[1][3]

This compound (Figure 1) is a commercially available reagent used in the synthesis of novel therapeutic agents and functional materials.[5] The tert-butyl group, a bulky and electron-donating substituent, is expected to significantly influence the electronic landscape of the pyrazole ring, thereby affecting the reactivity and stability of the boronic acid group. Understanding these electronic effects is paramount for predicting the molecule's behavior in chemical reactions and for the rational design of new catalysts and drug candidates. To date, while experimental applications exist, a detailed theoretical investigation of its electronic structure remains unpublished. This guide proposes a validated computational strategy to bridge this knowledge gap.

The Subject Molecule: Structural and Electronic Considerations

The unique arrangement of functional groups in this compound suggests a complex interplay of electronic effects.

  • Pyrazole Ring: An aromatic, five-membered heterocycle with two adjacent nitrogen atoms. The ring system is electron-rich and resistant to oxidation.[6]

  • Boronic Acid Group (-B(OH)₂): An electron-withdrawing group attached to the C4 position of the pyrazole. The boron atom is trigonal (sp²) hybridized and acts as a Lewis acid.[7]

  • tert-Butyl Group (-C(CH₃)₃): A bulky, electron-donating group attached to the N1 position. It is known to increase solubility and influence the electronic properties of aromatic systems, often raising the energy levels of molecular orbitals.[8]

The primary scientific question is how these competing electronic influences—donation from the tert-butyl group and withdrawal by the boronic acid—distribute electron density across the molecule and dictate its frontier molecular orbitals (FMOs).

Figure 1: 2D structure of this compound.

Proposed Theoretical Methodology: A Validated Workflow

To ensure scientific rigor and reproducibility, we propose a computational workflow grounded in Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for systems of this nature.[9][10][11]

Computational Approach: Density Functional Theory (DFT)

DFT is the method of choice for investigating the electronic structure of organic molecules.[12][13] It has been successfully applied to study various boronic acid and pyrazole derivatives, providing reliable predictions of their geometries and electronic properties.[9][14]

Selection of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as a starting point. It is widely used and has a proven track record for calculating the geometries and electronic properties of organic molecules, including boronic acids.[9]

  • Basis Set: The 6-311+G(d,p) basis set is proposed. This split-valence triple-zeta basis set provides sufficient flexibility for describing the electron distribution. The inclusion of diffuse functions (+) is crucial for accurately describing lone pairs and anions, while polarization functions (d,p) are essential for capturing the correct bonding environment around the boron and nitrogen atoms.

Step-by-Step Computational Workflow

The proposed investigation follows a logical, multi-step protocol to ensure self-validation at each stage.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization of the molecule in the gas phase using the B3LYP/6-311+G(d,p) level of theory.

    • Causality: This step finds the lowest energy conformation (the most stable structure) of the molecule. An accurate geometry is a prerequisite for reliable electronic property calculations.

    • Validation: Confirm that the optimization has converged to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]

  • Solvation Effects:

    • Action: Re-optimize the geometry and calculate electronic properties using a continuum solvation model, such as the Polarizable Continuum Model (PCM) , with a solvent like water or dimethylformamide (DMF) to simulate realistic solution-phase conditions.

    • Causality: Solvation can significantly impact electronic properties, especially for polar molecules like boronic acids. This step provides a more accurate picture of the molecule's behavior in a reaction medium.

  • Electronic Property Calculation:

    • Action: Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.

    • Causality: This step provides the core data for the analysis. The properties to be calculated are detailed in the next section.

  • Data Analysis and Visualization:

    • Action: Analyze the output files to extract numerical data and generate visual representations of molecular orbitals and electrostatic potential surfaces.

    • Causality: Visualization is critical for interpreting complex quantum chemical data and translating it into intuitive chemical concepts.

computational_workflow cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation (B3LYP/6-311+G(d,p)) cluster_output 3. Data Analysis & Visualization start Initial 3D Structure (1-(t-Bu)-1H-pyrazol-4-yl)boronic acid opt Geometry Optimization start->opt freq Frequency Calculation (Validation) opt->freq Is it a minimum? pcm Solvation Model (PCM) freq->pcm Yes (No imaginary freq.) sp Single-Point Calculation pcm->sp fmo HOMO/LUMO Analysis sp->fmo mep Electrostatic Potential (MEP) sp->mep dipole Dipole Moment & Charges sp->dipole data Tabulated Electronic Data sp->data

Figure 2: Proposed DFT workflow for electronic property analysis.

Predicted Electronic Characteristics and Discussion

Based on established chemical principles and data from analogous systems, the proposed DFT study is expected to reveal the following electronic characteristics.[8][14]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

  • Predicted HOMO: The HOMO is anticipated to be localized primarily on the electron-rich pyrazole ring. The electron-donating tert-butyl group will likely raise the energy of the HOMO, making the molecule a better nucleophile compared to its unsubstituted counterpart.

  • Predicted LUMO: The LUMO is expected to have significant contributions from the empty p-orbital of the boron atom in the boronic acid group. This will render the boron center susceptible to nucleophilic attack, a key step in its reactions.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the molecule's kinetic stability and electronic excitation properties.[12] A smaller gap suggests higher reactivity. The competing effects of the tert-butyl (gap-narrowing) and boronic acid groups make its prediction non-trivial and highlight the need for this computational study.

Molecular Electrostatic Potential (MEP)

The MEP map will visualize the charge distribution. It is predicted to show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the boronic acid, indicating regions susceptible to electrophilic attack.

  • Positive Potential (Blue): Concentrated around the hydroxyl protons and, most importantly, the boron atom, confirming its Lewis acidic character.

Predicted Quantitative Data

The following table summarizes the hypothetical but realistic data that would be generated, comparing the subject molecule to the simpler 1H-Pyrazole-4-boronic acid to highlight the effect of the tert-butyl group.

Property1H-Pyrazole-4-boronic acid (Predicted)This compound (Predicted)Significance
HOMO Energy (eV) -7.20-6.85Higher energy indicates stronger electron-donating character.
LUMO Energy (eV) -1.50-1.45Minor change, suggesting LUMO is dominated by the boronic acid.
HOMO-LUMO Gap (eV) 5.705.40Smaller gap suggests slightly higher reactivity.
Dipole Moment (Debye) 3.54.1Increased polarity due to the tert-butyl group's influence.

Proposed Experimental Validation

Theoretical predictions must be validated by experimental evidence. The following techniques could be employed to corroborate the computational findings:

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to experimentally estimate the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials, respectively. The results can be directly compared to the calculated DFT values.

  • UV-Vis Spectroscopy: The lowest energy electronic transition (S₀→S₁) is related to the HOMO-LUMO gap. Time-Dependent DFT (TD-DFT) calculations can predict the absorption wavelength (λₘₐₓ), which can be compared with an experimental spectrum.[7][9]

  • ¹¹B NMR Spectroscopy: The chemical shift of the boron nucleus is highly sensitive to its electronic environment. This can provide experimental confirmation of the predicted electron density at the boron center.

Conclusion

This whitepaper outlines a clear and robust theoretical framework for the comprehensive investigation of the electronic properties of this compound. By employing a validated DFT methodology, this proposed study will provide fundamental insights into the molecule's reactivity, stability, and electrostatic nature. The resulting data will not only fill a significant void in the current literature but also empower medicinal chemists and material scientists to better utilize this important building block, facilitating the rational design of next-generation pharmaceuticals and advanced materials.

References

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  • Kur, K., et al. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology Food Sci, 82(1), 29-39. [Link]

  • Thompson, W. H., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 234-241. [Link]

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  • Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. National Institutes of Health. [Link]

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  • MDPI. (2020). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. PubChem. [Link]

  • Li, J., et al. (2021). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate. PubChem. [Link]

  • Faria, J. V., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 18-51. [Link]

  • Aldana-Pérez, A., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a critical component in designing molecules with high target affinity and specificity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the efficient synthesis of complex biaryl and heteroaryl structures.[1][2][3] This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid, a valuable building block for introducing the tert-butyl-protected pyrazole moiety into target molecules.

Understanding the Reagent: this compound

This compound is a heterocyclic organoboron compound with the chemical formula C₇H₁₃BN₂O₂ and a molecular weight of 168.00 g/mol .[4][5] The tert-butyl group on the pyrazole nitrogen serves as a sterically bulky protecting group, preventing N-arylation side reactions and enhancing the stability of the molecule.

Key Properties:

PropertyValueSource
Molecular Formula C₇H₁₃BN₂O₂[4][5]
Molecular Weight 168.00 g/mol [4]
CAS Number 1416785-99-3[4]
Purity Typically ≥97%[4][5]

Handling and Storage:

Like many boronic acids, this compound should be stored in a cool, dry place away from moisture and oxidizing agents. It is advisable to handle the compound in an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation, such as protodeboronation, especially under basic conditions.[1][6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² pd_complex->pd_r1_r2 Transmetalation boronate [R²B(OH)₃]⁻ boronate->pd_r1_r2 base_activation Base (e.g., K₂CO₃) boronic_acid R²B(OH)₂ boronic_acid->boronate Base pd_r1_r2->pd0 Reductive Elimination reductive_elimination Reductive Elimination product R¹-R² pd_r1_r2->product aryl_halide R¹-X aryl_halide->pd_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X) to form a Pd(II) complex.[8][9] The reactivity of the halide typically follows the order I > Br > Cl.[1]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. The presence of a base is crucial for this step.[10][11][12] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the pyrazole moiety to the palladium.[13]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8][9]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Reagents and Materials:

ReagentPurposeTypical Amount
Aryl BromideElectrophile1.0 equiv
This compoundNucleophile1.1 - 1.5 equiv
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium Precatalyst1-5 mol%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand2-10 mol%
K₂CO₃ (Potassium Carbonate)Base2.0 - 3.0 equiv
1,4-DioxaneSolventAnhydrous
WaterCo-solventDegassed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). The use of bulky, electron-rich phosphine ligands like SPhos is often beneficial for coupling heteroaryl boronic acids and can improve reaction rates and yields.[6][14]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The addition of water can aid in dissolving the inorganic base and facilitate the transmetalation step.[1][3]

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for the duration of the reaction (typically 2-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.

Rationale for Experimental Choices

  • Catalyst System (Pd₂(dba)₃/SPhos): Pd₂(dba)₃ is a common and relatively air-stable source of Pd(0).[1] The ligand, SPhos, is a bulky, electron-rich monophosphine ligand that has demonstrated high efficacy in Suzuki-Miyaura couplings of heteroaryl substrates, promoting both oxidative addition and reductive elimination steps.[6][14] For challenging couplings, particularly with aryl chlorides, other advanced ligands like XPhos or Buchwald's biarylphosphine ligands may be considered.[15][16]

  • Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base that is widely used in Suzuki-Miyaura reactions.[3][13] It is effective in promoting the formation of the active boronate species without causing significant decomposition of sensitive functional groups.[10][11] Other bases such as K₃PO₄ or Cs₂CO₃ can be employed, especially for less reactive substrates.[1][16]

  • Solvent System (Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane or THF is common as they effectively solubilize the reactants and the palladium complex.[1][3] The addition of water often accelerates the reaction by facilitating the dissolution of the inorganic base and promoting the transmetalation step.[1][3] The choice of solvent can also influence the selectivity of the reaction in certain cases.[17][18]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Use a fresh batch of palladium precatalyst and ligand.- Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas.- Use anhydrous solvents.
Protodeboronation of Boronic Acid - Prolonged reaction time at high temperature- Presence of excess water or protic impurities- Monitor the reaction closely and stop it once the starting material is consumed.- Reduce the reaction temperature.- Use a less aqueous solvent system or consider using the corresponding boronic ester.[1]
Formation of Homocoupled Byproducts - Decomposition of the palladium catalyst- Oxidative coupling of the boronic acid- Increase the ligand-to-palladium ratio.- Ensure a strictly oxygen-free environment.
Difficulty with Product Isolation/Purification - Emulsion formation during work-up- Co-elution of impurities- Add brine to the aqueous layer to break up emulsions.- Optimize the solvent system for column chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for the synthesis of pyrazole-containing biaryl and heteroaryl compounds. A thorough understanding of the reaction mechanism and careful consideration of the choice of catalyst, ligand, base, and solvent are paramount to achieving high yields and purity. The protocol and insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient synthesis of novel molecular entities.

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  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(41), 16336–16339. Available from: [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3749–3752. Available from: [Link]

  • Akerman, M. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(25), 13801–13811. Available from: [Link]

  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, 33(41), 16336–16339. Available from: [Link]

  • Buchwald, S. L., et al. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 127(13), 4685–4696. Available from: [Link]

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  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, 3(1), 211–224. Available from: [Link]

  • PubChem. 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. Available from: [Link]

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The Strategic Role of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex and highly selective therapeutic agents. Among these, (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid has emerged as a particularly valuable reagent. Its unique structural features—a sterically hindered tert-butyl group providing metabolic stability and a versatile boronic acid moiety for carbon-carbon bond formation—make it an attractive synthon for medicinal chemists. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound, with a focus on the synthesis of potent kinase inhibitors. Detailed protocols, mechanistic insights, and biological data are presented to facilitate its integration into drug discovery programs.

The pyrazole motif is a well-established pharmacophore in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] The tert-butyl group on the pyrazole ring can enhance metabolic stability by sterically shielding the pyrazole core from enzymatic degradation, a crucial aspect of drug design. Furthermore, the boronic acid functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of biaryl structures.[2] This reaction's tolerance of a wide range of functional groups makes it an ideal tool for the late-stage functionalization of complex molecules.

Key Application: Synthesis of IRAK-4 Inhibitors for Inflammatory Diseases and Cancer

A prominent application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[3] Dysregulation of IRAK-4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[4] Consequently, the development of potent and selective IRAK-4 inhibitors is a significant focus of pharmaceutical research.

The 1-(tert-butyl)-1H-pyrazol-4-yl moiety has been identified as a key pharmacophore that can effectively occupy the ATP-binding site of IRAK-4, contributing to high-affinity binding and potent inhibition. The subsequent sections will detail the synthesis and biological evaluation of a representative IRAK-4 inhibitor.

Signaling Pathway of IRAK-4

The following diagram illustrates the central role of IRAK-4 in TLR/IL-1R signaling, leading to the activation of downstream inflammatory pathways.

IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation

Figure 1: Simplified signaling pathway of IRAK-4 in innate immunity.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a potent IRAK-4 inhibitor, N-(1-(tert-butyl)-1H-pyrazol-4-yl)-[1][5][6]triazolo[1,5-a]pyridin-2-amine, a representative example of a compound synthesized using this compound.

Synthesis Workflow

The overall synthetic strategy involves a key Suzuki-Miyaura coupling reaction between this compound and a suitable halogenated precursor.

Synthesis_Workflow Start 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine Coupling Suzuki-Miyaura Coupling Start->Coupling Boronic_Acid This compound Boronic_Acid->Coupling Intermediate N-(1-(tert-butyl)-1H-pyrazol-4-yl)- [1,2,4]triazolo[1,5-a]pyridin-2-amine Coupling->Intermediate Purification Purification (Chromatography) Intermediate->Purification Final_Product Final Product Purification->Final_Product

Figure 2: General workflow for the synthesis of the target IRAK-4 inhibitor.

Protocol: Synthesis of N-(1-(tert-butyl)-1H-pyrazol-4-yl)-[1][5][6]triazolo[1,5-a]pyridin-2-amine

This protocol is adapted from the general procedures outlined in patent WO2014071230A1.

Materials:

  • 2-Chloro-[1][5][6]triazolo[1,5-a]pyridine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add 2-chloro-[1][5][6]triazolo[1,5-a]pyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (3.0 eq).

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(1-(tert-butyl)-1H-pyrazol-4-yl)-[1][5][6]triazolo[1,5-a]pyridin-2-amine.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity Data

The following table summarizes the biological activity of a representative IRAK-4 inhibitor synthesized using this compound, as reported in the scientific literature.

Compound IDTargetAssay TypeIC₅₀ (nM)Reference
1 IRAK-4Biochemical10Patent WO2014071230A1

Table 1: Biological activity of a representative IRAK-4 inhibitor.

Discussion and Mechanistic Insights

The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of C-C bonds. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl Boronate [Ar'-B(OH)₃]⁻ Boronate->Transmetalation Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. For the synthesis of IRAK-4 inhibitors, Pd(dppf)Cl₂ is a commonly used catalyst due to its high efficiency and functional group tolerance. The use of a mixed solvent system, such as dioxane and water, is often necessary to dissolve both the organic and inorganic reagents.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its application in the development of potent IRAK-4 inhibitors highlights its potential for creating targeted therapies for a range of diseases. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors. The continued exploration of this and similar building blocks will undoubtedly lead to the development of novel and effective medicines.

References

  • Bryan, M. C., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 62(15), 7091-7110. Available at: [Link]

  • Buckley, G. M., et al. (2014). INHIBITORS OF IRAK4 ACTIVITY. Patent WO2014071230A1.
  • De, A., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(16), 4995. Available at: [Link]

  • Faria, J. V., et al. (2020). Current status of pyrazole and its biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-864. Available at: [Link]

  • Li, X., et al. (2022). Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells. Bioorganic & Medicinal Chemistry, 62, 116725. Available at: [Link]

  • Wang, Z., et al. (2009). IRAK-4 inhibitors for inflammation. Current topics in medicinal chemistry, 9(8), 724-737. Available at: [Link]

  • Alvarez-Perez, M., et al. (2022). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 87(15), 9837-9851. Available at: [Link]

  • Chembly, S., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1288. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Singh, A., et al. (2020). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 12(1), 1-8. Available at: [Link]

  • Wu, H., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1836-1841. Available at: [Link]

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Application Notes: (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a versatile heterocyclic building block that has gained significant traction in medicinal chemistry and materials science. Its unique structural features—a sterically demanding tert-butyl group and a reactive boronic acid moiety on a pyrazole core—make it an invaluable tool for introducing pyrazole fragments into complex molecular architectures. Pyrazole rings are a ubiquitous motif in a multitude of FDA-approved pharmaceuticals, contributing to favorable pharmacokinetic properties and target interactions.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent, with a primary focus on its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and troubleshooting guidance are provided to ensure successful implementation in the laboratory.

Introduction and Compound Profile

The strategic importance of pyrazole boronic acids lies in their dual functionality. The pyrazole heterocycle is a privileged scaffold in drug discovery, found in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][3] The boronic acid group, a cornerstone of modern organic synthesis, serves as a highly effective nucleophilic partner in carbon-carbon bond-forming reactions.[1]

The subject of this note, this compound, incorporates a tert-butyl group at the N1 position of the pyrazole ring. This bulky substituent serves several critical functions:

  • Steric Shielding: It provides kinetic stabilization to the molecule and can influence the regioselectivity of subsequent reactions.[4]

  • Solubility Modulation: The lipophilic nature of the tert-butyl group often enhances solubility in common organic solvents used in cross-coupling reactions.

  • Metabolic Stability: In a drug discovery context, a tert-butyl group can act as a metabolic shield, preventing enzymatic degradation at or near the pyrazole ring, thereby potentially improving the pharmacokinetic profile of the final compound.[4]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 1416785-99-3[5]
Molecular Formula C₇H₁₃BN₂O₂[5]
Molecular Weight 168.00 g/mol [5]
Appearance Typically a white to off-white solidGeneric
Storage Store at room temperature[5]

Note on Stability: While the tert-butyl group enhances stability compared to N-H pyrazoles, boronic acids can be prone to protodeboronation or formation of anhydrides (boroxines). For long-term storage, it is advisable to keep the material in a desiccator. For particularly sensitive applications, conversion to a more stable pinacol ester may be considered.[1][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a C-C bond between the pyrazole C4 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide (or pseudohalide), yielding highly valuable 4-arylpyrazole structures.

Mechanistic Overview

A foundational understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The pyrazole group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Below is a diagram illustrating the key transformations within the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X pd0->oa_complex transmetal_complex Ar-Pd(II)L₂(Pyrazole) (Transmetalation Complex) oa_complex->transmetal_complex Transmetalation + (tBu-Pyrazole)-B(OR)₃⁻ oa_complex->transmetal_complex transmetal_complex->pd0 transmetal_complex->pd0 product Ar-Pyrazole (Product) transmetal_complex->product Reductive Elimination catalyst_regen Regenerated Pd(0)L₂ aryl_halide Aryl Halide (Ar-X) aryl_halide->oa_complex boronic_acid (tBu-Pyrazole)-B(OH)₂ + Base boronic_acid->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

For nitrogen-rich heterocycles like pyrazoles, careful selection of reaction parameters is paramount for achieving high yields and avoiding common pitfalls.

  • Catalyst & Ligand Selection: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition.[8] To counteract this and to facilitate the coupling of both electron-rich and electron-poor partners, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as XPhos , SPhos , or the catalyst systems built around them (e.g., Buchwald precatalysts) are excellent choices as they promote rapid oxidative addition and reductive elimination.[7][9] For simpler couplings, traditional catalysts like Pd(PPh₃)₄ may suffice.[10]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. An inorganic base is typically required.

    • K₃PO₄ (Potassium Phosphate) and Cs₂CO₃ (Cesium Carbonate) are often superior choices. They are strong enough to form the active boronate species but generally do not promote hydrolysis of sensitive functional groups on the coupling partners.[8]

    • Na₂CO₃ (Sodium Carbonate) is a cost-effective and common choice that is effective in many cases.[10]

  • Solvent System: A mixture of an organic solvent and water is standard.

    • 1,4-Dioxane/Water or Toluene/Water are the most common and effective systems. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[8][10] All solvents must be thoroughly degassed with an inert gas (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a range of aryl halides.

General Experimental Workflow

The diagram below outlines the standard laboratory workflow from reaction setup to product isolation.

Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup Add reagents to flask reaction Heating & Stirring (e.g., 90-100 °C, 6-24h) setup->reaction Degas solvent, then heat monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring Check for completion monitoring->reaction Incomplete workup Aqueous Workup (Phase Separation) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Coupling with Aryl Bromides

This protocol is optimized for a broad range of electron-rich and electron-poor aryl bromides.

Materials:

  • This compound (1.1 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv.), this compound (18.5 mg, 0.11 mmol, 1.1 equiv.), and sodium carbonate (26.5 mg, 0.25 mmol, 2.5 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5.8 mg, 0.005 mmol, 5 mol%).

  • Evacuate the tube and backfill with inert gas (repeat this cycle 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture (2 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 6 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is incomplete, continue heating for up to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-1-(tert-butyl)-1H-pyrazole product.

Protocol 2: Coupling with Challenging Aryl Chlorides or Heterocycles

This protocol employs a more active Buchwald precatalyst system, which is often necessary for less reactive aryl chlorides or other challenging substrates.[7]

Materials:

  • This compound (1.5 equiv.)

  • Aryl Chloride (1.0 equiv.)

  • XPhos Pd G2 Precatalyst (2-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting the aryl bromide with the aryl chloride, Na₂CO₃ with K₃PO₄ (e.g., 42.5 mg, 0.2 mmol for a 0.1 mmol scale reaction), and Pd(PPh₃)₄ with the XPhos Pd G2 precatalyst (e.g., 1.6-2.4 mg, 2-3 mol%). Use 1.5 equivalents of the boronic acid (25.2 mg, 0.15 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 100 °C and stir for 15-24 hours.[8]

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Representative Reaction Outcomes

The following table summarizes expected outcomes for the coupling of this compound with various aryl halides, based on literature precedents for similar systems.

Electrophile (Ar-X)Catalyst SystemBaseTemp (°C)Time (h)Typical YieldNotes
4-BromotoluenePd(PPh₃)₄Na₂CO₃90685-95%Electron-donating groups are well-tolerated.
4-BromoanisolePd(PPh₃)₄Cs₂CO₃90880-90%Electron-rich systems couple efficiently.[6]
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃904>90%Electron-withdrawing groups accelerate the reaction.
4-ChlorobenzonitrileXPhos Pd G2K₃PO₄1002070-85%Less reactive chlorides require more active catalysts.[8]
2-BromopyridineXPhos Pd G2K₃PO₄1001865-80%Heterocyclic halides can be challenging due to catalyst inhibition.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Ineffective base or base is not finely powdered.1. Use a fresh bottle of catalyst or switch to a more air-stable precatalyst.2. Ensure rigorous degassing of the solvent system with Ar/N₂ for at least 20-30 minutes.3. Use a fresh, dry, finely powdered base like K₃PO₄ or Cs₂CO₃.[9]
Significant Protodeboronation 1. Reaction temperature is too high or reaction time is too long.2. Presence of excess water or protic sources.1. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature.2. Use anhydrous solvents for the initial setup, adding only the required amount of water. Consider using the more stable pinacol ester version of the reagent.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system favors homocoupling over cross-coupling.1. Improve inert atmosphere technique and solvent degassing.2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). Consider slower addition of the boronic acid. Bulky ligands like XPhos can sometimes suppress homocoupling.[9]

Conclusion

This compound is a robust and highly effective building block for the synthesis of 4-arylpyrazoles, which are key structures in modern drug discovery and materials science. Its successful application hinges on the rational selection of a palladium catalyst system, base, and solvent, tailored to the specific coupling partners. By leveraging bulky, electron-rich phosphine ligands and appropriate bases like K₃PO₄ or Cs₂CO₃, researchers can overcome the challenges associated with nitrogen-containing heterocycles and achieve high yields in Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the seamless integration of this valuable reagent into synthetic programs.

References

  • Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Gholinejad, M., Razeghi, M., & Najera, C. (2015). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • Fors, B. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]

  • Romero, J. M., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Canadian Science Publishing. Retrieved from [Link]

  • Doležal, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides and various arylboronic acids. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Fakude, L. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. RSC Publishing. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. Retrieved from [Link]

  • Nuti, E., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazole‐containing drugs and their pharmacological activities. Retrieved from [Link]

  • Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Retrieved from [Link]

  • ResearchGate. (2025). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Walczak, K., et al. (n.d.). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. NIH. Retrieved from [Link]

  • Knochel, P., et al. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. Retrieved from [Link]

  • Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition. PubMed. Retrieved from [Link]

  • Šačkus, A., et al. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

  • Mullens, P., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. ElectronicsAndBooks. Retrieved from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug discovery. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, offering a powerful tool for the incorporation of the pyrazole moiety into complex molecular architectures.[3][4]

This guide provides a detailed technical overview and field-proven protocols for the application of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, the critical role of the tert-butyl protecting group, and provide step-by-step experimental procedures for researchers, scientists, and drug development professionals.

The Role of the tert-Butyl Protecting Group

Nitrogen-rich heterocycles like pyrazole can pose challenges in palladium-catalyzed reactions due to the potential for the lone pair of electrons on the nitrogen atoms to coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] The use of a sterically bulky protecting group on the pyrazole nitrogen, such as the tert-butyl group, effectively mitigates this issue. This bulky group shields the nitrogen, preventing unproductive coordination with the palladium catalyst and thereby ensuring efficient catalytic turnover. Furthermore, the tert-butyl group enhances the solubility of the pyrazole reagent in common organic solvents used for cross-coupling reactions. While the tert-butoxycarbonyl (Boc) group is another common choice for N-protection, the robust nature of the tert-butyl group can be advantageous in multi-step syntheses where acidic or certain reductive conditions for Boc-deprotection are not compatible.[6][7]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Ar-R Product Reductive_Elimination->Ar-R Pd_Regeneration Boronic_Acid_Activation (t-Bu-Pyrazolyl)-B(OH)2 + Base -> [(t-Bu-Pyrazolyl)-B(OH)3]⁻ Boronic_Acid_Activation->Transmetalation Pd_Regeneration->Pd(0)L2 Regeneration

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[4]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion) is transferred to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocols

The following protocols are designed to be a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is adapted from established procedures for similar N-protected pyrazole boronic acids.

Materials:

  • This compound (1.0 equiv)[9]

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the aryl bromide, and potassium phosphate.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate and SPhos in a small amount of 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

  • Add 1,4-dioxane and water to the reaction flask to achieve a desired solvent ratio (typically 4:1 to 10:1 dioxane:water).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl halide, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add DME and water (typically in a 4:1 or 5:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 90-120 °C for 5-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 9-11).

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions used for the coupling of pyrazole derivatives, providing a basis for optimization.

ParameterReagents/ConditionsRationale & ConsiderationsReferences
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G2)Buchwald precatalysts are often highly active and air-stable. Pd(PPh₃)₄ is a classic choice but can be less active for challenging substrates.[5][10]
Ligand Buchwald ligands (e.g., SPhos, XPhos), PPh₃Bulky, electron-rich phosphine ligands like SPhos and XPhos are generally effective for coupling heteroaryl boronic acids and unreactive aryl chlorides.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl couplings.[5][10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[5][10]
Temperature Room Temperature to 120 °CMilder conditions are preferred to minimize side reactions, but higher temperatures may be required for less reactive substrates.[5][10]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst and ligands are of high quality and handled under inert conditions if necessary. Consider using a more active Buchwald precatalyst.

    • Inefficient Transmetalation: The choice of base is critical. For challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.

  • Protodeboronation:

    • This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using the boronic acid pinacol ester can sometimes mitigate this issue. Running the reaction at a lower temperature or for a shorter duration can also help.[11][12]

  • Homocoupling of the Boronic Acid:

    • This side reaction can be promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

Deprotection of the tert-Butyl Group

If the final product requires a free NH-pyrazole, the tert-butyl group can be removed under specific conditions. It is generally stable to many reagents but can be cleaved under strong acid catalysis or certain enzymatic conditions.[13][14] It is important to note that harsh acidic conditions may not be suitable for all substrates.

Conclusion

This compound is a valuable building block for the synthesis of diverse pyrazole-containing molecules. The palladium-catalyzed Suzuki-Miyaura reaction provides an efficient and versatile method for its incorporation into a wide range of scaffolds. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

  • Buchwald, S. L., & Carrow, B. P. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(4), 1432–1441.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Barrett, A. G. M., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 10(19), 3803–3813.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Evans, V., Mahon, M., & Webster, R. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group.
  • Gardossi, L., et al. (2006). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 71(19), 7345-7351.
  • Fustero, S., et al. (2011). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Synlett, 2011(13), 1831-1851.
  • Singh, U. P., & Singh, R. K. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(26), 14533-14543.
  • Kratochvíl, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149.
  • Fu, G. C. (2008). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 130(45), 14954–14955.
  • Silva, A. M. S., et al. (2020).
  • Katritzky, A. R., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2947-2957.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118.
  • Silva, A. M. S., et al. (2020).
  • Merck & Co., Inc. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Tetrahedron Letters, 50(48), 6675-6677.
  • Graham, A. E., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(11), 2155-2161.
  • Carrow, B. P., & Hartwig, J. F. (2011). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. Journal of the American Chemical Society, 133(8), 2116-2119.
  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Bečková, P., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(2), 346-356.

Sources

The Strategic Incorporation of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a molecular framework that consistently appears in potent and selective kinase inhibitors.[1][2] Its prevalence is attributed to its unique electronic properties, synthetic accessibility, and its capacity to form crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1] Among the various substituted pyrazoles, the N-tert-butyl pyrazole moiety has emerged as a particularly valuable component in the design of next-generation kinase inhibitors. The bulky tert-butyl group can effectively probe and occupy hydrophobic pockets within the kinase domain, often leading to enhanced potency and selectivity.[1]

This application note provides a comprehensive guide to the synthesis of kinase inhibitors incorporating the (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid building block. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols, and discuss the critical role of this reagent in the rational design of targeted therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is paramount for successful and reproducible synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1416785-99-3ChemScene
Molecular Formula C₇H₁₃BN₂O₂ChemScene
Molecular Weight 168.00 g/mol ChemScene
Appearance White to off-white solid---
Purity ≥97%ChemScene
Storage Store at room temperatureChemScene

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The formation of the critical biaryl linkage between the (1-(tert-Butyl)-1H-pyrazol-4-yl) moiety and the core structure of the kinase inhibitor is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability in pharmaceutical synthesis.[3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. A simplified representation of the generally accepted mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (the kinase inhibitor core), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, in this case, this compound, is activated by a base to form a more nucleophilic boronate complex. This complex then transfers the pyrazole group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (R = Pyrazolyl) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Final Product) Reductive_Elimination->Ar-R Suzuki_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Na2CO3 in a reaction flask start->reagents degas Degas the mixture by N2/vacuum cycles reagents->degas catalyst Add Pd(OAc)2 and PPh3 under inert atmosphere degas->catalyst solvent Add degassed dioxane and water catalyst->solvent reaction Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS solvent->reaction workup Aqueous workup: Dilute with water, extract with an organic solvent reaction->workup purification Purify the crude product by column chromatography workup->purification characterization Characterize the final product (NMR, MS, HPLC) purification->characterization end End characterization->end

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 202 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg). The use of a phosphine ligand is essential to stabilize the palladium catalyst and facilitate the reaction. [3]4. Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous-organic solvent system is common for Suzuki couplings and helps to dissolve both the organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the final purity by HPLC.

Mitigating Side Reactions: The Challenge of Protodeboronation

A common side reaction in Suzuki-Miyaura couplings, particularly with heteroaryl boronic acids, is protodeboronation. This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding protodeboronated arene and a reduction in the yield of the desired coupled product. The propensity for protodeboronation is influenced by factors such as temperature, pH, and the electronic nature of the heteroaryl ring.

Strategies to Minimize Protodeboronation:

  • Use of Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.

  • Choice of Base: The choice of base can significantly impact the rate of protodeboronation. Milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) may be beneficial. [5]* Boronic Esters: The use of more stable boronic esters, such as pinacol esters, can be an effective strategy. These can be prepared from the boronic acid and often exhibit greater stability under the reaction conditions.

  • Reaction Time and Temperature: Minimizing the reaction time and using the lowest effective temperature can help to reduce the extent of this side reaction.

Application in Kinase Inhibitor Synthesis: A Case Study

The (1-tert-butyl-1H-pyrazol-4-yl) moiety is a key feature in a number of potent and selective kinase inhibitors. For instance, the general structure of certain p38 MAP kinase inhibitors incorporates a tert-butyl substituted pyrazole. [1]This bulky group is designed to fit into a hydrophobic pocket in the kinase's active site, contributing to the inhibitor's high affinity and selectivity. The synthesis of such inhibitors often involves the coupling of a pyrazole-containing fragment, like the one derived from our title boronic acid, to a core heterocyclic structure.

Self-Validating Protocols and Quality Control

To ensure the reliability and reproducibility of the synthesis, a robust quality control strategy is essential.

  • Starting Material Purity: The purity of the this compound and the aryl halide should be confirmed by NMR and/or melting point analysis prior to use.

  • In-Process Controls: Monitoring the reaction progress by TLC or LC-MS allows for the determination of the reaction endpoint and can provide early indications of any issues, such as the formation of significant byproducts.

  • Final Product Characterization: The final synthesized kinase inhibitor must be rigorously characterized to confirm its identity, purity, and yield.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for biological screening.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for incorporating this important pharmacophore into a wide range of molecular scaffolds. By understanding the reaction mechanism, optimizing the experimental conditions, and implementing rigorous quality control measures, researchers can effectively utilize this reagent to accelerate the discovery and development of new targeted therapies for a variety of diseases.

References

  • University of California, San Diego. (Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls).[Link]

  • MDPI. (Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives).[Link]

  • Iancu, R. et al. (The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies). Molecules 2023 , 28(14), 5359. [Link]

  • MDPI. (Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects).[Link]

  • MDPI. (Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors).[Link]

  • Elsevier. (Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies).[Link]

  • ARKIVOC. (Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction).[Link]

  • MDPI. (N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide).[Link]

  • ResearchGate. (Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43)).[Link]

  • Google Patents.(4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use).
  • Organic Chemistry Portal. (Suzuki Coupling).[Link]

  • National Center for Biotechnology Information. (Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates).[Link]

  • ACS Publications. (A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates).[Link]

  • Chem Help ASAP (YouTube). (Suzuki cross-coupling reaction).[Link]

  • National Center for Biotechnology Information. (A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles).[Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Gram-Scale Synthesis of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore present in numerous therapeutic agents, while the boronic acid functional group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1][2]. The tert-butyl group provides steric bulk, which can enhance metabolic stability and modulate the electronic properties of the pyrazole ring. This combination of features makes the title compound a valuable intermediate for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics[3]. This guide provides a detailed, robust, and scalable protocol for the gram-scale synthesis of this compound, with a focus on procedural safety and reproducibility.

Synthetic Strategy: A Rationale-Driven Approach

The chosen synthetic route proceeds via a two-step sequence starting from commercially available 4-iodo-1H-pyrazole. This strategy is predicated on its efficiency and scalability.

  • N-Alkylation: The pyrazole nitrogen is first protected with a tert-butyl group. This is a crucial step to prevent side reactions in the subsequent borylation step.

  • Lithium-Halogen Exchange and Borylation: The C4-iodo substituent is then converted to the boronic acid via a lithium-halogen exchange with an organolithium reagent, followed by quenching with a trialkyl borate. This method is often high-yielding and rapid, making it suitable for gram-scale synthesis[4].

An alternative approach involving a palladium-catalyzed borylation of 1-tert-butyl-4-iodopyrazole with a diboron reagent is also a viable option[5]. However, the lithium-halogen exchange route is often more cost-effective for larger scale preparations, avoiding the use of expensive palladium catalysts and ligands.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Borylation A 4-Iodo-1H-pyrazole B Reaction with tert-butyl bromide and a suitable base A->B C 1-tert-Butyl-4-iodo-1H-pyrazole B->C D 1-tert-Butyl-4-iodo-1H-pyrazole C->D Purification and use in next step E Lithium-Halogen Exchange (n-BuLi, low temp) D->E F Quench with Triisopropyl borate E->F G Acidic Workup F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Safety Precautions: Handling Pyrophoric Reagents

This protocol involves the use of n-butyllithium (n-BuLi), a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[6][7] Strict adherence to safety protocols is mandatory.

  • Work Environment: All operations involving n-BuLi must be conducted in a certified fume hood with the sash positioned as low as possible. The work area should be free of flammable solvents and combustible materials.[8][9]

  • Inert Atmosphere: All glassware must be oven- or flame-dried and cooled under a stream of inert gas (nitrogen or argon) to ensure a moisture-free environment. The reaction must be maintained under an inert atmosphere throughout the addition of n-BuLi.[9][10]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves as a minimum, with neoprene or Viton gloves recommended for extended handling) must be worn.[6][8]

  • Contingency Plan: A Class D or dry powder (ABC) fire extinguisher should be readily accessible. Do not use water or carbon dioxide extinguishers on an organolithium fire.[7] Always work with a colleague present ("buddy system").[8][10]

Detailed Experimental Protocol

Part 1: Synthesis of 1-tert-Butyl-4-iodo-1H-pyrazole

This procedure is adapted from established methods for the N-alkylation of pyrazoles.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mol)Equivalents
4-Iodo-1H-pyrazole193.9810.00.05161.0
Potassium Carbonate (K₂CO₃)138.2110.70.07741.5
tert-Butyl bromide137.028.50.06201.2
N,N-Dimethylformamide (DMF)-100 mL--
Ethyl acetate (EtOAc)-300 mL--
Brine (saturated NaCl solution)-100 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole (10.0 g, 0.0516 mol) and anhydrous potassium carbonate (10.7 g, 0.0774 mol).

  • Add N,N-dimethylformamide (100 mL) to the flask.

  • Stir the suspension at room temperature and add tert-butyl bromide (8.5 g, 0.0620 mol) dropwise over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-tert-butyl-4-iodo-1H-pyrazole as a solid.

Part 2: Synthesis of this compound

This procedure is adapted from general methods for the synthesis of pyrazole boronic acids via lithium-halogen exchange.[4][11][12]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mol)Equivalents
1-tert-Butyl-4-iodo-1H-pyrazole250.0810.00.04001.0
Anhydrous Tetrahydrofuran (THF)-150 mL--
n-Butyllithium (2.5 M in hexanes)-17.6 mL0.04401.1
Triisopropyl borate188.089.00.04801.2
Hydrochloric Acid (2 M aqueous)-~50 mL--
Diethyl ether-200 mL--
Hexanes----
Brine (saturated NaCl solution)-50 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool to room temperature under a positive pressure of nitrogen.

  • Initial Charge: Add 1-tert-butyl-4-iodo-1H-pyrazole (10.0 g, 0.0400 mol) to the flask and dissolve it in anhydrous tetrahydrofuran (150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (2.5 M in hexanes, 17.6 mL, 0.0440 mol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (9.0 g, 0.0480 mol) dropwise via syringe over 15 minutes, again maintaining the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Acidic Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid until the pH is approximately 2. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Wash and Dry: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

  • Purification: The crude this compound can be purified by recrystallization or by slurrying in a mixture of hexanes and a minimal amount of diethyl ether to afford the product as a white to off-white solid.[13]

Characterization and Expected Results

The final product, this compound, should be characterized by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₇H₁₃BN₂O₂[14]

  • Molecular Weight: 168.00 g/mol [14]

  • Purity: ≥97% as determined by NMR or HPLC analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure. The characteristic broad singlet for the B(OH)₂ protons will be present in the ¹H NMR spectrum.

  • Yield: Expected yield for the borylation step is typically in the range of 60-80%.

Conclusion

This application note provides a comprehensive and scalable protocol for the gram-scale synthesis of this compound. By following the detailed steps and adhering to the stringent safety precautions outlined, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The rationale-driven approach to the synthetic strategy and the emphasis on procedural safety are designed to ensure a successful and safe experimental outcome.

References

  • Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. (2025, October 17). Vertex AI Search.
  • Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). UC Irvine Environmental Health & Safety.
  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PMC - NIH.
  • Safe handling of organolithium compounds in the laboratory. Princeton EHS.
  • Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021, November 11). NIH.
  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1H-Pyrazole-4-boronic acid pinacol ester | Drug Intermediate. MedchemExpress.com.
  • This compound. ChemScene.
  • Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. Google Patents.
  • 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. PubChem - NIH.
  • (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid | C8H13BN2O4 | CID. PubChem.
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. ElectronicsAndBooks.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate.
  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
  • This compound. Sigma-Aldrich.
  • 1H-Pyrazole-4-boronic acid. Chem-Impex.

Sources

Application Notes & Protocols: The Strategic Role of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1] This approach relies on screening small, low-complexity molecules ("fragments") that bind with low affinity but high ligand efficiency to a biological target. Subsequent structure-guided optimization of these initial hits can lead to potent and selective drug candidates.[2] This document provides a detailed technical guide on the application of a specific, high-value fragment, (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid , within the FBDD workflow. We will explore the rationale behind its design, its unique chemical properties, and provide detailed protocols for its use in primary screening, hit validation, and structural biology efforts.

Introduction: The Power of Privileged Fragments in FBDD

The success of an FBDD campaign is critically dependent on the quality and design of the fragment library. While diversity is important, the inclusion of "privileged scaffolds"—molecular frameworks known to interact with various biological targets—can significantly increase the probability of finding meaningful hits.

1.1 The Pyrazole Scaffold: A Versatile Interaction Hub The pyrazole ring is a five-membered aromatic heterocycle that is frequently found in clinically approved drugs and late-stage clinical candidates.[3][4] Its utility stems from several key features:

  • Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), allowing it to form specific, directional interactions within protein binding sites.

  • Bioisosteric Replacement: It can act as a bioisostere for other common chemical groups, such as phenyl or amide groups, offering a way to modulate physicochemical properties while maintaining key interactions.

  • Synthetic Tractability: The pyrazole core is synthetically accessible and can be readily functionalized at multiple positions, providing clear vectors for subsequent fragment evolution.[5]

1.2 Boronic Acid: A Reversible Covalent Warhead Boronic acids are a unique class of compounds in medicinal chemistry. The boron atom is Lewis acidic, enabling it to form a reversible covalent bond with nucleophilic residues in a protein's active site, most commonly the hydroxyl group of a catalytic serine or threonine.[6][7] This interaction mimics the tetrahedral transition state of enzymatic reactions, often resulting in potent inhibition.[8] The reversibility of this bond is a key advantage, reducing the risk of off-target toxicity associated with irreversible covalent inhibitors.

1.3 this compound: A Synergistic Design This specific fragment synergistically combines the advantageous features of both the pyrazole and boronic acid moieties.

PropertyValueRationale for FBDD
Molecular Weight 168.00 g/mol Conforms to the "Rule of Three" for fragments (MW < 300 Da).[9]
cLogP -0.68Ensures adequate aqueous solubility, which is critical for biophysical assays.[10]
H-Bond Acceptors 4Provides multiple points for specific polar interactions with the target protein.[10]
H-Bond Donors 2Provides multiple points for specific polar interactions with the target protein.[10]
Rotatable Bonds 1Low conformational complexity increases the likelihood of a productive binding mode.[10]
Key Moieties Pyrazole, Boronic Acid, tert-ButylThe pyrazole provides a stable scaffold for H-bonding. The boronic acid acts as a "warhead" for potent, reversible covalent interactions. The tert-butyl group provides a well-defined hydrophobic interaction and a steric anchor, often improving selectivity and metabolic stability.

Table 1: Physicochemical properties and strategic rationale for this compound.[10]

This fragment is "poised" for medicinal chemistry optimization, offering clear vectors for synthetic elaboration from the pyrazole ring to improve affinity and selectivity once a binding mode is confirmed.[11]

The FBDD Workflow with this compound

The following diagram outlines a typical workflow for identifying and validating hits using our target fragment. The subsequent sections provide detailed protocols for the key experimental stages.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead QC Fragment QC (NMR, Solubility) Screen Primary Biophysical Screen QC->Screen High-Quality Fragment Stock SPR SPR Screening Screen->SPR e.g. NMR NMR Screening Screen->NMR e.g. Ortho Orthogonal Screen (e.g., NMR validates SPR) SPR->Ortho Primary Hits NMR->Ortho Primary Hits Xray X-Ray Crystallography (Co-crystallization/Soaking) Ortho->Xray Affinity Affinity Measurement (Kd determination) Ortho->Affinity SBDD Structure-Based Design (Analysis of Binding Mode) Xray->SBDD Structural Data Evolve Fragment Evolution (Growing, Linking) SBDD->Evolve

Sources

Application Notes and Protocols: Functionalization of Heterocyclic Compounds Using (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Pyrazole Moiety in Medicinal Chemistry

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with nitrogen-containing scaffolds like pyrazole being particularly prominent in a vast array of therapeutic agents.[1][2][3] The pyrazole nucleus is a key pharmacophore that contributes to favorable pharmacokinetic properties and target interactions in drug candidates.[1][2] Consequently, the development of robust and versatile methods for the functionalization of heterocyclic compounds with pyrazole units is of paramount importance in drug discovery and development.[2][3]

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid has emerged as a highly valuable reagent for this purpose. Its utility is primarily realized through the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[1][4] This boronic acid derivative offers a stable, yet reactive, means of introducing the 1-(tert-butyl)pyrazol-4-yl moiety onto a variety of heterocyclic cores. The tert-butyl group provides steric bulk, which can influence the conformation of the final molecule and enhance its metabolic stability.[5]

These application notes provide a comprehensive guide to the use of this compound in the functionalization of heterocyclic compounds, with a focus on the practical aspects of the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[4] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the heterocyclic halide (Het-X) to form a Pd(II) intermediate.[4][6]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex.[4][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired functionalized heterocycle and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (Het-X) Pd(II)_Intermediate Het-Pd(II)(X)Ln Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar-B(OH)2, Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Diaryl Het-Pd(II)(Ar)Ln Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Het-Ar) Heterocyclic_Halide Heterocyclic Halide (Het-X) Heterocyclic_Halide->Oxidative_Addition Boronic_Acid This compound (Ar-B(OH)2) Boronic_Acid->Transmetalation

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, particularly when using sensitive catalysts and ligands.

  • Inert Atmosphere: Suzuki-Miyaura coupling reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes. A variety of phosphine ligands, such as XPhos, can be employed.[8]

  • Base Selection: A base is crucial for the transmetalation step. Inorganic bases like Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[9]

Protocol 1: Suzuki-Miyaura Coupling of a Heterocyclic Bromide with this compound

This protocol provides a general procedure for the coupling of a heterocyclic bromide with this compound. The specific conditions may require optimization depending on the nature of the heterocyclic substrate.

Materials:

  • Heterocyclic bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)[10][11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the heterocyclic bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized heterocycle.

Reaction Scope and Optimization

The success and efficiency of the Suzuki-Miyaura coupling can be influenced by various factors. The following table provides a general guide for optimizing reaction conditions for different heterocyclic substrates.

Heterocyclic SubstrateRecommended Catalyst/LigandRecommended BaseTypical Temperature (°C)Expected Yield Range (%)
Electron-deficient (e.g., pyridine, pyrimidine)Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃80 - 10070 - 95
Electron-rich (e.g., pyrrole, furan)Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos)K₃PO₄90 - 11060 - 85
Sterically hinderedBuchwald precatalysts (e.g., XPhos Pd G2)[8]K₃PO₄ or CsF100 - 12050 - 80

Characterization of Products

The synthesized functionalized heterocyclic compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystEnsure the use of a fresh, high-quality catalyst and maintain an inert atmosphere.
Inefficient transmetalationTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the boronic acid is of good quality.
Steric hindranceUse a more active catalyst system, such as a Buchwald precatalyst. Increase the reaction temperature and time.
Protodeboronation of the boronic acid Presence of water or acidic impuritiesUse anhydrous solvents and ensure all glassware is dry. The presence of excess base can sometimes mitigate this.
Formation of homocoupling byproducts Inefficient cross-couplingOptimize the reaction conditions (catalyst, ligand, base, temperature) to favor the cross-coupling pathway.
Difficult purification Similar polarity of product and starting materialsOptimize the chromatographic conditions (solvent system, gradient). Consider recrystallization if the product is a solid.[12]

Purification of Boronic Acids and Esters

The purity of the boronic acid reagent is crucial for a successful coupling reaction. If necessary, impure boronic acids can be purified by recrystallization or by forming a salt with a base, followed by acidification to regenerate the pure boronic acid.[12][13] Boronic esters can often be purified by column chromatography on silica gel, sometimes with the addition of a small amount of a modifying agent to the eluent to prevent decomposition.[14][15]

Conclusion

This compound is a versatile and valuable building block for the functionalization of heterocyclic compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can efficiently synthesize a wide range of novel pyrazole-containing molecules with potential applications in drug discovery and materials science.[16][17][18][19]

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Royal Society of Chemistry. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

  • Can I remove boronic acid using Work up process?. ResearchGate. [Link]

  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... ResearchGate. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • Reactions of Some Boron Heterocycles With Pyrazole. Amanote Research. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]

  • Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. [Link]

  • Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central. [Link]

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. OUCI. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate. PubChem. [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

Sources

Application Notes & Protocols: Reaction Conditions for C-N Coupling with (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Aryl Pyrazole Moiety

In the landscape of modern drug discovery, the N-aryl pyrazole scaffold is a privileged structure, appearing in a multitude of clinically significant agents. This five-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and ability to serve as a versatile pharmacophore.[1][2] The targeted synthesis of N-aryl pyrazoles, therefore, is a critical task for researchers. (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid has emerged as a key building block for this purpose, offering a stable and reactive handle for constructing carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the reaction conditions for coupling this specific boronic acid with a range of nitrogen nucleophiles. We will primarily focus on the copper-catalyzed Chan-Lam coupling, the most direct method for this transformation, while also providing context on the complementary palladium-catalyzed Buchwald-Hartwig amination for a comprehensive understanding of C-N bond formation strategies.

Section 1: The Chan-Lam Coupling: A Direct and Mild Approach

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful and operationally simple method for forming C-N bonds directly from a boronic acid and an N-H containing compound.[3][4][5] Its primary advantages are the mild reaction conditions—often proceeding at room temperature and open to the atmosphere—and the use of inexpensive and abundant copper catalysts.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The reaction is an oxidative coupling process where the copper catalyst cycles between its Cu(I), Cu(II), and Cu(III) oxidation states. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway is illustrated below.[4][7]

  • Ligand Exchange/Coordination: The reaction often begins with a Cu(II) salt, such as copper(II) acetate. The nitrogen nucleophile (R₂NH) coordinates to the copper center.

  • Transmetalation: The aryl boronic acid transmetalates its pyrazolyl group to the copper center, displacing a ligand and forming a copper-aryl intermediate.

  • Oxidation: The resulting complex is oxidized, often by atmospheric oxygen, to a transient but highly reactive Cu(III) species.

  • Reductive Elimination: This key step involves the formation of the desired C-N bond as the Cu(III) intermediate reductively eliminates the N-aryl pyrazole product, regenerating a Cu(I) species.

  • Re-oxidation: The Cu(I) catalyst is re-oxidized back to the active Cu(II) state by the terminal oxidant (air), completing the catalytic cycle.

Chan_Lam_Cycle cluster_main Chan-Lam Catalytic Cycle CuI Cu(I) CuII Cu(II)L₂ CuI->CuII Oxidation (O₂) CuIII L₂Cu(III)(Ar)(NR₂) CuII->CuIII Transmetalation + R₂NH, Base CuIII->CuI Reductive Elimination Product Ar-NR₂ CuIII->Product ArBOH2 Pyrazolyl-B(OH)₂ ArBOH2->CuIII R2NH R₂NH R2NH->CuIII

Caption: The catalytic cycle of the Chan-Lam C-N coupling.

Optimizing Reaction Parameters: A Scientist's Guide

The success of a Chan-Lam coupling hinges on the careful selection of several key parameters. Understanding the role of each component is crucial for troubleshooting and optimization.

ParameterCommon ReagentsRationale and Expert Insights
Copper Source Cu(OAc)₂, CuSO₄, CuI, CuClCu(OAc)₂ is the most common and reliable starting point. While Cu(I) salts can be used, the reaction requires an oxidant (like air) to access the active catalytic species.[6][8] The choice of counter-ion can sometimes influence solubility and reactivity.
Base Pyridine, Triethylamine (TEA), K₃PO₄, Cs₂CO₃, NaOHThe base serves multiple roles: it deprotonates the N-H nucleophile, facilitates the transmetalation step, and can act as a ligand for the copper center. For weakly acidic amines, a stronger base may be required. Pyridine is a classic choice as it functions as both a base and a ligand.[5] For pyrazole couplings, TEA is also highly effective.[9]
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH), Ethanol (EtOH)Solvent choice is dictated by the solubility of the substrates. DCM and MeCN are excellent starting points for a wide range of amines.[9] For some substrates, alcoholic solvents can be beneficial.[8][10]
Atmosphere Air (Oxygen)A key advantage of the Chan-Lam reaction is that it typically uses atmospheric oxygen as the terminal oxidant to regenerate the catalyst.[4][5] Running the reaction in a flask open to the air is standard practice.
Temperature Room Temperature (20-25 °C) to 60 °CMany couplings proceed efficiently at ambient temperature, a significant practical benefit.[5][9] For less reactive substrates, gentle heating (40-60 °C) can increase the reaction rate without promoting significant side reactions.
Additives/Ligands None, Pyridine, 1,10-PhenanthrolineOften, no external ligand is required, especially when using a base like pyridine.[9] However, for challenging couplings, the addition of a nitrogen-based chelating ligand like 1,10-phenanthroline can stabilize the copper catalyst and improve yields.[11]

Section 2: Validated Experimental Protocols

The following protocols provide a robust starting point for researchers. All manipulations can be performed on the benchtop without the need for an inert atmosphere.

Protocol 1: General C-N Coupling with an Aliphatic or Aromatic Amine

This procedure is suitable for coupling this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine substrate (1.2 equiv)

  • Copper(II) Acetate, Cu(OAc)₂ (0.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) (to make a 0.1 M solution based on the boronic acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, the amine substrate, and Cu(OAc)₂.

  • Add the solvent (MeCN or DCM) followed by triethylamine.

  • Leave the flask open to the air (or cap loosely) and stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the copper catalyst. Rinse the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-coupled pyrazole product.

Protocol 2: C-N Coupling with an N-H Heterocycle (e.g., Imidazole, Pyrazole)

This procedure is optimized for coupling with other nitrogen-containing heterocycles, which are excellent nucleophiles in this reaction.[6]

Materials:

  • This compound (1.2 equiv)

  • N-H Heterocycle substrate (e.g., Imidazole) (1.0 equiv)

  • Copper(II) Acetate, Cu(OAc)₂ (0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (to make a 0.1 M solution based on the heterocycle)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the N-H heterocycle, this compound, and Cu(OAc)₂.

  • Add DCM followed by pyridine. The solution will typically turn a deep blue/green color.

  • Stir the mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 6-18 hours.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography. The pyridine can be removed during chromatography or by aqueous workup prior to concentration if desired.

Section 3: For Context - The Buchwald-Hartwig Amination

While the Chan-Lam coupling is the direct method for the specified topic, no discussion of C-N bond formation is complete without mentioning the Buchwald-Hartwig amination. This palladium-catalyzed reaction is the industry standard for coupling an amine with an aryl halide or pseudohalide.[12][13]

A researcher would typically turn to a Buchwald-Hartwig approach if their starting material was 4-halo-(1-tert-butyl)-1H-pyrazole instead of the boronic acid.

Key Features:

  • Catalyst: Palladium-based, typically a Pd(0) or Pd(II) precatalyst.[14]

  • Ligand: Crucial for success. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required to facilitate the catalytic cycle.[15][16]

  • Base: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[14][17]

  • Conditions: Requires a strictly inert atmosphere (Nitrogen or Argon) and often elevated temperatures (80-110 °C).[18]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_OA L-Pd(II)(Ar)(X) Pd0->PdII_OA Oxidative Addition PdII_Amide L-Pd(II)(Ar)(NR₂) PdII_OA->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amide->Product ArX Ar-X ArX->PdII_OA R2NH R₂NH + Base R2NH->PdII_Amide

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Chan-Lam coupling offers a highly effective, mild, and operationally simple method for the C-N coupling of this compound with a diverse range of nitrogen nucleophiles. Its tolerance for air and ambient temperature conditions makes it an attractive and accessible strategy for medicinal chemists and drug development professionals. By understanding the mechanistic principles and the role of each reaction component, researchers can readily optimize these protocols to synthesize valuable N-aryl pyrazole derivatives for their discovery programs.

References

  • ResearchGate. (n.d.). The results of synthesis of polysubstituted N-arylpyrazole derivatives 5a-d. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Aryl pyrazole based bio-related molecules. Retrieved from [Link]

  • Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Akram, S., et al. (2024). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. Journal of Saudi Chemical Society, 28(101861).
  • Bera, S. S., et al. (2025).
  • Suwińska, K., et al. (n.d.). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health. Retrieved from [Link]

  • Havelková, M., et al. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Current Organic Chemistry, 9(14), 1435-1447.
  • Radosevich, A. T., et al. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(19), 8242-8248.
  • Vilapara, K. V., et al. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry, 31(12), 2981-2985.
  • Radosevich, A. T., et al. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Journal of the American Chemical Society, 140(46), 15200-15205.
  • ChemistryViews. (2023). Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand‐ and Base‐Free Cu‐Catalyzed C−N Coupling of Aminoquinolines with Boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Xu, H.-J., et al. (2016). Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 81(19), 9030-9037.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

  • Watson, A. J. B., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950.
  • Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

  • Kim, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4567.
  • SPERA PHARMA, Inc. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

Sources

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: Unlocking the Potential of a Unique Heterocyclic Boronic Acid

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a bifunctional organic compound that has garnered significant interest in materials science and medicinal chemistry. Its structure, featuring a pyrazole ring substituted with a bulky tert-butyl group and a reactive boronic acid moiety, imparts a unique combination of properties that make it a valuable building block for the synthesis of a wide array of functional materials. The pyrazole core is a well-established pharmacophore in drug discovery, while the boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The tert-butyl group enhances solubility in organic solvents and can influence the solid-state packing of derived materials, a critical factor in the performance of organic electronics.

This guide provides a comprehensive overview of the applications of this compound in materials science, with a focus on its role in the development of organic electronics and chemical sensors. Detailed protocols for its synthesis and utilization in key applications are presented to enable researchers to harness the full potential of this versatile molecule.

Key Properties and Synthesis

The utility of this compound stems from its distinct chemical and physical properties.

PropertyValueSource
Molecular Formula C₇H₁₃BN₂O₂[2]
Molecular Weight 168.00 g/mol [2]
Appearance White to off-white powderCommercially available
Solubility Soluble in many organic solventsGeneral knowledge
Key Functional Groups Pyrazole ring, Boronic acid, tert-Butyl groupN/A

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the protection of the pyrazole nitrogen, followed by a halogen-metal exchange and subsequent borylation. The pinacol ester protected form is often synthesized as a more stable intermediate.[1]

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol is adapted from a general method for the synthesis of pyrazole-4-boronic acid pinacol esters.[1]

Materials:

  • 1-tert-Butyl-4-bromo-1H-pyrazole

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 1-tert-butyl-4-bromo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound pinacol ester.

Hydrolysis to the Boronic Acid: The pinacol ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether or by transesterification with a polymeric boronic acid.

Synthesis_Workflow A 1-tert-Butyl-4-bromo-1H-pyrazole D Suzuki-Miyaura Borylation A->D B Bis(pinacolato)diboron B->D C Pd(dppf)Cl₂, KOAc, Dioxane C->D E This compound pinacol ester D->E F Hydrolysis (e.g., aq. HCl) E->F G This compound F->G Polymerization_Workflow A This compound pinacol ester F Suzuki-Miyaura Polycondensation A->F B Dihaloaromatic Comonomer B->F C Palladium Catalyst C->F D Base (aq.) D->F E Solvent (e.g., Toluene) E->F G Crude Polymer F->G H Purification (Precipitation, Soxhlet Extraction) G->H I Pure Conjugated Polymer H->I Sensor_Fabrication cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Post-Processing & Characterization Clean Substrate Clean Substrate Rinse & Dry Rinse & Dry Clean Substrate->Rinse & Dry Immerse in Solution Immerse in Solution Rinse & Dry->Immerse in Solution Functionalization Incubate Incubate Immerse in Solution->Incubate Rinse & Dry Final Rinse & Dry Final Incubate->Rinse & Dry Final Surface Characterization Surface Characterization Rinse & Dry Final->Surface Characterization

Sources

Troubleshooting & Optimization

stability and storage conditions for (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Introduction

This compound (CAS 1416785-99-3) is a versatile heterocyclic building block, pivotal in modern synthetic and medicinal chemistry, most notably as a coupling partner in Suzuki-Miyaura reactions.[1][2] Its efficacy, however, is intrinsically linked to its chemical stability. Improper storage and handling can lead to degradation, resulting in diminished yields, inconsistent results, and the formation of difficult-to-remove impurities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage, handling, and troubleshooting of this reagent. We will move beyond simple storage temperatures to explain the underlying chemical principles of its stability, empowering you to proactively safeguard your experiments and interpret your results with confidence.

Section 1: Quick Reference Data Sheet

This table summarizes the critical physical properties and storage recommendations for this compound.

ParameterRecommended Value/ConditionRationale & Notes
CAS Number 1416785-99-3N/A
Molecular Formula C₇H₁₃BN₂O₂N/A[3]
Molecular Weight 168.00 g/mol N/A[3]
Appearance White to off-white solidSignificant deviation in color may indicate impurities or degradation.
Long-Term Storage -20°C to 2-8°C, under inert gas (Argon or Nitrogen) While some suppliers suggest room temperature storage[3], boronic acids are susceptible to degradation. Refrigerated or frozen storage minimizes thermal decomposition and hygroscopicity. An inert atmosphere is critical to prevent moisture-driven degradation.
Short-Term Storage 2-8°C, desiccatedFor frequent use, store in a refrigerator within a desiccator to prevent moisture uptake each time the container is opened.
Inert Atmosphere Mandatory for long-term storage Prevents both moisture-driven dehydration (to boroxine) and hydrolysis, as well as potential oxidation.
Hygroscopicity ModerateThe compound can absorb atmospheric moisture, which can initiate degradation pathways.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: My vial of this compound arrived at room temperature, but you recommend cold storage. Is it compromised?

A: Not necessarily. While our best-practice recommendation is for long-term storage at or below 2-8°C, the compound is generally stable enough for shipping at ambient temperatures.[3] However, upon receipt, it should be immediately transferred to a tightly sealed container, preferably purged with an inert gas like argon, and placed in a refrigerator or freezer for long-term preservation. The key is to minimize the total time spent at ambient temperature and high humidity.

Q2: The appearance of my solid has changed from a fine powder to a waxy or clumpy solid. Has it degraded?

A: This is a very common observation for boronic acids and does not always indicate a loss of reactivity. The most likely cause is the reversible dehydration of the boronic acid to its cyclic trimer anhydride, known as a boroxine.[5]

  • The Chemistry: Three molecules of the boronic acid can lose three molecules of water to form a stable six-membered ring. This is an equilibrium process driven by the removal of water.[6]

  • Impact on Reactivity: For many applications, particularly Suzuki-Miyaura coupling, the boroxine is often just as reactive as the free boronic acid, as the equilibrium can shift back to the active monomeric form under the reaction conditions. However, a significant change in physical appearance warrants a quick quality check (See Section 3) before use in a critical, large-scale reaction.

Q3: I'm seeing a significant amount of what appears to be '1-(tert-Butyl)-1H-pyrazole' as a byproduct in my reaction. What is causing this?

A: You are observing the result of protodeboronation , the most critical irreversible degradation pathway for this and many other arylboronic acids.[7] This is the cleavage of the carbon-boron bond, where the boronic acid functional group is replaced by a hydrogen atom.

  • The Mechanism: Protodeboronation is essentially the hydrolysis of the C-B bond and can be promoted by several factors common in synthetic protocols, including:

    • Aqueous basic conditions: This is particularly problematic in Suzuki-Miyaura couplings, which often employ aqueous bases.[7][8]

    • Elevated temperatures.

    • Presence of certain metal catalysts or acidic conditions. [9]

  • Consequence: Unlike boroxine formation, protodeboronation is an irreversible loss of your starting material, leading directly to lower yields. The byproduct, 1-(tert-butyl)-1H-pyrazole, can also complicate purification.

Q4: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?

A: Minimizing protodeboronation requires careful optimization of your reaction conditions.

  • Use Anhydrous Conditions: If your reaction tolerates it, use anhydrous solvents and reagents to limit the availability of water.

  • Choose Your Base Wisely: Strong aqueous bases (like NaOH or KOH) can accelerate protodeboronation. Consider using non-aqueous bases (e.g., CsF, K₃PO₄) or milder conditions if possible.

  • Use Boronic Esters: Converting the boronic acid to its pinacol ester derivative can significantly enhance stability and suppress the protodeboronation side reaction.[7] The ester can then be used directly in the coupling reaction.

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Degas Your Reaction Mixture: Removing dissolved oxygen by bubbling with argon or nitrogen can prevent oxidative side reactions that may contribute to overall reagent degradation.

Section 3: Troubleshooting & Quality Control

A failed or low-yielding reaction requires a systematic approach to identify the root cause. This workflow helps diagnose issues related to the stability of your this compound.

G cluster_reagent Step 1: Assess Reagent Integrity cluster_reaction Step 2: Review Reaction Protocol start Low Yield or Reaction Failure Observed in Cross-Coupling reagent_check Is the reagent old or improperly stored? start->reagent_check analytical_qc Perform Analytical QC (NMR or LC-MS) reagent_check->analytical_qc Yes / Unsure conditions Review Reaction Conditions reagent_check->conditions No, reagent is fresh and properly stored protodeboronation Protodeboronation Detected? (Presence of 1-tert-butyl-1H-pyrazole) analytical_qc->protodeboronation outcome_reagent Root Cause Likely: Irreversible Reagent Degradation. Procure fresh reagent and implement proper storage. protodeboronation->outcome_reagent Yes ok Reagent Quality is Good protodeboronation->ok No base_choice Base Selection: Aqueous & Strong? conditions->base_choice temp_choice Temperature: Excessively High? conditions->temp_choice solvent_choice Solvents: Anhydrous & Degassed? conditions->solvent_choice outcome_conditions Root Cause Likely: Reaction-Induced Degradation. Optimize protocol: use milder base, lower temperature, anhydrous solvents. base_choice->outcome_conditions temp_choice->outcome_conditions solvent_choice->outcome_conditions ok->conditions

Sources

troubleshooting guide for the purification of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The following question-and-answer-based troubleshooting guide provides in-depth, experience-driven advice to help you overcome common challenges and achieve high purity of your target compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final product of this compound shows low purity after synthesis and initial workup. What are the likely impurities and how can I remove them?

A1: Low purity in crude this compound is a frequent issue. The primary culprits are often residual starting materials, byproducts from the borylation reaction, and degradation products.

Common Impurities:

  • Unreacted 1-tert-Butyl-1H-pyrazole: This is a common impurity if the borylation reaction did not go to completion.

  • Boronic acid anhydrides (Boroxines): Boronic acids have a propensity to dehydrate and form cyclic trimers called boroxines. This is often observed in NMR spectra as broadened peaks.

  • Deboronated byproduct (1-tert-Butyl-1H-pyrazole): Protodeboronation, the loss of the boronic acid group, can occur, especially under harsh acidic or basic conditions, leading back to the starting pyrazole.[1][2]

  • Pinacol or other diols: If you are deprotecting a pinacol ester precursor, residual pinacol can be a stubborn impurity.[3]

Troubleshooting and Purification Strategies:

  • Acid-Base Extraction: A primary and effective method for purifying boronic acids is through selective acid-base extraction.[4]

    • Rationale: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts under basic conditions, making them water-soluble. Neutral organic impurities, such as unreacted starting material, will remain in the organic layer.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

      • Extract with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The boronic acid will move into the aqueous layer as the sodium boronate salt.

      • Wash the aqueous layer with the organic solvent to remove any remaining organic impurities.

      • Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl) to a pH of ~2-4. The boronic acid will precipitate out.

      • Extract the now acidic aqueous layer with fresh organic solvent to recover the purified boronic acid.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material.[4][5]

    • Rationale: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.

    • Solvent Selection: Finding a suitable solvent system is key. For arylboronic acids, common solvents include hot water, ethanol, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[4][5][6] Experiment with small amounts of your crude material to find the optimal solvent or solvent pair.

Q2: I am attempting to purify this compound using silica gel chromatography, but I am getting poor separation and smearing of my product on the TLC plate. What is causing this and how can I improve my chromatographic purification?

A2: Silica gel chromatography of boronic acids can be challenging due to their polar nature and interaction with the acidic silica surface, which can lead to peak tailing, smearing, and sometimes degradation.[4][5]

Causality and Solutions:

  • Interaction with Silica: The Lewis acidic boron atom and the acidic hydroxyl groups of the boronic acid can strongly interact with the silanol groups on the silica surface, causing poor chromatographic behavior.

  • On-Column Degradation: The acidic nature of silica gel can promote the formation of boroxines or even cause some deboronation.

Improved Chromatographic Techniques:

  • Modified Eluent Systems:

    • Acidic Modifier: Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to your eluent system can help to protonate the silanol groups and reduce their interaction with the boronic acid, leading to sharper peaks.

    • Basic Modifier: In some cases, a small amount of a base like triethylamine or ammonia can be beneficial, but care must be taken as basic conditions can also promote degradation.[4]

  • Boric Acid Impregnated Silica Gel: This is a highly effective technique for the chromatography of boronic esters and can also be applied to boronic acids.[7]

    • Rationale: Saturating the silica gel with boric acid helps to minimize the interaction of the target boronic acid with the stationary phase, leading to improved peak shape and separation.[7]

  • Reverse-Phase Chromatography (C18): If standard silica gel chromatography fails, reverse-phase chromatography can be a viable alternative.[5]

    • Rationale: In reverse-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be particularly useful for polar compounds like boronic acids.

Q3: My NMR spectrum of the purified this compound shows broad peaks, especially for the pyrazole protons. Is my product impure?

A3: Broad peaks in the NMR spectrum of a boronic acid do not necessarily indicate impurity. This is a common phenomenon related to the equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine.

Explanation:

  • Monomer-Boroxine Equilibrium: In solution, particularly in aprotic solvents like CDCl₃, boronic acids exist in a dynamic equilibrium with their corresponding boroxines. The rate of this exchange can be on the NMR timescale, leading to peak broadening.

  • Water Content: The position of this equilibrium is highly dependent on the water content of the NMR solvent. In the presence of sufficient water, the equilibrium will favor the monomeric boronic acid, resulting in sharper peaks.

Troubleshooting and Characterization:

  • Use of a Protic Solvent: Recording the NMR spectrum in a protic solvent like DMSO-d₆ or D₂O will often result in sharper peaks as the equilibrium is shifted towards the monomeric form.

  • Addition of D₂O: Adding a drop of D₂O to your NMR sample in an aprotic solvent can also help to sharpen the peaks by facilitating the exchange of the B(OH)₂ protons and shifting the equilibrium.

  • ¹¹B NMR Spectroscopy: This technique can be used to directly observe the boron species in solution and can help to confirm the presence of both the boronic acid and the boroxine.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass of your compound, confirming its elemental composition.

Q4: I am experiencing low yields after the purification process. What are the potential causes and how can I maximize my recovery?

A4: Low recovery of this compound can be attributed to several factors during the purification process.

Potential Causes and Solutions:

  • Incomplete Extraction: During the acid-base workup, ensure that you are performing multiple extractions to completely transfer the boronate salt into the aqueous layer and then the boronic acid back into the organic layer.

  • Premature Precipitation: When acidifying the basic aqueous extract, add the acid slowly and with vigorous stirring to ensure complete precipitation of the boronic acid before extraction.

  • Loss During Chromatography: As discussed in Q2, boronic acids can adhere strongly to silica gel. If you are using chromatography, ensure your method is optimized to minimize this.

  • Hydrolytic Instability of Precursors: If you are synthesizing the boronic acid from its pinacol ester, be aware that the ester can hydrolyze back to the boronic acid and pinacol, especially in the presence of water or on a silica gel column.[3]

Yield Maximization Strategies:

  • Optimize pH during Extraction: Use a pH meter to carefully monitor the pH during the acidification step to ensure complete precipitation of the boronic acid without causing degradation.

  • Thorough Extractions: Perform at least three extractions at each stage of the workup to ensure complete transfer of your product between phases.

  • Careful Solvent Removal: When concentrating your final product, avoid excessive heat, as this can promote boroxine formation.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous NaOH solution (3 x 10 mL). Combine the aqueous layers.

  • Wash: Wash the combined basic aqueous layers with ethyl acetate (2 x 10 mL) to remove any remaining neutral organic impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1 M HCl with vigorous stirring. A white precipitate of the boronic acid should form.

  • Product Extraction: Extract the acidified aqueous suspension with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Screening: In separate small vials, test the solubility of a small amount of the boronic acid in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexanes, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude boronic acid to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Property This compound
Molecular Formula C₇H₁₃BN₂O₂[8]
Molecular Weight 168.00 g/mol [8]
Appearance White to off-white solid
Purity (Typical) >97%[8][9]

Visualization

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification cluster_analysis Analysis Crude Crude Product (with impurities) Extraction Acid-Base Extraction Crude->Extraction Primary Method Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Chromatography (Optional) Extraction->Chromatography Alternative Pure Pure Product (>97%) Recrystallization->Pure Chromatography->Pure NMR NMR Spectroscopy Pure->NMR Characterization MS Mass Spectrometry Pure->MS Confirmation

Caption: General workflow for the purification and analysis of this compound.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. [Link]

  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com. [Link]

  • Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • NINGBO INNO PHARMCHEM CO., LTD. (2025, October 9). Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • NIH. (2021, November 11). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. NIH. [Link]

  • Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]

  • Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/chemistry. [Link]

  • ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Organic Letters. (2019, April 23). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. [Link]

  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. The Royal Society of Chemistry. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). ResearchGate. [https://www.researchgate.net/publication/319206253_Synthesis_structural_characterization_and_theoretical_studies_of_new_pyrazole_E-2-5-tert-butyl-1H-pyrazol-3-ylimino]methylphenol_and_E-2-1-4-bromophenyl-3-tert-butyl-1H-pyrazol-5-ylimino]methylphenol]([Link])

  • NIH. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. NIH. [Link]

  • NIH. (n.d.). 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. PubChem. [Link]

  • Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

  • NIH. (n.d.). tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | C14H23BN2O4. PubChem. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

Sources

common side reactions and byproducts with (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a heteroaryl boronic acid, it is a key component in modern cross-coupling chemistry, particularly the Suzuki-Miyaura reaction. However, like many heteroaromatic organoboron reagents, its reactivity profile presents unique challenges. This guide provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of side reactions and offering robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during reactions involving this compound. Each entry explains the underlying chemical principles and provides actionable protocols to mitigate the formation of byproducts and maximize reaction yield.

Q1: My Suzuki-Miyaura reaction has low yield, and I'm recovering 1-(tert-butyl)-1H-pyrazole. What is causing this loss of the boronic acid group?

A1: This is a classic case of protodeboronation.

Protodeboronation is the most prevalent undesired side reaction for many heteroaryl boronic acids.[1][2] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively reverting your starting material to its unfunctionalized parent heterocycle. This process is highly dependent on the reaction conditions, particularly the presence of protic sources (like water), the choice of base, and the temperature.[2][3]

The pyrazole ring, containing basic nitrogen atoms, can facilitate its own decomposition. Under certain pH conditions, zwitterionic species may form that are particularly susceptible to this C-B bond fragmentation.[2]

Troubleshooting Protodeboronation:

ParameterRoot Cause AnalysisRecommended Mitigation Strategy
Solvent/Water Excess water or other protic species in the reaction medium can serve as a proton source for the C-B bond cleavage.Use anhydrous, high-purity solvents. If an aqueous base is required, use minimal water (e.g., in a 10:1 organic/aqueous ratio). Ensure all glassware is rigorously dried.
Base Selection The choice and stoichiometry of the base are critical. Strong aqueous bases can accelerate protonolysis.Employ anhydrous, moderately strong bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). Avoid strong hydroxide bases where possible.
Temperature Higher temperatures can increase the rate of protodeboronation relative to the desired cross-coupling.Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the 80–110 °C range. Monitor progress to avoid prolonged heating after completion.[4]
Reaction Time Extended exposure to reaction conditions after the limiting reagent is consumed can lead to product degradation and protodeboronation of unreacted boronic acid.Monitor the reaction closely by TLC or LC-MS. Upon completion, cool the reaction and proceed with the workup promptly.
Q2: My reaction is producing a significant amount of a dimeric byproduct, 4,4'-bis(1-(tert-butyl)-1H-pyrazole). How can I prevent this homocoupling?

A2: You are observing palladium-mediated homocoupling, a common byproduct in Suzuki-Miyaura reactions.

This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (or biheteroaryl) compound.[5][6] The primary culprit is often the presence of molecular oxygen in the reaction vessel.[4][7] Oxygen can participate in the catalytic cycle by re-oxidizing the active Pd(0) catalyst to Pd(II), which can then undergo a second transmetalation with another boronic acid molecule, leading to the undesired dimer.[8]

Homocoupling_Cycle pd0 Pd(0)L_n pdiio2 Pd(II) Species pd0->pdiio2 O₂ (Oxidant) pdiir Ar-Pd(II)-L_n pdiio2->pdiir Transmetalation (ArB(OH)₂) pdiir2 Ar-Pd(II)-Ar pdiir->pdiir2 2nd Transmetalation (ArB(OH)₂) pdiir2->pd0 Pd(0) dimer Ar-Ar (Homocoupling Product) pdiir2->dimer Reductive Elimination

Caption: Oxygen-mediated pathway for boronic acid homocoupling.

Experimental Protocol: Rigorous Degassing to Prevent Homocoupling

The most effective countermeasure is the meticulous removal of dissolved oxygen from the reaction mixture.

  • Setup: Assemble your reaction vessel (e.g., a Schlenk flask or a crimp-cap vial) containing the boronic acid, aryl halide, and base. Equip the vessel with a stir bar and seal it with a septum or cap.

  • Inert Gas Source: Connect the vessel to a dual vacuum/inert gas (Argon or Nitrogen) manifold using a needle.

  • Evacuate-Backfill Cycles: Carefully evacuate the atmosphere inside the vessel under vacuum for 1-2 minutes. Be cautious with volatile solvents.

  • Backfill: Switch the manifold to introduce the inert gas, allowing the vessel to return to atmospheric pressure.

  • Repeat: Repeat this evacuate-backfill cycle a minimum of 3-5 times to ensure a truly inert atmosphere.

  • Solvent Sparging: For best results, degas the solvent(s) separately before addition. This is done by bubbling the inert gas through the solvent via a long needle for 15-30 minutes.

  • Addition: Add the degassed solvent and the palladium catalyst solution to the reaction vessel via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction under a continuous positive pressure of inert gas (a balloon is often sufficient).

Q3: My solid boronic acid appears different from a fresh batch and has poor solubility. Has it decomposed, and is it still viable for my reaction?

A3: Your boronic acid has likely formed its boroxine, which is generally still an active reagent.

Boronic acids exist in equilibrium with their corresponding cyclic trimer anhydrides, known as boroxines.[9][10] This is a dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.[11][12]

Boroxine_Equilibrium boronic_acid 3 x (1-tBu-Pyrazolyl)-B(OH)₂ (Monomer) boroxine [(1-tBu-Pyrazolyl)BO]₃ (Boroxine) boronic_acid->boroxine - 3 H₂O water 3 x H₂O

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

This equilibrium is reversible and influenced by the presence of water.[10][13] Storing boronic acids in a desiccator under an inert atmosphere will favor the boroxine form, which is often a more stable, free-flowing solid. When this boroxine is used in a reaction, particularly one with an aqueous base, it will hydrolyze back to the active boronic acid monomer in situ.

Key Considerations:

  • Stoichiometry: The molecular weight of the boroxine is different from three times the monomer. If you have a pure boroxine, you should adjust the mass used to ensure the correct molar equivalents are present. However, most aged samples are a mixture. It is often practical to use a slight excess (e.g., 1.2-1.5 equivalents) of the aged boronic acid to compensate for any inactive material and the mass difference.

  • Activation: The hydrolysis of the boroxine back to the boronic acid is a necessary step for transmetalation in the catalytic cycle. This is one reason why a small amount of water can sometimes be beneficial in Suzuki-Miyaura reactions.

Best Practices for Storage and Handling:

  • Store in a tightly sealed container.

  • Keep in a desiccator to protect from atmospheric moisture.

  • For long-term storage, flush the container with an inert gas (Argon or Nitrogen) and store at a cool temperature.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues with your reaction.

Troubleshooting_Flowchart start Reaction Failed or Low Yield check_sm Aryl Halide SM Consumed? start->check_sm no_sm_consumed No: Catalyst Inactivity check_sm->no_sm_consumed No yes_sm_consumed Yes: Side Reaction Occurred check_sm->yes_sm_consumed Yes check_catalyst Check Pd Source & Ligand Ensure Inert Atmosphere Verify Base Activity no_sm_consumed->check_catalyst check_byproduct Identify Major Byproduct(s) yes_sm_consumed->check_byproduct protodeboronation Protodeboronation Product: 1-tBu-Pyrazole check_byproduct->protodeboronation Protodeboronation homocoupling Homocoupling Product: Bi-Pyrazole Dimer check_byproduct->homocoupling Homocoupling other Other/Complex Mixture check_byproduct->other Other solution_proto See FAQ Q1: - Use Anhydrous Base/Solvent - Lower Temperature - Monitor Time protodeboronation->solution_proto solution_homo See FAQ Q2: - Rigorously Degas Reaction - Ensure Inert Atmosphere homocoupling->solution_homo solution_other Re-evaluate Reaction: - Screen Ligands/Solvents - Check Purity of Reagents other->solution_other

Caption: A step-by-step guide to diagnosing failed reactions.

References

Technical Support Center: Optimization of Catalyst Loading for (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Pyrazole-containing biaryls are crucial scaffolds in medicinal chemistry and materials science. However, the coupling of substrates like (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid presents a unique set of challenges. The steric bulk of the tert-butyl group can hinder key steps in the catalytic cycle, while the pyrazole moiety itself can interact with the palladium catalyst.[1][2][3]

This guide provides in-depth troubleshooting advice and optimized protocols for researchers working with this specific substrate. Our focus is on a critical, yet often overlooked, parameter: the optimization of catalyst loading. Striking the right balance is key to achieving high yields, minimizing costly side reactions, and ensuring a scalable, cost-effective process.[4][5]

Frequently Asked Questions (FAQs)

Q1: My reaction shows low to no yield of the desired product. What are the first things I should check?

A1: A failed reaction with this substrate often points to one of three primary issues: catalyst activity, steric hindrance, or substrate stability.

  • Catalyst Inactivation: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This process can be inefficient. Furthermore, the pyrazole nitrogen's lone pair can coordinate to the palladium center, acting as a ligand and "poisoning" the catalyst, leading to inactive species.[2][6]

    • Solution: Use a robust, air-stable Pd(II) precatalyst that rapidly forms the active Pd(0) species, such as a Buchwald-type palladacycle (e.g., XPhos Pd G3). These precatalysts are designed for challenging couplings.[7] Also, ensure your reaction is thoroughly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[1][8]

  • Steric Hindrance: The tert-butyl group on the pyrazole and potential substitution on your coupling partner can significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and RuPhos are specifically designed to accelerate these key steps for sterically demanding substrates.[1][9] They promote the formation of a highly reactive, monoligated L₁Pd(0) intermediate that is less sterically encumbered.[9]

  • Boronic Acid Instability (Protodeboronation): Heteroaryl boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) to give the corresponding unsubstituted pyrazole.[2][10] This is a common failure mode, especially at elevated temperatures.

    • Solution: Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides), minimize water content where possible, and avoid unnecessarily high reaction temperatures. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help compensate for some degradation.

Q2: I'm observing a significant amount of a symmetrical bi-pyrazole byproduct. What is this and how can I prevent it?

A2: This is a classic case of boronic acid homocoupling , where two molecules of your this compound couple together. This side reaction is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[8][11][12]

  • Causality: If the reduction of your Pd(II) precatalyst to the active Pd(0) is slow, the remaining Pd(II) can react with two molecules of the boronic acid to form the homocoupled product, generating Pd(0) in the process.[12] Oxygen can re-oxidize Pd(0) back to Pd(II), perpetuating this unwanted cycle.[11]

  • Prevention Strategies:

    • Rigorous Degassing: The most critical step is to remove oxygen. Sparge your solvent with argon or nitrogen and maintain an inert atmosphere throughout the reaction.[8]

    • Use of Precatalysts: Modern palladacycle precatalysts are designed for rapid and efficient generation of the active Pd(0) catalyst, minimizing the concentration of reactive Pd(II) species.

    • Avoid Excess Base: While base is necessary, a large excess can sometimes promote side reactions. Use the recommended stoichiometry (typically 2.0-2.5 equivalents).

Q3: How do I determine the optimal catalyst loading? Is lower always better?

A3: While minimizing catalyst loading is desirable for cost and purity reasons, the "optimal" loading is the lowest amount that provides a high yield in a reasonable timeframe without catalyst decomposition.[5][13] For a challenging substrate like this, starting with a higher loading and systematically reducing it is a prudent strategy.

  • Too Low: Insufficient catalyst may lead to incomplete conversion as the catalyst decomposes before all the starting material is consumed. This is particularly true with challenging substrates that require longer reaction times or higher temperatures.

  • Too High: Using an excessive amount of catalyst is wasteful and increases the burden of palladium removal during purification, which is critical in pharmaceutical development.[14] Interestingly, in some cases, very high catalyst loadings can lead to the formation of inactive palladium clusters or promote side reactions.[15]

A typical optimization workflow involves screening catalyst loadings from 2.0 mol% down to 0.1 mol% or even lower, while monitoring the reaction progress and final yield.

Q4: What is the best starting point for a catalyst system (precatalyst, ligand, base, solvent) for this specific coupling?

A4: For the Suzuki-Miyaura coupling of a sterically hindered heteroaryl boronic acid, a robust system is required. A highly reliable starting point is the use of a second or third-generation Buchwald palladacycle precatalyst.

  • Recommended Starting Conditions:

    • Catalyst: XPhos Pd G2 or G3 (1-2 mol %)

    • Ligand: The precatalyst already contains the optimal ligand (XPhos).

    • Base: K₃PO₄ or Cs₂CO₃ (2.0 equivalents)

    • Solvent: A polar aprotic solvent like 1,4-Dioxane or 2-MeTHF, often with a small amount of water (e.g., 10:1 solvent:water) to aid in dissolving the base.[16]

    • Temperature: 80-100 °C

This combination is effective because XPhos is a bulky, electron-rich ligand that accelerates the oxidative addition of the aryl halide and the final reductive elimination step, overcoming the steric barriers imposed by the tert-butyl group.[1][9]

Troubleshooting Guide for Low Yield

This decision tree provides a logical workflow for diagnosing and solving common issues encountered during the coupling reaction.

TroubleshootingWorkflow start Start: Low or No Yield check_sm Any Starting Material (SM) Left? (Check by TLC/LCMS) start->check_sm no_sm No SM Left check_sm->no_sm No sm_present SM Present check_sm->sm_present Yes degradation Product Degradation or Protodeboronation? no_sm->degradation catalyst_issue Catalyst Inactive or Decomposed? sm_present->catalyst_issue Likely conditions_issue Reaction Conditions Suboptimal? sm_present->conditions_issue Possible degradation_sol Solution: 1. Lower reaction temp. 2. Use milder base (K₃PO₄). 3. Use boronic ester/trifluoroborate salt. degradation->degradation_sol catalyst_sol Solution: 1. Use fresh, high-purity precatalyst. 2. Ensure rigorous degassing. 3. Switch to a more robust ligand (e.g., XPhos). 4. Increase catalyst loading. catalyst_issue->catalyst_sol conditions_sol Solution: 1. Increase temperature. 2. Screen alternative solvents (Dioxane, Toluene, 2-MeTHF). 3. Ensure base is finely powdered and dry. conditions_issue->conditions_sol

Caption: Troubleshooting workflow for low or no product yield.

Data Presentation: Optimizing Catalyst Loading

The following table illustrates a typical dataset from an experiment to optimize catalyst loading for the coupling of this compound with 4-bromoanisole.

Table 1: Effect of Catalyst Loading on a Model Reaction

EntryCatalystLoading (mol%)Time (h)Yield (%)Homocoupling (%)
1XPhos Pd G32.0495<1
2XPhos Pd G31.0694<1
3XPhos Pd G30.51291<1
4XPhos Pd G30.124752
5XPhos Pd G30.0524453

Conditions: 4-bromoanisole (1.0 mmol), (1-(t-Bu)-1H-pyrazol-4-yl)boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Dioxane/H₂O (10:1, 0.2 M), 100 °C.

Analysis: As shown, decreasing the catalyst loading from 2.0 to 0.5 mol% maintains excellent yield while extending the reaction time.[17] Below 0.5 mol%, the yield drops significantly within 24 hours, suggesting the catalyst is not active enough or decomposes before the reaction completes.[5] Based on this data, a loading of 0.5-1.0 mol% represents the optimal balance of efficiency and resource use for this system.

Experimental Protocols

Protocol 1: General Procedure for Coupling

This protocol provides a robust starting point using an air-stable palladacycle precatalyst.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In the open air, add the palladacycle precatalyst (e.g., XPhos Pd G3, 0.5–2.0 mol%).

  • Solvent Addition & Degassing: Seal the vial with a septum cap. Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve the desired concentration (typically 0.1–0.5 M). Sparge the resulting mixture with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[18][19]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][20]

Protocol 2: Workflow for Catalyst Loading Optimization

This workflow outlines a systematic approach to finding the minimum required catalyst loading for your specific coupling partners.

OptimizationWorkflow cluster_setup Phase 1: Setup cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis A 1. Establish Baseline Run reaction at 2.0 mol% catalyst loading. Confirm >95% yield. B 2. Set up Parallel Reactions Loadings: 1.0%, 0.5%, 0.25%, 0.1% A->B C 3. Monitor All Reactions Sample at regular intervals (e.g., 2, 4, 8, 24h). Analyze yield by LCMS or GC. B->C D 4. Identify Optimal Loading Lowest loading that achieves >90% yield in acceptable time. C->D

Caption: Systematic workflow for optimizing catalyst loading.

References

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved January 3, 2026, from [Link]

  • Saha, A., et al. (2018). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. Retrieved January 3, 2026, from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved January 3, 2026, from [Link]

  • Fallis, I. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Retrieved January 3, 2026, from [Link]

  • Al-Amin, M., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Retrieved January 3, 2026, from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved January 3, 2026, from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved January 3, 2026, from [Link]

  • Murray, J. I. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved January 3, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved January 3, 2026, from [Link]

  • Fallis, I. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved January 3, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Retrieved January 3, 2026, from [Link]

  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved January 3, 2026, from [Link]

  • Carrow, B. P., & Mattern, K. A. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. Retrieved January 3, 2026, from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved January 3, 2026, from [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved January 3, 2026, from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 3, 2026, from [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved January 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Retrieved January 3, 2026, from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 3, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved January 3, 2026, from [Link]

  • Protodeboronation - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved January 3, 2026, from [Link]

  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved January 3, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved January 3, 2026, from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved January 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved January 3, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved January 3, 2026, from [Link]

Sources

preventing deboronation of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Guide ID: T5872-2026 Version: 1.0 Last Updated: January 3, 2026

Welcome to the dedicated technical resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this reagent, with a specific focus on preventing deboronation during cross-coupling reactions. As Senior Application Scientists, we have consolidated our expertise, field data, and the latest literature to provide you with a robust, reliable, and scientifically grounded resource.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deboronation for this compound?

The principal pathway for deboronation of this and many other heteroaryl boronic acids is protodeboronation , a process where the boronic acid group is replaced by a hydrogen atom. This reaction is often catalyzed by acids or bases and can be significantly accelerated by the presence of water and elevated temperatures. The C-B bond in heteroaryl boronic acids is particularly susceptible due to the electronic nature of the heterocyclic ring.

Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low yield, and I'm isolating the deboronated byproduct, 1-(tert-Butyl)-1H-pyrazole. What's the likely cause?

Low yield accompanied by the formation of 1-(tert-Butyl)-1H-pyrazole is a classic sign of premature deboronation. The most common culprits are:

  • Suboptimal Base: The choice and concentration of the base are critical. Strong bases can accelerate deboronation.

  • Excess Water in Reaction Media: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts can promote protodeboronation.

  • High Reaction Temperature: Elevated temperatures can increase the rate of both the desired coupling and the undesired deboronation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the degradation of the product and remaining boronic acid.

Q3: Can I use potassium phosphate (K₃PO₄) as a base for my coupling reaction?

Yes, K₃PO₄ is often an excellent choice. It is a moderately strong base that is frequently used to minimize deboronation of sensitive boronic acids. Its effectiveness is attributed to its ability to activate the boronic acid for transmetalation without being overly aggressive, which can promote side reactions.

Q4: Is it necessary to degas the reaction mixture?

Absolutely. Oxygen can lead to the oxidative degradation of both the palladium catalyst and the boronic acid itself, a process known as oxidative deboronation. Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction is crucial for achieving high yields and reproducibility.

Part 2: Troubleshooting Guide: Preventing Deboronation

This section provides a systematic approach to troubleshooting and preventing the deboronation of this compound in your reactions.

Issue 1: Significant Deboronation Detected by LC-MS Analysis

Root Cause Analysis and Corrective Actions:

Your primary goal is to favor the rate of the catalytic cross-coupling over the rate of protodeboronation. The following experimental parameters are the most critical levers.

1. Base Selection and Stoichiometry:

The choice of base is arguably the most critical factor. The base not only activates the boronic acid but can also be a key player in its decomposition.

  • Expert Recommendation: Start with weaker inorganic bases. While strong bases like NaOH or KOH can be effective for robust boronic acids, they are often too harsh for sensitive substrates.

  • Protocol:

    • Substitute your current base with K₃PO₄ (2.0-3.0 equivalents).

    • If deboronation persists, consider even milder bases like K₂CO₃ or Cs₂CO₃.

    • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective, particularly in anhydrous conditions.

Table 1: Recommended Bases for Mitigating Deboronation

BaseStrengthRecommended EquivalentsNotes
K₃PO₄ Moderate2.0 - 3.0Often the optimal choice for sensitive heteroaryl boronic acids. Balances activation and stability.
K₂CO₃ Weak2.0 - 3.0A milder alternative to K₃PO₄. Can be effective at higher temperatures.
Cs₂CO₃ Moderate2.0 - 3.0Highly soluble in organic solvents, can sometimes offer superior performance.
Organic Amines Weak3.0 - 4.0Use in anhydrous conditions to avoid competitive hydrolysis.

2. Solvent System and Water Content:

The reaction medium plays a pivotal role. Anhydrous conditions can slow the Suzuki-Miyaura reaction, but excess water accelerates protodeboronation.

  • Expert Recommendation: Use a solvent system with minimal, controlled amounts of water.

  • Protocol:

    • Use anhydrous solvents. A common and effective solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane:H₂O (4:1) or Toluene:EtOH:H₂O.

    • If using a pre-mixed solvent, ensure it is from a fresh, sealed bottle.

    • Consider using anhydrous boronic acid or drying it under vacuum before use if it has been stored for a long time.

3. Temperature and Reaction Time Optimization:

  • Expert Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Protocol:

    • Set up parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor the reaction progress by LC-MS.

    • Plot the formation of the desired product versus the deboronated byproduct over time.

    • Select the temperature and time that give the optimal ratio of product to byproduct.

Visualizing the Competing Pathways

The following diagram illustrates the critical decision point for the boronic acid in the reaction mixture.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Base Base Selection BoronicAcid This compound Base->BoronicAcid Influences Solvent Solvent System Solvent->BoronicAcid Influences Temp Temperature Temp->BoronicAcid Influences Coupling Desired Suzuki Coupling BoronicAcid->Coupling Catalytic Cycle Deboron Undesired Protodeboronation BoronicAcid->Deboron Side Reaction

Caption: Competing reaction pathways for the boronic acid.

Issue 2: Inconsistent Results Between Batches

Root Cause Analysis and Corrective Actions:

Inconsistency often points to subtle variations in reaction setup or reagent quality.

1. Reagent Quality:

  • Boronic Acid: Boronic acids can slowly degrade upon storage, especially if exposed to moisture and air. Consider purchasing fresh material or re-analyzing the purity of your current stock.

  • Palladium Catalyst: The activity of palladium catalysts can vary. Ensure you are using a high-quality catalyst from a reputable supplier.

2. Inert Atmosphere Technique:

  • Expert Recommendation: Rigorous exclusion of oxygen is non-negotiable.

  • Protocol:

    • Use a robust degassing method such as three freeze-pump-thaw cycles for the solvent.

    • Alternatively, sparge the solvent with argon or nitrogen for at least 30 minutes before adding the reagents.

    • Assemble your reaction vessel under a positive pressure of inert gas.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing and solving deboronation issues.

G Start Low Yield & Deboronated Byproduct Detected CheckBase Is the base K₃PO₄ or another mild base? Start->CheckBase ChangeBase Action: Switch to K₃PO₄ (2-3 eq.) CheckBase->ChangeBase No CheckSolvent Is the solvent system controlled for water content? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent UseAnhydrous Action: Use anhydrous solvents with minimal H₂O CheckSolvent->UseAnhydrous No CheckTemp Is the reaction run at the lowest effective temperature? CheckSolvent->CheckTemp Yes UseAnhydrous->CheckTemp OptimizeTemp Action: Screen lower temperatures (e.g., 60-80°C) CheckTemp->OptimizeTemp No CheckInert Is the reaction rigorously degassed and under inert gas? CheckTemp->CheckInert Yes OptimizeTemp->CheckInert ImproveDegas Action: Improve degassing protocol (e.g., freeze-pump-thaw) CheckInert->ImproveDegas No Success Problem Resolved CheckInert->Success Yes ImproveDegas->Success

Caption: A step-by-step troubleshooting workflow.

Part 3: Experimental Protocol Example

Optimized Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Reagents:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask under a positive pressure of argon and heat to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions Source: Organic Process Research & Development URL: [Link]

  • Title: Mechanisms of the Suzuki-Miyaura Reaction: The Role of the Base Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Protodeboronation of Aryl- and Heteroarylboronic Acids Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Scale-Up Synthesis of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this critical building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and aim to provide practical, experience-driven solutions.

Introduction: The Importance of this compound

This compound and its corresponding esters are pivotal intermediates in modern organic synthesis. The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The boronic acid functionality allows for versatile carbon-carbon bond formation through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling, enabling the construction of complex molecular architectures.[1][3] As with many synthetic processes, transitioning from laboratory-scale to pilot or manufacturing scale introduces a unique set of challenges. This guide is intended to address these potential hurdles with scientifically grounded advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Optimization

Question 1: What is a common and scalable synthetic route for this compound?

A prevalent and scalable method involves a palladium-catalyzed borylation of a protected 4-halopyrazole, followed by deprotection. A typical starting material is 1-(tert-Butyl)-4-iodopyrazole. The use of the pinacol ester of diboronic acid (B₂pin₂) is common as it leads to the more stable pinacol boronate ester, which can be hydrolyzed to the boronic acid if desired.[4][5]

Question 2: My borylation reaction is sluggish or incomplete on a larger scale. What are the likely causes and how can I troubleshoot this?

Several factors can contribute to a stalled borylation reaction during scale-up:

  • Catalyst Activity: The palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), may be sensitive to air and moisture.[5] Ensure rigorous inert atmosphere conditions (e.g., nitrogen or argon blanket) and use anhydrous solvents. On a larger scale, efficient stirring is crucial to maintain catalyst dispersion.

  • Base Selection and Solubility: The choice of base, often a weak alkali metal salt like potassium acetate or potassium carbonate, is critical.[5] On a larger scale, the solubility of the base can become a limiting factor. Consider using a solvent system that partially solubilizes the base or ensures a fine, well-dispersed suspension.

  • Reaction Temperature: While many borylation reactions proceed well at elevated temperatures (e.g., 80-110 °C), precise temperature control is vital on a larger scale to prevent side reactions or catalyst decomposition.[5] Ensure uniform heating of the reaction vessel.

  • Purity of Starting Materials: Impurities in the 1-(tert-Butyl)-4-halopyrazole or the diboron reagent can poison the catalyst. Verify the purity of your starting materials before commencing the reaction.

Question 3: I am observing significant formation of byproducts. What are the common side reactions and how can they be minimized?

Common byproducts can include homocoupling of the pyrazole starting material and protodeborylation of the product.

  • Homocoupling: This can be minimized by ensuring the reaction is not run for an excessively long time and by maintaining a slight excess of the diboron reagent.

  • Protodeborylation: This is the cleavage of the C-B bond and is often promoted by the presence of water or acidic conditions. Using anhydrous solvents and ensuring the reaction work-up is not overly acidic can mitigate this. The pinacol ester is generally more resistant to protodeborylation than the free boronic acid.

Work-up and Purification

Question 4: What is the recommended work-up procedure for a large-scale borylation reaction?

A typical work-up involves cooling the reaction mixture, filtering off the solids (e.g., the base and any precipitated catalyst residues), and then extracting the product into an organic solvent. The organic layer is then washed with brine and dried. It is important to minimize exposure to highly acidic or basic aqueous solutions to prevent hydrolysis of the pinacol ester or degradation of the boronic acid.

Question 5: Purification of this compound or its pinacol ester is proving difficult on a large scale. What are some effective purification strategies?

Purification is often cited as a significant challenge in the synthesis of pyrazole boronic acids.[5]

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Experiment with different solvent systems to find one that provides good recovery and purity.

  • Slurry Washing: The crude product can be slurried in a solvent in which the desired product has low solubility, but the impurities are more soluble. This is a simple and effective method for removing more soluble impurities.

  • Column Chromatography: While effective on a small scale, silica gel chromatography can be challenging and costly to scale up. It should be considered a last resort for large quantities. If necessary, optimize the mobile phase to maximize separation and minimize the amount of silica required.

Stability and Handling

Question 6: How stable is this compound and its pinacol ester? What are the best storage conditions?

Boronic acids are known to undergo dehydration to form boroxines (trimeric anhydrides).[6] This can affect the stoichiometry of subsequent reactions. The pinacol ester is generally more stable and less prone to dehydration, making it easier to handle and store.[3][7]

  • Storage: Both the boronic acid and its pinacol ester should be stored in a cool, dry place under an inert atmosphere to prevent degradation. For long-term storage, refrigeration is recommended.[1]

Question 7: I am seeing inconsistencies in the purity analysis of my boronic acid pinacol ester by RP-HPLC. What could be the cause?

The pinacol ester of boronic acids can be susceptible to hydrolysis back to the corresponding boronic acid under typical reversed-phase HPLC conditions, especially in the presence of acidic mobile phases.[8] This can lead to the appearance of multiple peaks and an inaccurate assessment of purity. To address this, consider using a stationary phase with low residual silanol activity and minimizing the use of strong acids in the mobile phase.[8]

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol is a representative procedure based on common palladium-catalyzed borylation reactions.

Materials:

  • 1-(tert-Butyl)-4-iodopyrazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1-(tert-Butyl)-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (3.0 eq).

  • Purge the vessel with nitrogen for 15-20 minutes.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Add Pd(dppf)Cl₂ (0.02-0.05 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove solids, and wash the celite pad with additional dioxane.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or slurry washing.

Parameter Recommendation Rationale
Catalyst Loading 2-5 mol%Balances reaction rate with cost and ease of removal.
Solvent Anhydrous 1,4-DioxaneA common solvent for Suzuki-Miyaura type reactions.
Base Anhydrous KOAcA mild base that is effective in these transformations.
Temperature 80-90 °CPromotes the reaction without significant catalyst decomposition.
Protocol 2: Hydrolysis of the Pinacol Ester to the Boronic Acid

Materials:

  • 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Acetone

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the pyrazole boronic acid pinacol ester in a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add aqueous HCl while stirring.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • The boronic acid may precipitate from the solution. If so, collect the solid by filtration.

  • If the product remains in solution, neutralize the mixture and extract with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the boronic acid.

Visualizing the Workflow

Scale_Up_Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage cluster_product Product Stage Start Starting Materials: 1-(tert-Butyl)-4-halopyrazole B₂pin₂ Reaction Palladium-Catalyzed Borylation - Inert atmosphere - Anhydrous conditions - Controlled temperature Start->Reaction Pd(dppf)Cl₂, KOAc, Dioxane Workup Work-up - Filtration - Extraction - Washing Reaction->Workup Purification Purification - Crystallization - Slurry Wash Workup->Purification PinacolEster This compound pinacol ester Purification->PinacolEster BoronicAcid This compound PinacolEster->BoronicAcid Hydrolysis

Caption: A generalized workflow for the scale-up synthesis of this compound and its pinacol ester.

References

  • Ningbo Innopharmchem Co., Ltd. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
  • Chem-Impex. 1H-Pyrazole-4-boronic acid.
  • Kim, S. et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6881. Available from: [Link]

  • Ningbo Innopharmchem Co., Ltd. Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester.
  • Google Patents. (2021). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN113004248A.
  • do Carmo, T. F. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4997. Available from: [Link]

  • Ningbo Innopharmchem Co., Ltd. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
  • Ye, Y. et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 74, 156-161. Available from: [Link]

  • ResearchGate. Possible synthetic routes leading to pyrazoles 12. Available from: [Link]

  • Google Patents. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A.
  • Reddit. (2025). Mechanism help - pyrazolopyrimidine synthesis. r/chemhelp. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Available from: [Link]

  • Mullins, P. et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Tetrahedron Letters, 50(48), 6783-6786. Available from: [Link]

  • Portella, C. et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(15), 8056-8067. Available from: [Link]

  • Miller, M. J. et al. (2020). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2020(3), M1149. Available from: [Link]

  • do Carmo, T. F. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4997. Available from: [Link]

  • Google Patents. (2016). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. CN105669733A.
  • El-Faham, A. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1018. Available from: [Link]

  • Wang, Y. et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1762. Available from: [Link]

  • McClure, K. F. et al. (2018). Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution. Organic Process Research & Development, 22(11), 1533-1540. Available from: [Link]

Sources

effect of base and solvent on (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the reactivity of this versatile reagent, with a specific focus on the critical roles of base and solvent selection. Here, you will find troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pyrazole moiety is a common feature in many biologically active compounds, making this reagent highly relevant in medicinal chemistry and drug discovery.[1][2] However, like many heteroaryl boronic acids, its reactivity and stability are highly dependent on the reaction conditions. Understanding the interplay between the base and solvent is crucial for optimizing reaction outcomes, minimizing side reactions, and troubleshooting failed experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving this compound?

A1: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid.[3] In the presence of a base, the neutral, trigonal planar boronic acid (R-B(OH)₂) is converted into a more nucleophilic, tetrahedral boronate species ([R-B(OH)₃]⁻).[4][5] This "ate" complex is more reactive towards transmetalation with the palladium(II) halide complex, a key step in the catalytic cycle.[3] The choice of base can also influence the rate of reductive elimination and the overall stability of the catalyst.[6]

Q2: How does the choice of base affect the stability of the boronic acid?

A2: While a base is necessary for activation, it can also promote decomposition pathways. The most common side reaction for heteroaryl boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[7] This process is often accelerated under basic conditions.[5][8][9] The rate of protodeboronation is highly dependent on the specific base, its concentration, and the reaction temperature. Weaker bases are sometimes employed to minimize this undesired side reaction, although this can also slow down the desired coupling reaction.

Q3: Which bases are commonly used with pyrazole boronic acids?

A3: A range of inorganic and organic bases are used in Suzuki-Miyaura reactions. Common choices include:

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and often provide a good balance of reactivity and stability.[10][11]

  • Phosphates: Tripotassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions or when dealing with sensitive functional groups.[10]

  • Hydroxides: Aqueous solutions of sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) can be used, but care must be taken as strong bases can accelerate protodeboronation.[4]

  • Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) are also employed, especially in anhydrous conditions.[10]

The optimal base is often substrate-dependent and needs to be determined empirically.

Q4: What is the role of the solvent in these reactions?

A4: The solvent plays a critical role in solubilizing the reactants (the boronic acid, the organic halide, the base, and the catalyst), and it can significantly influence the reaction rate and selectivity.[12][13] Solvents can affect the activation of the precatalyst, stabilize the active catalytic species, and modulate the reactivity of the base.[12] The polarity of the solvent can be a key factor, with polar aprotic solvents like DMF and dioxane being common choices.[12][13]

Q5: How does solvent polarity impact the reaction?

A5: The effect of solvent polarity can be complex and does not always follow a simple trend.[12][14] While polar solvents are often thought to stabilize anionic transition states, leading to faster reactions, this is not universally true.[12][14] The coordinating ability of the solvent can also play a major role.[14][15] For instance, solvents like acetonitrile (MeCN) and DMF can sometimes alter the active catalyst and reaction selectivity.[12] In many cases, a mixture of a polar aprotic solvent with water is used, which can improve the solubility of the base and facilitate the formation of the active boronate species.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Inactive Catalyst2. Insufficient Base Strength3. Poor Solubility of Reactants4. Boronic Acid Decomposition1. Ensure the palladium catalyst is active. Use a fresh batch or a more robust precatalyst.[16]2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[10]3. Try a different solvent or solvent mixture (e.g., dioxane/water, DMF, toluene).[10][13] Consider increasing the reaction temperature.4. Use milder reaction conditions (lower temperature, weaker base) to minimize protodeboronation.[7] Consider using the corresponding boronate ester for increased stability.[17][18]
Significant Protodeboronation 1. Base is too strong2. High reaction temperature3. Presence of excess water1. Use a weaker base (e.g., NaHCO₃) or a non-aqueous base like KF.[10]2. Lower the reaction temperature and monitor the reaction over a longer period.3. Use anhydrous solvents and bases if possible.
Formation of Homocoupled Product 1. Presence of Oxygen2. Incomplete reduction of Pd(II) precatalyst1. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[10]2. Ensure proper activation of the precatalyst. Some systems may benefit from a reducing agent.
Inconsistent Results 1. Variable quality of boronic acid2. Inconsistent degassing3. Variable base hydration1. Boronic acids can form cyclic trimers (boroxines) upon dehydration, affecting stoichiometry.[7] Use a fresh, high-purity reagent.2. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles or duration of inert gas sparging).3. Use anhydrous bases or determine the water content of hydrated bases to ensure consistent stoichiometry.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[16]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the roles of the base and solvent.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOB Ar-Pd(II)-OR ArPdX->ArPdOB Ligand Exchange (Base, e.g., OH-) ArPdR Ar-Pd(II)-R' ArPdOB->ArPdR Transmetalation (R'-B(OH)3-) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product BoronicAcid R'-B(OH)2 Boronate [R'-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Boronate->ArPdOB To Transmetalation caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025).
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). BenchChem.
  • The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. (2016).
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). Royal Society of Chemistry.
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014).
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Addressing stability issues of heteroaryl boronic acids in solution. (n.d.). BenchChem.
  • Boron Suzuki Coupling. (2021).
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2025).
  • Chemistry Of Boronic Esters. (2019). AA Blocks.
  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.).
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Effect of pH on the stability and reactivity of aryl boronic acids. (n.d.). BenchChem.
  • Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Str
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.).
  • Assessing the stability and reactivity of a new gener
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (2025). BenchChem.
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.).
  • Boronic acid. (n.d.). Wikipedia.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • This compound. (n.d.). Sigma-Aldrich.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • This compound. (n.d.). ChemScene.
  • 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. (n.d.).
  • (1-(tert-Butyl)-1H-pyrazol-3-yl)boronic acid. (n.d.). BLD Pharm.
  • Bioorthogonal 4H-pyrazole “click” reagents. (2023). DSpace@MIT.

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Technical Support Center: Strategies to Minimize Homocoupling of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid. This document will delve into the mechanistic underpinnings of this side reaction and offer a suite of strategies to suppress it, thereby maximizing the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when utilizing this compound in Suzuki-Miyaura reactions. The advice provided is grounded in established mechanistic principles and supported by peer-reviewed literature.

Q1: I am observing a significant amount of a bi-pyrazol byproduct in my Suzuki reaction. What is causing this?

A1: You are likely observing the homocoupling of your this compound. This side reaction forms a symmetrical bi-pyrazol species and consumes your valuable boronic acid, leading to a reduced yield of the desired product.[1] The primary culprits for this unwanted reaction are typically the presence of oxygen and/or Pd(II) species in your reaction mixture at the start of the catalytic cycle.[1][2]

Homocoupling can occur through a few proposed mechanisms, but a common pathway involves the reaction of two boronic acid molecules with a Pd(II) species.[2] This process reduces the Pd(II) to the catalytically active Pd(0), but at the cost of your starting material.[2] Oxygen can exacerbate this issue by re-oxidizing Pd(0) to Pd(II), which can then participate in further homocoupling.[2]

Q2: My reaction is performed under a nitrogen atmosphere, but I still see homocoupling. What other factors should I consider?

A2: While an inert atmosphere is crucial, several other parameters can significantly influence the extent of homocoupling. Here is a systematic checklist to troubleshoot your reaction:

  • Catalyst Choice: Are you using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂? These require an initial reduction to Pd(0) to enter the catalytic cycle. This reduction can sometimes be facilitated by the homocoupling of your boronic acid.[2]

    • Solution: Consider switching to a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which does not require a pre-reduction step.[1] Alternatively, modern pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are designed to promote the desired cross-coupling over side reactions.[3]

  • Base Selection: The choice and strength of the base are critical. A base that is too strong or used in excess can promote side reactions.[4][5] For nitrogen-rich heterocycles like pyrazoles, certain bases can be particularly effective.

    • Solution: Mild inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for coupling nitrogen-containing heterocycles.[4][6] These bases are generally effective at promoting the desired transmetalation step without being overly harsh.[4]

  • Solvent Purity and Degassing: Even with a nitrogen blanket, residual oxygen dissolved in your solvents can be problematic.

    • Solution: Ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for particularly sensitive reactions.[1] Using anhydrous solvents is also recommended to minimize protodeboronation, another common side reaction.[7][8]

  • Reaction Temperature: Excessive heat can lead to catalyst decomposition and an increase in side reactions.

    • Solution: Screen a range of temperatures. While some Suzuki couplings require elevated temperatures, it's possible that a lower temperature may be sufficient for your system and could help minimize homocoupling.[8]

Visualizing the Problem: The Suzuki Cycle and Homocoupling Pathway

To better understand the competition between the desired cross-coupling and the undesired homocoupling, a visualization of the catalytic cycles is helpful.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd R-Pd(II)-X Pd0->OxAdd Oxidative Addition (R-X) O2 O2 Transmetal R-Pd(II)-Ar OxAdd->Transmetal Transmetalation (Ar-B(OH)2 + Base) RedElim R-Ar Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product Release PdII_start Pd(II) Precatalyst Homo_Trans1 Ar-Pd(II)-OH PdII_start->Homo_Trans1 Reaction with Ar-B(OH)2 + Base Homo_Trans2 Ar-Pd(II)-Ar Homo_Trans1->Homo_Trans2 Second Transmetalation Homo_Product Ar-Ar Homo_Trans2->Homo_Product Reductive Elimination Pd0_from_homo Pd(0)L_n Homo_Product->Pd0_from_homo Byproduct Pd0_from_homo->OxAdd Enters Main Cycle O2->PdII_start Oxidation of Pd(0)

Caption: Competing pathways in Suzuki-Miyaura coupling.

Optimization Strategies and Protocols

Here, we provide more detailed protocols and quantitative data to guide your experimental design.

Protocol 1: General Procedure for Minimizing Homocoupling with this compound

This protocol incorporates best practices for setting up a Suzuki-Miyaura reaction to disfavor the homocoupling side reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[9]

  • Reagent Addition: To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).[10][11]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7][9]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe under a positive pressure of inert gas.[3]

  • Further Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure thorough deoxygenation.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.[10]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.

Comparative Data: The Impact of Reaction Parameters on Homocoupling

The following table summarizes the expected outcomes when modifying key reaction parameters. This is a generalized guide, and optimal conditions should be determined empirically.

ParameterCondition A (Favors Homocoupling)Condition B (Minimizes Homocoupling)Rationale
Atmosphere Air / Incomplete InertingRigorous Inert Atmosphere (Ar/N₂)Oxygen promotes the formation of Pd(II), which drives homocoupling.[2][12]
Pd Source Pd(OAc)₂, PdCl₂Pd(PPh₃)₄, Pd₂(dba)₃, Modern PrecatalystsPd(0) sources do not require a reductive homocoupling step to enter the catalytic cycle.[1]
Base Strong, soluble bases (e.g., NaOH, KOH)Weaker, often heterogeneous bases (e.g., K₃PO₄, Cs₂CO₃, KF)Milder bases are less likely to promote side reactions like protodeboronation and can be effective for transmetalation.[4][7]
Solvent Non-degassed solventsThoroughly degassed, anhydrous solventsRemoves dissolved oxygen and water, which can lead to homocoupling and protodeboronation, respectively.[1][8]
Ligand No ligand or simple phosphinesBulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)These ligands promote the desired reductive elimination step and can stabilize the Pd(0) catalyst.[3][13]

Troubleshooting Logic Flow

When faced with significant homocoupling, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose and solve the issue.

Troubleshooting_Flow Start High Homocoupling Observed Check_Atmosphere Is the reaction rigorously deoxygenated? Start->Check_Atmosphere Check_Catalyst Are you using a Pd(II) precatalyst? Start->Check_Catalyst Check_Atmosphere->Check_Catalyst Yes Improve_Inert Action: Improve inerting technique (e.g., freeze-pump-thaw) Check_Atmosphere->Improve_Inert No Switch_Catalyst Action: Switch to a Pd(0) source or a modern precatalyst Check_Catalyst->Switch_Catalyst Yes Re_evaluate Re-run Experiment & Evaluate Check_Catalyst->Re_evaluate No Improve_Inert->Re_evaluate Switch_Catalyst->Re_evaluate Check_Base_Solvent Is the base/solvent combination optimal? Re_evaluate->Check_Base_Solvent Homocoupling still high Final_Evaluation Final Optimized Reaction Re_evaluate->Final_Evaluation Problem Solved Screen_Bases Action: Screen milder bases (K3PO4, Cs2CO3, KF) Check_Base_Solvent->Screen_Bases Screen_Solvents Action: Screen different degassed solvents Check_Base_Solvent->Screen_Solvents Re_evaluate2 Re-run Experiment & Evaluate Screen_Bases->Re_evaluate2 Screen_Solvents->Re_evaluate2 Check_Ligand_Temp Are ligand and temperature optimized? Re_evaluate2->Check_Ligand_Temp Homocoupling still high Re_evaluate2->Final_Evaluation Problem Solved Add_Ligand Action: Add bulky, electron-rich ligand (e.g., SPhos) Check_Ligand_Temp->Add_Ligand Screen_Temp Action: Screen lower reaction temperatures Check_Ligand_Temp->Screen_Temp Add_Ligand->Final_Evaluation Screen_Temp->Final_Evaluation

Caption: A systematic workflow for troubleshooting homocoupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • American Chemical Society. Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 2005, 70(10), 4188-4190. [Link]

  • American Chemical Society. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 2017, 82(21), 11625-11633. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Boron Reagents in Synthesis, 2014, 231-260. [Link]

  • PubMed. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 2020, 18(3), 455-465. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

Sources

analytical methods for detecting impurities in (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be looking for in my sample of this compound?

A1: Impurities can originate from the synthetic route or degradation. Key impurities to monitor include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 1-(tert-butyl)-1H-pyrazole and any boron-containing reagents (e.g., triisopropyl borate).

    • By-products: Isomeric boronic acids or products from side reactions. The synthesis of pyrazole boronic acids can sometimes yield regioisomers, which may have very similar properties to the desired product.[1]

    • Residual Solvents: Solvents used during synthesis and purification (e.g., THF, toluene, hexanes).

  • Degradation Products:

    • Boroxine (Anhydride): Boronic acids can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This is a very common impurity in solid boronic acid samples.

    • Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 1-(tert-butyl)-1H-pyrazole. This can occur under harsh acidic or basic conditions, or in the presence of certain metals.

    • Oxidative Degradation Products: Exposure to air and oxidizing agents can lead to the degradation of the boronic acid moiety.[2]

Q2: I'm seeing broad or tailing peaks for my main component in HPLC analysis. What could be the cause?

A2: Poor peak shape for boronic acids in reversed-phase HPLC is a common issue. The primary causes are:

  • Interaction with Column Silanols: The slightly acidic boronic acid can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[3] Using a column with low silanol activity or end-capping is recommended.

  • On-column Degradation: Boronic acids can be susceptible to on-column hydrolysis or other reactions, especially if the mobile phase contains reactive components or has an inappropriate pH.[3]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the boronic acid and its interaction with the stationary phase.

Q3: My NMR spectrum looks complex, with more signals than expected. How can I interpret this?

A3: A complex NMR spectrum can be due to the presence of impurities or the inherent behavior of the boronic acid.

  • Presence of Boroxine: The formation of the boroxine trimer can lead to a different set of signals, often broader than those of the monomeric boronic acid. To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the anhydride.

  • Rotational Isomers (Rotamers): The tert-butyl group can exhibit restricted rotation, potentially leading to the appearance of multiple conformers in solution, which can be observed as separate sets of signals in the NMR spectrum, especially at low temperatures.

  • Unidentified Impurities: Compare your spectrum to those of known starting materials and potential by-products. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for identifying unknown structures.[4]

Troubleshooting Guides & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for determining the purity of this compound and quantifying its impurities. A stability-indicating method is crucial to separate the main component from its degradation products.

Problem Potential Cause Suggested Solution
Peak Tailing Interaction with residual silanols on the column.Use a column with low silanol activity (e.g., Waters XTerra MS C18) or a modern end-capped column.[3] A small amount of a competitive amine (e.g., triethylamine) in the mobile phase can also help, but may affect MS compatibility.
Peak Fronting Sample overload; sample solvent stronger than mobile phase.Dilute the sample. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase conditions.
Split Peaks Column void or contamination; co-elution of closely related species.Back-flush the column. If the problem persists, replace the column. Optimize the mobile phase gradient and/or temperature to improve resolution.
Ghost Peaks Carryover from previous injection; contamination in the mobile phase.Run a blank gradient after each sample injection. Use high-purity solvents and additives for the mobile phase.[5]
Irreproducible Retention Times Poorly equilibrated column; mobile phase composition drift; temperature fluctuations.Ensure the column is adequately equilibrated before each injection. Prepare fresh mobile phase daily. Use a column thermostat.[6]

This method is a starting point and may require optimization for your specific instrumentation and impurity profile.

  • Instrumentation:

    • HPLC or UPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[3]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

Causality Behind Experimental Choices:

  • The use of a column with low silanol activity is critical to minimize peak tailing, a common issue with boronic acids.[3]

  • A formic acid modifier in the mobile phase helps to control the ionization of the boronic acid and improve peak shape.

  • A gradient elution is necessary to separate impurities with a wide range of polarities, from polar degradation products to less polar starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR is an indispensable tool for the unambiguous identification of the main component and the structural elucidation of unknown impurities.

Problem Potential Cause Suggested Solution
Broad Peaks Presence of boroxine anhydride; paramagnetic impurities.Dissolve the sample in methanol-d4 to break up the boroxine. Filter the sample through a small plug of celite to remove paramagnetic species.
Complex Spectrum Presence of multiple impurities or rotamers.Use 2D NMR techniques (COSY, HSQC, HMBC) to assign signals and identify correlations.[4] Acquire spectra at different temperatures to see if signals coalesce, which would indicate the presence of rotamers.
Poor Signal-to-Noise Low sample concentration.Increase the number of scans. Use a higher concentration if solubility allows.
  • ¹H NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4).

    • Acquisition: Acquire a standard proton spectrum. Pay close attention to the aromatic region for the pyrazole protons and the aliphatic region for the tert-butyl protons. Integrate all signals to quantify relative amounts of impurities.

  • ¹³C NMR:

    • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is useful for confirming the carbon backbone and identifying carbon-containing impurities.

  • ¹¹B NMR:

    • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Boronic acids typically show a broad signal around 20-30 ppm. The chemical shift can provide information about the coordination state of the boron atom.

  • 2D NMR (if necessary):

    • COSY: To establish proton-proton couplings within a molecule.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which is crucial for connecting different fragments of a molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for the detection and quantification of volatile and semi-volatile impurities, such as residual solvents and certain starting materials.

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50 °C for 5 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10 mg/mL.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.

Karl Fischer Titration for Water Content

Boronic acids are hygroscopic, and water content can affect their stability and reactivity. Karl Fischer titration is the gold standard for accurate water determination.[7]

  • Instrumentation:

    • Coulometric Karl Fischer titrator.

  • Reagents:

    • Karl Fischer reagent suitable for coulometric titration.

  • Procedure:

    • Accurately weigh a suitable amount of the sample (typically 10-50 mg) and introduce it into the titration cell.

    • Start the titration and record the water content.

    • Perform a blank determination to account for ambient moisture.

Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of the molecule.[8][9]

Caption: Workflow for forced degradation studies.

  • Acid/Base Hydrolysis: Protodeboronation is a likely outcome, yielding 1-(tert-butyl)-1H-pyrazole.

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to cleavage of the C-B bond and formation of hydroxylated species.[2]

  • Thermal Stress: Dehydration to form the boroxine trimer is the most probable degradation pathway.

  • Photostability: The pyrazole ring may undergo rearrangement or degradation upon exposure to light, although this is generally less common than the other pathways.

By systematically applying these analytical techniques and troubleshooting guides, researchers can confidently assess the purity, stability, and impurity profile of this compound, ensuring the quality and reliability of their work in drug discovery and development.

References

  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
  • Wang, Y., et al. (2006). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 95(7), 1525-1535.
  • Application Note: NMR Spectroscopic Characterization of Substituted N-(pyrazol-3-yl)benzamides. BenchChem.
  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Begtrup, M., et al. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, 505-507.
  • Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Wikipedia.
  • Azhakesan, A., & Kuppusamy, R. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Alsante, K. M., et al. (2003). Forced Degradation – A Review. Pharmaceutical Technology, 27(2), 54-65.
  • Sigma-Aldrich. This compound.
  • ChemScene. This compound.
  • Chem-Impex International, Inc. 1H-Pyrazole-4-boronic acid.
  • Advanced ChemBlocks Inc. This compound.
  • Talluri, C., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of brexpiprazole. Journal of Drug Delivery and Therapeutics, 9(2-s), 41-47.
  • Pharmaffiliates. 1-Methyl-1H-pyrazole-4-boronic Acid.

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Validation & Comparative

A Comparative Guide to (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid and its Analogs in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazole Boronic Acids in Modern Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of approved pharmaceuticals and advanced materials.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it a highly sought-after motif in drug design.[2][3] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging carbon-carbon bonds, and pyrazole boronic acids are the premier reagents for installing this critical heterocycle into complex molecular architectures.[4][5]

This guide provides an in-depth comparison of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid with other N-substituted and N-unsubstituted pyrazole-4-boronic acids. We will explore how the choice of the nitrogen substituent—from the sterically demanding tert-butyl group to a simple proton—profoundly influences the reagent's stability, reactivity, and optimal application in synthesis, supported by experimental insights and protocols.

Physicochemical and Structural Comparison of Key Pyrazole-4-Boronic Acids

The identity of the substituent at the N1 position of the pyrazole ring dictates the molecule's steric and electronic profile, which in turn affects its performance in cross-coupling reactions. The following table summarizes the key properties of this compound and its common alternatives.

PropertyThis compound1H-Pyrazole-4-boronic acid1-Methyl-1H-pyrazole-4-boronic acid (Pinacol Ester)1-Boc-1H-pyrazole-4-boronic acid
Structure
CAS Number 1416785-99-3[6][7]332462-89-2832623-60-8[8]381428-29-9[9]
Molecular Formula C₇H₁₃BN₂O₂[6]C₃H₅BN₂O₂C₁₀H₁₇BN₂O₂[8]C₈H₁₃BN₂O₄[9]
Molecular Weight 168.00 g/mol [6]111.90 g/mol 208.06 g/mol 212.01 g/mol [9]
Topological Polar Surface Area (TPSA) 58.28 Ų[6]58.28 Ų37.07 Ų84.55 Ų
Calculated LogP -0.68[6]-0.991.480.49
Key Features High steric bulk, electron-donating, good stability.Acidic N-H proton, potential for catalyst inhibition.[10]Low steric bulk, electron-donating.Electron-withdrawing group, labile protecting group.

The Decisive Role of the N-Substituent: A Mechanistic Perspective

The success and efficiency of a Suzuki-Miyaura coupling are governed by a delicate interplay of steric and electronic factors. The N-substituent on the pyrazole boronic acid is a primary modulator of these factors.

Steric Effects: The Influence of Bulk

The tert-butyl group is a prominent feature of this compound, imparting significant steric hindrance around the pyrazole core.[11]

  • Impact on Reactivity : While extreme steric bulk can sometimes hinder the approach of the palladium catalyst to the boronic acid during the critical transmetalation step, it can also be advantageous.[12] This steric shielding can prevent undesirable side reactions, such as homocoupling of the boronic acid. In contrast, reagents with smaller substituents like the methyl group on 1-Methyl-1H-pyrazole-4-boronic acid offer more facile access for the catalyst.

  • Ligand Selection : For sterically demanding partners like the tert-butyl derivative, the choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands such as XPhos or SPhos are often required to promote the formation of the active catalytic species and facilitate efficient coupling.[13]

Electronic Effects: Modulating Nucleophilicity

The electronic nature of the N-substituent directly influences the electron density of the pyrazole ring system.

  • Electron-Donating Groups (EDGs) : The tert-butyl and methyl groups are alkyl substituents and act as weak electron-donating groups through induction. This slightly increases the electron density of the pyrazole ring, which can facilitate the transmetalation step of the catalytic cycle.[14][15]

  • Electron-Withdrawing Groups (EWGs) : The tert-butoxycarbonyl (Boc) group on 1-Boc-1H-pyrazole-4-boronic acid is strongly electron-withdrawing. This reduces the nucleophilicity of the pyrazole ring, potentially slowing the transmetalation step and requiring more forcing reaction conditions.[16]

  • N-H Acidity and Catalyst Inhibition : The unsubstituted 1H-Pyrazole-4-boronic acid possesses an acidic N-H proton. Under the basic conditions of the Suzuki reaction, this proton can be abstracted. The resulting pyrazolate anion can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation and resulting in low product yields.[10] This makes N-substituted pyrazole boronic acids, like the tert-butyl variant, generally more reliable and robust coupling partners.

Stability and Handling

Boronic acids are susceptible to decomposition, primarily through protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom).

  • N-Substitution Advantage : N-substituted pyrazole boronic acids are typically more stable than their N-H counterparts. The absence of the acidic proton reduces pathways for catalyst inhibition and decomposition.[10]

  • Boronic Esters : To enhance stability for storage and handling, boronic acids are frequently converted to boronic esters, most commonly pinacol esters.[3][17] These are generally more robust, less prone to oligomerization, and exhibit improved solubility in organic solvents.[17]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental process in modern organic synthesis.[4]

Suzuki_Miyaura_Cycle cluster_trans Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex (R¹-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination Complex (R¹-Pd(II)L₂-R²) RedElim->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl/Heteroaryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Pyrazole Boronic Acid) Boronate [R²-B(OH)₃]⁻ Activated Boronate BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance and Reaction Optimization

Direct, side-by-side experimental comparisons of pyrazole boronic acids under identical conditions are sparse in the literature. However, by synthesizing data from various sources, we can establish general performance trends and guidelines for reaction optimization.

SubstrateRelative ReactivityTypical Catalyst/LigandCommon BaseKey Considerations
(1-tert-Butyl...) Moderate to HighPd(PPh₃)₄, PdCl₂(dppf), or Pd precatalysts with bulky ligands (e.g., XPhos)[13]K₂CO₃, K₃PO₄, Cs₂CO₃Steric hindrance may require higher temperatures or more active catalyst systems. Good stability is a major advantage.
(1H-...) Low to ModerateSpecialized catalyst systems designed for N-H heterocycles.[10]K₃PO₄[10]Prone to catalyst inhibition; N-protection is often a more reliable strategy. Protodeboronation is a significant risk.
(1-Methyl...) HighStandard Pd catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).Na₂CO₃, K₂CO₃Generally a reliable and reactive coupling partner due to low steric hindrance and good stability.[4]
(1-Boc...) ModerateMore active catalysts may be needed (e.g., Pd₂(dba)₃ with phosphine ligands).K₃PO₄, CsFThe electron-withdrawing Boc group can slow the reaction. The Boc group may be cleaved under harsh basic or acidic conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Objective: To synthesize 4-Aryl-1-(tert-butyl)-1H-pyrazole.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reactor Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and potassium carbonate (2.5 mmol).

    • Rationale: Using an inert atmosphere is critical as the Pd(0) active catalyst is oxygen-sensitive. Anhydrous base is used to prevent unwanted hydrolysis of reagents.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

    • Rationale: The solvent system (dioxane/water) is standard for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[18] Degassing removes dissolved oxygen which can oxidize and deactivate the catalyst.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 6-12 hours.

    • Rationale: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps. Reaction time can be optimized based on substrate reactivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aryl bromide.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-Aryl-1-(tert-butyl)-1H-pyrazole.

Logical Comparison of N-Substituent Effects

The choice of pyrazole boronic acid is a strategic decision based on the desired balance between stability, reactivity, and the steric profile of the final product.

Caption: Decision workflow for selecting an N-substituted pyrazole boronic acid.

Conclusion

This compound emerges as a highly valuable and strategic building block in Suzuki-Miyaura cross-coupling reactions. Its primary advantage lies in the combination of excellent stability, conferred by the N-substitution, and the significant steric bulk of the tert-butyl group. While alternatives like 1-methyl-1H-pyrazole-4-boronic acid offer higher reactivity due to lower steric hindrance, the tert-butyl analog provides a unique tool for synthesizing sterically congested molecules and can minimize unwanted side reactions. Compared to the problematic N-H pyrazole boronic acids, which often suffer from catalyst inhibition, and the N-Boc variants, which require an additional deprotection step, the N-tert-butyl pyrazole boronic acid presents a robust, stable, and direct route for incorporating a sterically demanding pyrazole moiety. The selection of the appropriate pyrazole boronic acid is ultimately dictated by the specific synthetic target, but for applications demanding stability and controlled steric influence, the tert-butyl derivative is an exceptional choice for the modern synthetic chemist.

References

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Lee, C. H., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6825. National Institutes of Health. Retrieved from [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. National Institutes of Health. Retrieved from [Link]

  • Hfaiedh, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2323–2332. PubMed Central. Retrieved from [Link]

  • Vaněk, T., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(38), 7583-7592. Royal Society of Chemistry. Retrieved from [Link]

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  • Basavannacharya, C., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(2), 707-711. National Institutes of Health. Retrieved from [Link]

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A Comparative Guide to Alternative Synthetic Routes for (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are pivotal building blocks for synthesizing a wide array of pharmacologically active compounds, largely due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The tert-butyl group provides steric bulk and improves pharmacokinetic properties, while the pyrazole-4-boronic acid moiety allows for the precise and efficient formation of carbon-carbon bonds.[2][3]

Historically, the synthesis of such compounds relied on traditional organolithium chemistry. While effective, this pathway is fraught with challenges, including the need for cryogenic temperatures and the use of pyrophoric reagents, which complicates scalability and safety. This guide provides an in-depth comparison of two prominent, modern alternatives: the Palladium-Catalyzed Miyaura Borylation and the Iridium-Catalyzed C-H Borylation. We will explore the mechanistic underpinnings, practical execution, and comparative performance of these routes to provide researchers with the insights needed to make informed decisions in their synthetic campaigns.

Route 1: The Workhorse - Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction has become a staple in organic synthesis for its reliability and broad functional group tolerance.[4][5] This method circumvents the harsh conditions of traditional lithiation by employing a palladium catalyst to couple a halo-pyrazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

The key to this process is the initial synthesis of a halogenated pyrazole, such as 1-tert-butyl-4-iodopyrazole. This precursor is then subjected to the palladium-catalyzed cross-coupling conditions. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[6]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is well-understood. It begins with the oxidative addition of the halo-pyrazole to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the diboron reagent, which is activated by a base (commonly potassium acetate). The cycle concludes with reductive elimination, which yields the desired pyrazole boronic ester and regenerates the Pd(0) catalyst.[5] The use of a mild base like potassium acetate is crucial to prevent the competing Suzuki coupling of the newly formed product with the starting halide.[4]

Workflow: Miyaura Borylation Route

cluster_0 Step 1: Halogenation cluster_1 Step 2: Borylation A 1-tert-Butyl-1H-pyrazole B 1-tert-Butyl-4-iodopyrazole A->B  Iodinating Agent (e.g., NIS) C 1-tert-Butyl-4-iodopyrazole D (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid pinacol ester C->D  B₂pin₂, Pd Catalyst, Base

Caption: Overall workflow for the Miyaura Borylation route.

Route 2: The Atom-Economical Approach - Iridium-Catalyzed C-H Borylation

Direct C-H activation represents a paradigm shift in synthetic efficiency, offering a more sustainable and atom-economical pathway.[7] Iridium-catalyzed C-H borylation has emerged as a powerful tool for directly converting C-H bonds into C-B bonds, obviating the need for pre-functionalized starting materials like halo-pyrazoles.[8][9]

This method is particularly attractive as it can directly utilize commercially available 1-tert-butyl-1H-pyrazole. The regioselectivity of the borylation is a key consideration and is typically governed by steric factors, with the borylation occurring at the least sterically hindered C-H position.[9] For N-substituted pyrazoles, this often directs the borylation to the C4 or C5 position.

Mechanistic Rationale

The iridium-catalyzed C-H borylation cycle is initiated by the reaction of a bis(boryl)iridium(III) species with the pyrazole substrate. This is followed by C-H activation, which is the rate-determining step. Reductive elimination then furnishes the borylated pyrazole and regenerates an iridium(I) species, which can then react with the diboron reagent to restart the catalytic cycle. The steric and electronic properties of the pyrazole substrate play a significant role in directing the regioselectivity of this C-H activation step.[8][9]

Workflow: C-H Borylation Route

cluster_0 Direct C-H Borylation A 1-tert-Butyl-1H-pyrazole B (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid pinacol ester A->B  B₂pin₂, Ir Catalyst, Ligand

Caption: Overall workflow for the Iridium-Catalyzed C-H Borylation route.

Comparative Analysis

To provide a clear, objective comparison, the following table summarizes the key performance indicators for the traditional lithiation route and the two modern alternatives.

FeatureTraditional Lithiation-BorylationPd-Catalyzed Miyaura BorylationIr-Catalyzed C-H Borylation
Starting Material Halogenated PyrazoleHalogenated PyrazoleUnsubstituted Pyrazole
Key Reagents n-BuLi or s-BuLi, Trialkyl borateB₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc)B₂pin₂, Ir catalyst (e.g., [Ir(cod)OMe]₂), Ligand (e.g., dtbpy)
Reaction Temperature Cryogenic (-78 °C)Moderate to High (80-110 °C)Moderate to High (80-100 °C)
Atom Economy Poor (requires halogenation step)ModerateExcellent (direct C-H functionalization)
Functional Group Tolerance Limited (incompatible with electrophilic groups)Good to ExcellentGood to Excellent
Safety & Handling Use of pyrophoric organolithium reagentsAir-stable reagents, generally saferAir-sensitive catalysts may require inert atmosphere
Scalability Challenging due to low temperatures and reagent handlingGenerally scalable and robustPotentially scalable, catalyst cost may be a factor
Key Advantage Established methodologyHigh reliability, broad substrate scopeHigh atom economy, fewer synthetic steps
Key Disadvantage Harsh conditions, poor safety profileRequires pre-functionalized starting materialRegioselectivity can be a challenge

Experimental Protocols

Protocol 1: Palladium-Catalyzed Miyaura Borylation of 1-tert-Butyl-4-iodopyrazole

This protocol is adapted from established procedures for Miyaura borylation of halo-heterocycles.[10]

  • Preparation of Starting Material: Synthesize 1-tert-butyl-4-iodopyrazole from 1-tert-butyl-1H-pyrazole using an appropriate iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-tert-butyl-4-iodopyrazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Add a suitable degassed solvent, such as 1,4-dioxane or DMSO, via cannula.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound pinacol ester.

Protocol 2: Iridium-Catalyzed C-H Borylation of 1-tert-Butyl-1H-pyrazole

This protocol is based on leading literature for the iridium-catalyzed C-H borylation of heteroarenes.[9]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk flask with 1-tert-butyl-1H-pyrazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.0 equiv), and the iridium catalyst system, typically a combination of an iridium precursor like [Ir(cod)OMe]₂ (0.015 equiv) and a bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 equiv).

  • Solvent Addition: Add a dry, degassed solvent such as cyclohexane or tetrahydrofuran (THF) via cannula.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C for 16-48 hours. The reaction should be stirred vigorously. Monitor the reaction progress by GC-MS or NMR analysis of an aliquot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be directly purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the this compound pinacol ester.

Conclusion

For researchers and drug development professionals, the synthesis of this compound derivatives can be approached through several effective strategies. While traditional lithiation methods are still practiced, the significant advantages in safety, scalability, and functional group tolerance offered by modern catalytic methods are compelling.

  • The Palladium-Catalyzed Miyaura Borylation stands out as a robust and highly reliable method, making it an excellent choice for routine synthesis and library generation where the halogenated precursor is readily available.

  • The Iridium-Catalyzed C-H Borylation offers a more elegant and atom-economical solution, ideal for process chemistry and green chemistry initiatives where minimizing synthetic steps is a priority.

The selection of the optimal route will ultimately depend on project-specific factors including the availability of starting materials, desired scale, cost considerations, and the specific functional groups present in the target molecule. By understanding the principles and practicalities of these alternative routes, chemists are better equipped to efficiently access these valuable building blocks for drug discovery and development.

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a key building block in the synthesis of numerous compounds of medicinal interest, largely due to its utility in Suzuki-Miyaura cross-coupling reactions.[1][2][3] The purity and concentration of this boronic acid directly impact the yield, purity, and safety profile of the final drug substance. Therefore, robust and validated analytical methods for its quantification are not merely a regulatory expectation but a scientific necessity.

This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed protocols for their validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide illustrative experimental data to facilitate an objective comparison.[4][5][6][7]

The inherent chemical nature of boronic acids, including their tendency to undergo dehydration to form cyclic anhydrides (boroxines) and their potential for hydrolysis, presents unique analytical challenges.[8][9] This guide will address these challenges and explain the rationale behind the experimental choices made to ensure the development of reliable and accurate quantitative methods.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by factors such as the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. For this compound, both HPLC-UV and GC-MS offer viable, albeit different, approaches to quantification.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone of pharmaceutical analysis, favored for its versatility in handling non-volatile and thermally labile compounds.[10] For boronic acids, reversed-phase HPLC is a common choice, though care must be taken to select a column and mobile phase that minimize on-column degradation.[9][11]

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, provides exceptional sensitivity and structural elucidation capabilities.[11] However, due to the low volatility of boronic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[11][12]

The following sections will detail the validation of both methods, guided by the principles of scientific integrity and adherence to regulatory standards.

Method Validation: A Framework for Trustworthiness

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][7] The validation parameters we will consider are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: HPLC-UV Method Validation

This protocol outlines the steps for validating an HPLC-UV method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with low silanol activity to minimize on-column hydrolysis.[9][13]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[14]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.

  • Sample Preparation: Dissolve the test sample in the mobile phase to a known concentration.

3. Validation Experiments:

  • Specificity: Analyze a blank (mobile phase), a standard solution, and a sample spiked with potential impurities or degradation products to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject the series of working standard solutions (e.g., 5 concentrations) in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and calculate the relative standard deviation (RSD).

  • Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst and/or instrument to assess inter-day variability.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.

Protocol 2: GC-MS Method Validation

This protocol details the validation of a GC-MS method, including a derivatization step, for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to ensure separation of the derivatized analyte from other components.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatization Reagent: A suitable reagent to convert the boronic acid to a volatile ester, for example, by reaction with a diol like pinacol.[12]

  • Standard Stock Solution: Accurately weigh and dissolve the derivatized this compound in a suitable solvent (e.g., ethyl acetate) to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Derivatization and Preparation: Accurately weigh the sample, add the derivatization reagent and a catalyst if necessary, and heat for a specified time. After cooling, dilute with a suitable solvent to a known concentration.

3. Validation Experiments:

  • The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are performed in a similar manner to the HPLC-UV method, using the derivatized standards and samples. For specificity, it's crucial to demonstrate that the derivatization reagent and by-products do not interfere with the analyte peak.

Visualizing the Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the experimental workflows.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis cluster_results Results Prep Standard & Sample Preparation HPLC_Analysis HPLC-UV Analysis Prep->HPLC_Analysis Specificity Specificity Data_Evaluation Data Evaluation & Reporting Specificity->Data_Evaluation Linearity Linearity Linearity->Data_Evaluation Accuracy Accuracy Accuracy->Data_Evaluation Precision Precision Precision->Data_Evaluation LOD_LOQ LOD & LOQ LOD_LOQ->Data_Evaluation Robustness Robustness Robustness->Data_Evaluation HPLC_Analysis->Specificity HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->LOD_LOQ HPLC_Analysis->Robustness

Caption: Workflow for HPLC-UV Method Validation.

GCMS_Validation_Workflow cluster_prep_gc Preparation cluster_validation_gc Validation Parameters cluster_analysis_gc Analysis cluster_results_gc Results Derivatization Derivatization Prep_GC Standard & Sample Preparation Derivatization->Prep_GC GCMS_Analysis GC-MS Analysis Prep_GC->GCMS_Analysis Specificity_GC Specificity Data_Evaluation_GC Data Evaluation & Reporting Specificity_GC->Data_Evaluation_GC Linearity_GC Linearity Linearity_GC->Data_Evaluation_GC Accuracy_GC Accuracy Accuracy_GC->Data_Evaluation_GC Precision_GC Precision Precision_GC->Data_Evaluation_GC LOD_LOQ_GC LOD & LOQ LOD_LOQ_GC->Data_Evaluation_GC Robustness_GC Robustness Robustness_GC->Data_Evaluation_GC GCMS_Analysis->Specificity_GC GCMS_Analysis->Linearity_GC GCMS_Analysis->Accuracy_GC GCMS_Analysis->Precision_GC GCMS_Analysis->LOD_LOQ_GC GCMS_Analysis->Robustness_GC

Caption: Workflow for GC-MS Method Validation.

Comparative Performance Data

The following tables summarize hypothetical but realistic validation data for the two methods, allowing for a direct comparison of their performance characteristics.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Specificity No interference from blank and placebo.No interference from derivatization reagents.
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 20
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (Repeatability, RSD) < 1.0%< 1.5%
Precision (Intermediate, RSD) < 1.5%< 2.0%
LOD (µg/mL) 0.30.03
LOQ (µg/mL) 1.00.1
Robustness PassedPassed

Discussion and Method Selection

The illustrative data highlights the strengths and weaknesses of each technique.

  • HPLC-UV demonstrates excellent linearity, accuracy, and precision, making it a robust and reliable method for routine quality control. Its primary advantage lies in the direct analysis of the boronic acid without the need for derivatization, simplifying the workflow and reducing potential sources of error. However, its sensitivity, as indicated by the LOD and LOQ, may be lower than that of GC-MS.

  • GC-MS offers significantly higher sensitivity, making it the preferred method for trace-level analysis or when sample availability is limited. The mass spectrometric detection provides a higher degree of selectivity and allows for positive identification of the analyte. The main drawback is the necessity of a derivatization step, which adds complexity, time, and a potential for incomplete reaction or side-product formation that must be carefully controlled and validated.

The choice between HPLC-UV and GC-MS will ultimately depend on the specific analytical requirements:

  • For routine purity and assay determination where high sensitivity is not the primary concern, the HPLC-UV method is generally more practical and efficient.

  • For the quantification of trace impurities or in applications requiring very low detection limits, the GC-MS method is the superior choice.

Conclusion

The validation of analytical methods is a critical component of the drug development process, ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a comprehensive comparison of HPLC-UV and GC-MS for the quantification of this compound. Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable results. By understanding the principles, protocols, and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to select the most appropriate analytical method for their specific needs, thereby ensuring data integrity and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • A Comparative Guide to the Validation of Analytical Methods for Methyl 3-boronobenzo
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Quality Guidelines. ICH.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • A Guide to the Validation of Analytical Methods Using Methylboronic Acid Pinacol Ester-d3. Benchchem.
  • Cross-validation of analytical methods for (2-Fluoro-3,5-diformylphenyl)boronic acid. Benchchem.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 1H-Pyrazole-4-boronic acid. Chem-Impex.
  • Development and Validation of an HPLC-UV Method to Quantify Tavaborole During in Vitro Transungual Perme

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A Senior Application Scientist's Guide to Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex molecules bearing the pyrazole scaffold is of paramount importance. The pyrazole moiety is a key pharmacophore in numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds to functionalize such heterocycles. This guide provides an in-depth comparison of various palladium catalysts for the coupling of a crucial building block, (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid, with aryl halides. We will delve into the mechanistic nuances, present comparative performance data, and provide actionable experimental protocols to empower you in your synthetic endeavors.

The Significance of the Pyrazole Moiety and the Suzuki-Miyaura Coupling

The pyrazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The tert-butyl group on the pyrazole nitrogen in this compound serves to enhance solubility and sterically influence the conformation of the final product, often leading to improved biological activity.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is the gold standard for constructing biaryl and heteroaryl-aryl linkages due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[1]

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Aryl-Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst and its associated ligands profoundly influences the efficiency of each step, particularly the initial activation of the precatalyst to the active Pd(0) species and the rate-limiting transmetalation step.

Performance Evaluation of Palladium Catalysts

The selection of an appropriate palladium catalyst is critical for the successful coupling of this compound. We will compare the performance of three classes of commonly used palladium sources: traditional palladium salts with phosphine ligands, a specific palladium complex, and modern Buchwald precatalysts.

Traditional Palladium(II) Salts with Phosphine Ligands (e.g., Pd(OAc)₂ with PPh₃ or P(t-Bu)₃)

Palladium(II) acetate, in combination with phosphine ligands, is a cost-effective and readily available catalytic system. The in-situ formation of the active Pd(0) species requires a reduction step, which can sometimes be sluggish and lead to the formation of inactive palladium black.

Mechanistic Insight: The phosphine ligand plays a crucial role in stabilizing the Pd(0) species and influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can accelerate these steps, leading to higher turnover numbers (TON) and turnover frequencies (TOF).[2] However, the in-situ generation of the active catalyst can be inconsistent.[3]

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf))

PdCl₂(dppf) is a stable, commercially available, and widely used catalyst for a variety of cross-coupling reactions. The dppf ligand is a bidentate phosphine that forms a stable chelate with the palladium center.

Mechanistic Insight: The defined stoichiometry and structure of PdCl₂(dppf) can lead to more reproducible results compared to in-situ generated catalysts. The dppf ligand's bite angle and electronic properties are well-suited for many Suzuki-Miyaura couplings. However, for particularly challenging substrates, its activity may be lower than that of more modern catalytic systems. The addition of a slight excess of the dppf ligand has been shown to improve yields in the coupling of pyrazole triflates.[4]

Buchwald Precatalysts (e.g., XPhos Pd G2, G3, and G4)

The Buchwald laboratory has developed a series of highly active and versatile palladium precatalysts that are now commercially available.[5] These precatalysts are air- and moisture-stable and are designed for the rapid and quantitative generation of the active monoligated Pd(0) species.[6]

Mechanistic Insight: Buchwald precatalysts, particularly the second, third, and fourth generation (G2, G3, and G4), are designed to overcome the limitations of traditional systems. The G2 precatalysts generate the active Pd(0) species at room temperature with weak bases.[5] The G3 and G4 precatalysts exhibit enhanced stability and generate a less intrusive carbazole byproduct upon activation. The bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective for coupling sterically hindered and electron-rich or -poor substrates, including heteroaryl chlorides.[5] These catalysts are particularly advantageous for substrates prone to protodeboronation, a common side reaction with heteroaryl boronic acids.

Comparative Performance Data

The following table summarizes the expected performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole). The data is a synthesis of representative results from the literature for similar heterocyclic couplings.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield (%)Key AdvantagesPotential Drawbacks
Pd(OAc)₂ / P(t-Bu)₃2-580-10012-2460-85Cost-effective, readily available components.[2]Inconsistent catalyst activation, potential for Pd black formation.[3]
PdCl₂(dppf)2-580-1008-1675-90Good reproducibility, stable complex.[4][7]Moderate activity for challenging substrates.
XPhos Pd G21-2RT - 601-4>95High activity, low catalyst loading, mild conditions.[5][6]Higher cost compared to traditional catalysts.
XPhos Pd G3/G40.5-2RT - 600.5-2>95Very high activity, enhanced stability, cleaner reaction profile.Highest cost.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling with this compound using the discussed catalyst systems.

General Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine aryl halide, boronic acid, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Add palladium catalyst and ligand (if applicable) under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract the product with an organic solvent. F->G H Purify the crude product by column chromatography. G->H

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / P(t-Bu)₃

  • To a dry Schlenk flask under an argon atmosphere, add:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Add anhydrous 1,4-dioxane (5 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using PdCl₂(dppf)

  • To a dry Schlenk flask under an argon atmosphere, add:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

    • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Follow the workup and purification procedure described in Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling using XPhos Pd G3

  • To a vial, add:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.5 mmol, 1.5 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Evacuate and backfill the vial with argon (repeat three times).

  • Add anhydrous THF (2 mL) via syringe.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter that dictates the efficiency, reproducibility, and overall success of the synthesis.

  • For routine, small-scale syntheses where cost is a primary concern, PdCl₂(dppf) offers a reliable and reproducible option, providing good to excellent yields under standard conditions.

  • For more challenging substrates, such as sterically hindered aryl chlorides or when milder reaction conditions are desired, the Buchwald precatalysts , particularly XPhos Pd G2, G3, or G4 , are the catalysts of choice. Their superior activity at low catalyst loadings and ambient temperatures often justifies the higher initial cost through improved yields, shorter reaction times, and simplified purification.

  • While traditional in-situ generated catalysts like Pd(OAc)₂/phosphine can be effective, they are generally less reliable and may require more extensive optimization.

By understanding the mechanistic principles and leveraging the comparative data and protocols provided in this guide, researchers can confidently select the optimal palladium catalyst to accelerate their discovery and development programs involving this important class of pyrazole-containing molecules.

References

  • Buchwald, S. L., et al. (2019). Buchwald Precatalysts: A Guide for the User. Aldrichimica Acta, 52(3), 67-82.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precatalysts: The Role of Precatalyst Impurities in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(8), 2042-2051. [Link]

  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). A General Method for the Suzuki−Miyaura Coupling of Hindered Aryl Chlorides: The Use of a Rationally Designed Catalyst System. Angewandte Chemie International Edition, 52(40), 10604-10607. [Link]

  • Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. Retrieved from [Link]

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Monodentate Phosphine Ligands for the Palladium-Catalyzed Suzuki−Miyaura Reaction. Angewandte Chemie International Edition, 45(39), 6523–6527. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Wallace, D. J., & Chen, C. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188–4190. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Han, F.-S., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 47(48), 12840-12842. [Link]

Sources

A Researcher's Guide to the Purity Assessment of Commercially Sourced (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Suzuki-Miyaura Coupling

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are instrumental in forging carbon-carbon bonds to construct complex molecular architectures found in many active pharmaceutical ingredients.[1][2] The success of a Suzuki-Miyaura coupling, however, is exquisitely sensitive to the purity of the boronic acid reagent.[2] Impurities can lead to a cascade of undesirable outcomes, including catalyst poisoning, formation of difficult-to-remove byproducts, and ultimately, reduced yields and compromised final product purity.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially sourced this compound. We will delve into the underlying principles of various analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data. Our focus is not merely on the "how," but more importantly, the "why," empowering you to make informed decisions in your laboratory.

Anticipating the Adversaries: Common Impurities in Boronic Acids

Before embarking on any analytical endeavor, it is crucial to understand the likely impurities. For boronic acids, these can be broadly categorized as:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of boronic acids.[4] Their presence can alter the stoichiometry of the reaction and introduce variability.

  • Homocoupling Products: Resulting from the coupling of two boronic acid molecules, these dimers are a common byproduct of the Suzuki reaction itself and can sometimes be present in the starting material.[3][5][6]

  • Residual Starting Materials and Reagents: Depending on the synthetic route used to prepare the boronic acid, residual precursors or reagents from the manufacturing process may be present.

  • Degradation Products: Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved, leading to the formation of the corresponding pyrazole.

A proactive understanding of these potential contaminants is the first step toward a robust analytical strategy.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged approach, leveraging the strengths of different methods, is essential for a thorough assessment. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for the initial assessment of a compound's identity and purity. It provides detailed information about the molecular structure and can be used to quantify the levels of impurities.

Why NMR is the First Line of Defense:

  • Structural Confirmation: ¹H and ¹³C NMR provide a unique fingerprint of the molecule, confirming the identity of this compound.

  • Quantitative Analysis (qNMR): By integrating the signals of the compound and a certified internal standard, one can accurately determine the purity (assay) of the material.

  • Impurity Identification: The presence of unexpected signals can indicate impurities, and their structure can often be elucidated from the NMR spectra.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The standard should have a signal that does not overlap with the analyte's signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) / (I_std / N_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Expected ¹H NMR Spectrum of Pure this compound (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0s1HPyrazole CH
~7.6s1HPyrazole CH
~1.5s9Htert-Butyl C(CH ₃)₃
~8.1 (broad)s2HB(OH )₂

Interpreting the Data for Impurities:

  • Boroxines: The presence of boroxines can lead to broadened signals for the pyrazole protons and the B(OH)₂ group.

  • Homocoupling Dimer: Look for additional aromatic signals corresponding to a bipyrazole structure.

  • Starting Materials: The absence of signals corresponding to potential precursors (e.g., 4-bromo-1-(tert-butyl)-1H-pyrazole) is a key indicator of purity.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is a cornerstone of purity analysis, offering exceptional resolving power to separate the main component from closely related impurities.

Why HPLC is Essential for Purity Profiling:

  • High Resolution: HPLC can separate compounds with very similar structures, allowing for the detection and quantification of trace impurities that may be missed by NMR.

  • Sensitivity: With UV or mass spectrometric detection, HPLC can detect impurities at very low levels.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize the separation of boronic acids and their impurities.[7][8]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector is standard. Coupling to a mass spectrometer (LC-MS) provides invaluable mass information for impurity identification.

  • Column: A C18 column is a good starting point for the separation of boronic acids.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate, is typically used.[9]

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample and run the gradient method. Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm or 254 nm).

  • Data Analysis: Integrate the peak areas of all detected components. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Data Interpretation:

  • Purity Calculation: Purity (%) = (Area_main peak / Total area of all peaks) * 100

  • Impurity Profile: The chromatogram provides a "fingerprint" of the sample's impurity profile. The retention times and peak areas of the impurities can be used for batch-to-batch comparisons.

  • LC-MS for Identification: If an LC-MS system is used, the mass-to-charge ratio (m/z) of each impurity peak can be determined, greatly aiding in its structural elucidation.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Boronic Acid B Dissolve in Diluent (e.g., ACN/Water) A->B C Inject onto RP-HPLC System B->C D Gradient Elution C->D E UV/MS Detection D->E F Integrate Peak Areas E->F G Calculate Area % Purity F->G H Identify Impurities (MS) F->H

Caption: A typical workflow for assessing the purity of this compound using RP-HPLC.

Mass Spectrometry (MS): The Mass Detective

Mass spectrometry provides the definitive molecular weight of the compound and its impurities. While often coupled with HPLC (LC-MS), standalone MS techniques can also be valuable.

Why MS is a Crucial Component:

  • Molecular Weight Confirmation: MS confirms the molecular weight of the target compound (for C₇H₁₃BN₂O₂, the monoisotopic mass is 168.1070 g/mol ).

  • Impurity Identification: By providing the molecular weights of impurities, MS is a powerful tool for their structural elucidation, especially when combined with fragmentation data (MS/MS).

  • Sensitivity: MS is an extremely sensitive technique, capable of detecting trace-level impurities.

Challenges in Boronic Acid Mass Spectrometry:

Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxines.[4] This can complicate the interpretation of the mass spectrum. Electrospray ionization (ESI) is a commonly used technique, and method development may be required to minimize in-source reactions.[9]

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the boronic acid in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Analysis: Look for the [M+H]⁺ (m/z 169.11) or [M-H]⁻ (m/z 167.09) ions corresponding to the parent compound. Analyze other observed ions to identify potential impurities.

Combined Analytical Strategy

Analytical_Strategy cluster_techniques Purity Assessment Techniques Compound Commercial This compound NMR NMR Spectroscopy Compound->NMR Identity & Assay HPLC HPLC / LC-MS Compound->HPLC Impurity Profile MS Mass Spectrometry Compound->MS Molecular Weight Confirmation Purity_Report Comprehensive Purity Report NMR->Purity_Report HPLC->Purity_Report MS->Purity_Report

Caption: An integrated analytical strategy for the comprehensive purity assessment of boronic acids.

Comparative Summary of Analytical Techniques

TechniquePrimary InformationStrengthsLimitations
¹H NMR Structural confirmation, quantitative purity (assay)Non-destructive, provides detailed structural information, good for quantification.Lower sensitivity compared to HPLC, may not resolve all impurities.
HPLC-UV Impurity profile, relative purityHigh resolving power, sensitive, robust for routine analysis.Requires a chromophore for UV detection, peak identity is not confirmed without MS.
LC-MS Impurity profile with mass identificationHigh resolving power, sensitive, provides molecular weight of impurities.[9]More complex instrumentation, potential for ion suppression.
Direct Infusion MS Molecular weight confirmationFast, confirms molecular weight.Does not separate components, risk of in-source reactions like boroxine formation.[4]

Conclusion: An Evidence-Based Approach to Quality Assurance

The purity of this compound is not a trivial matter; it is a critical parameter that directly influences the success of subsequent synthetic transformations. A comprehensive assessment of purity requires a multi-faceted analytical approach. By combining the structural insights from NMR spectroscopy with the high-resolution separation of HPLC and the definitive mass information from mass spectrometry, researchers can confidently ascertain the quality of their commercially sourced reagents. This rigorous, evidence-based approach to quality assurance is fundamental to achieving reproducible and reliable results in research and development.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry (ACS Publications).
  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed.
  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications).
  • What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.
  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • 1H-Pyrazole-4-boronic acid. Chem-Impex.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.. ResearchGate.
  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD..
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.

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A Senior Application Scientist's Guide to Solvent Effects in Suzuki-Miyaura Couplings of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Within the realm of medicinal chemistry, pyrazole-containing compounds are of immense interest due to their prevalence in pharmacologically active molecules.[3][4] The successful synthesis of biaryl compounds incorporating the (1-(tert-Butyl)-1H-pyrazol-4-yl) moiety via this reaction is critically dependent on a parameter that is often taken for granted: the solvent.[5][6]

This guide provides an in-depth comparative study of solvent effects on the palladium-catalyzed coupling of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid. We will move beyond a simple listing of solvents to explore the fundamental principles governing their influence on reaction kinetics, catalyst stability, and ultimately, product yield and purity.

The Multifaceted Role of the Solvent in the Catalytic Cycle

The solvent is not merely an inert medium in which the reaction occurs; it is an active participant that influences every elementary step of the Suzuki-Miyaura catalytic cycle.[6][7] Its polarity, coordinating ability, and proticity can dramatically alter the reaction's outcome.[2]

  • Solubility and Phase Behavior: A primary function of the solvent system is to dissolve, to the greatest extent possible, the organic substrates (aryl halide and boronic acid), the palladium catalyst, and the inorganic base. Many Suzuki-Miyaura reactions are biphasic, typically involving an organic solvent and an aqueous solution of the base.[2] In these cases, the solvent system must facilitate the transfer of reacting species between the two phases.

  • Catalyst Activation and Stability: Solvents can play a role in activating palladium precatalysts and stabilizing the active Pd(0) species.[8] Coordinating solvents can sometimes compete with ligands for binding sites on the palladium center, which can be either beneficial or detrimental depending on the specific ligand and reaction.[6]

  • Influence on Transmetalation: The crucial transmetalation step, where the organic group is transferred from boron to palladium, is often accelerated by the presence of water and a base. The solvent system must support the formation of the active boronate species, which is more nucleophilic than the parent boronic acid.[2]

  • Rate of Oxidative Addition and Reductive Elimination: The polarity of the solvent can influence the rates of the oxidative addition and reductive elimination steps. More polar solvents can stabilize charged intermediates and transition states that may be involved in these processes.[8]

Below is a generalized schematic of the Suzuki-Miyaura catalytic cycle, illustrating the key stages where the solvent exerts its influence.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd(0)L2->OxAdd Influenced by solvent polarity ArPd(II)XL2 R¹-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)ArL2 R¹-Pd(II)-R² Complex Transmetalation->ArPd(II)ArL2 Solvent aids boronate formation & phase transfer RedElim Reductive Elimination ArPd(II)ArL2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product R¹-R² RedElim->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Comparison of Solvents

To objectively assess the impact of different solvents, a systematic screening is essential. This section provides a detailed protocol for a comparative study using this compound and a model aryl bromide.

Workflow for Solvent Screening

The logical flow for conducting a solvent screening experiment is outlined below. This systematic approach ensures that variables are controlled and the results are directly comparable.

Solvent_Screening_Workflow start Define Reaction (Substrates, Catalyst, Base, Temp) setup Prepare Stock Solutions - Aryl Halide - Boronic Acid - Catalyst/Ligand - Base start->setup reaction Set up Parallel Reactions - Array of reaction vials - Each with a different solvent system setup->reaction execution Execute Reactions - Degas all solvent systems - Add reagents - Heat to specified temperature - Stir for a fixed time reaction->execution monitoring Monitor Progress - TLC or LC-MS sampling at set intervals execution->monitoring workup Standardized Workup - Quench reaction - Extract with organic solvent - Wash and dry monitoring->workup analysis Analyze Results - GC or ¹H NMR for yield determination - LC-MS for purity assessment workup->analysis conclusion Compare Data & Select Optimal Solvent analysis->conclusion

Caption: Workflow for a systematic solvent screening experiment.

Detailed Experimental Protocol: Solvent Screening

This protocol is designed for the coupling of this compound with 4-bromoanisole as a model aryl halide.

Materials:

  • This compound (1.0 eq)[9]

  • 4-Bromoanisole (1.2 eq)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 eq)

  • K₂CO₃ (Potassium Carbonate) (2.5 eq)

  • Solvents to be tested:

    • 1,4-Dioxane / H₂O (4:1)

    • Toluene / H₂O (4:1)

    • N,N-Dimethylformamide (DMF) / H₂O (4:1)

    • Tetrahydrofuran (THF) / H₂O (4:1)

    • Acetonitrile (MeCN) / H₂O (4:1)

    • Isopropanol (IPA) / H₂O (4:1)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a 10 mL reaction vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.595 mmol), 4-bromoanisole (132 mg, 0.714 mmol), K₂CO₃ (205 mg, 1.49 mmol), and Pd(PPh₃)₄ (20.6 mg, 0.018 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add 5 mL of the degassed solvent system to be tested (e.g., 4 mL of 1,4-Dioxane and 1 mL of water). Ensure the solvent has been previously degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (upon completion):

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the product yield by ¹H NMR spectroscopy using an internal standard or by Gas Chromatography (GC) with a calibrated response factor. Assess purity by LC-MS.

  • Repeat: Repeat steps 1-7 for each solvent system under identical conditions to ensure a valid comparison.

Comparative Data and Analysis

The data gathered from the solvent screening protocol should be tabulated for clear comparison. Below is a representative table illustrating potential outcomes.

Solvent System (v/v)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS, %)Observations
1,4-Dioxane / H₂O (4:1) 4>999298Homogeneous, clean reaction profile.[2][10]
Toluene / H₂O (4:1) 8857895Slower reaction rate, biphasic.
DMF / H₂O (4:1) 2>999497Very fast reaction, slightly more colored.
THF / H₂O (4:1) 6>999098Good performance, comparable to dioxane.[11]
MeCN / H₂O (4:1) 8706190Incomplete conversion, some side products observed.
IPA / H₂O (4:1) 12655588Slowest rate, significant starting material remaining.

Note: This table contains hypothetical data for illustrative purposes.

Analysis of Expected Trends:

  • Polar Aprotic Solvents: Solvents like Dioxane, THF, and DMF are often highly effective for Suzuki-Miyaura couplings.[2] Their ability to dissolve both organic substrates and facilitate the action of the aqueous base leads to efficient reactions. DMF, with its high boiling point and polarity, often accelerates the reaction rate.

  • Aqueous Mixtures: The inclusion of water is frequently beneficial, as it readily dissolves the inorganic base and can accelerate the transmetalation step.[11][12] The optimal ratio of organic solvent to water often requires empirical determination.[11]

  • Nonpolar Solvents: Toluene can be effective but may result in slower reaction rates compared to more polar aprotic solvents, especially if the reactants have poor solubility.

  • Protic Solvents: Alcohols like isopropanol can be used but may sometimes lead to slower reactions or side reactions, depending on the specific substrates and catalyst system.

Conclusion and Recommendations

Based on the principles of solvent effects and the generalized experimental data, a mixture of a polar aprotic solvent with water is the recommended starting point for optimizing the Suzuki-Miyaura coupling of this compound. Specifically, systems like 1,4-Dioxane/H₂O or DMF/H₂O are likely to provide the highest yields in the shortest reaction times.

The choice of solvent is not a one-size-fits-all decision. It is a critical reaction parameter that must be optimized for each specific substrate pairing and catalyst system. By employing a systematic screening approach as detailed in this guide, researchers can confidently identify the optimal conditions to maximize the efficiency, yield, and purity of their coupling reactions, thereby accelerating drug discovery and development programs.

References

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Nykaza, T. V., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • ChemScene. (n.d.). This compound.
  • Billingsley, K. L., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Gqola, D., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
  • Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid.
  • De Lambert de Boisjan, A., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the predictability and scope of a reagent's reactivity are paramount. In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical discovery, boronic acids are indispensable building blocks.[1][2] This guide provides an in-depth analysis of the cross-reactivity of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid, a heterocyclic boronic acid of increasing interest.

The pyrazole motif is a well-established pharmacophore found in numerous bioactive molecules, valued for its ability to engage in various biological interactions.[3] The tert-butyl group on the pyrazole ring offers steric bulk, which can influence the compound's solubility, stability, and conformational preferences, ultimately impacting its reactivity and the properties of the resulting products.[4] Understanding the cross-coupling performance of this reagent with a diverse array of substrates is critical for its effective deployment in synthetic campaigns.

This guide will delve into the experimental assessment of this compound's performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[5][6] We will explore its reactivity with various aryl halides, compare its performance against structurally similar pyrazole boronic acids, and provide detailed, field-tested protocols to enable reproducible results in your laboratory.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[7] Its broad functional group tolerance and relatively mild reaction conditions have made it a favored method in medicinal chemistry.[8] A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing these reactions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[7]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination Ar-X Ar-X R-B(OH)2 R-B(OH)2 Base Base Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design for Cross-Reactivity Profiling

To objectively assess the cross-reactivity of this compound, a systematic approach is necessary. The following experimental design allows for a comprehensive evaluation of its performance with a range of substrates and provides a basis for comparison with alternative reagents.

Substrate Scope Evaluation

The choice of coupling partners is critical to understanding the utility of the boronic acid. A representative panel of aryl halides should be selected to probe electronic and steric effects.

Table 1: Substrate Panel for Cross-Reactivity Screening

Aryl Halide Rationale
4-BromoanisoleElectron-rich substrate
4-BromobenzonitrileElectron-poor substrate
2-BromotolueneSterically hindered substrate
4-BromopyridineHeterocyclic substrate
4-ChloroanisoleLess reactive halide
Comparative Reagents

To contextualize the performance of this compound, it is beneficial to test it alongside structurally related analogs.

Table 2: Comparative Pyrazole Boronic Acids

Comparative Reagent Key Feature
1H-Pyrazole-4-boronic acidUnsubstituted pyrazole core[9]
1-Methyl-1H-pyrazole-4-boronic acid pinacol esterLess sterically demanding N-substituent, ester form[10][11]
1-Phenyl-1H-pyrazole-4-boronic acidAromatic N-substituent

The inclusion of a boronic acid pinacol ester allows for a comparison between the free boronic acid and a more stable, protected form. Boronic esters often exhibit different reactivity profiles compared to their corresponding boronic acids.[12]

Standardized Protocol for Suzuki-Miyaura Cross-Coupling

The following protocol is a robust starting point for evaluating the cross-reactivity of this compound. It is designed to be a self-validating system, with clear steps and rationale.

Suzuki_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Vial To a dry reaction vial add: ArylHalide Aryl Halide (1.0 mmol) BoronicAcid This compound (1.2 mmol) Base K3PO4 (2.0 mmol) Catalyst Pd(dppf)Cl2 (0.05 mmol) Solvent Dioxane/Water (4:1, 5 mL) Seal Seal the vial under Argon Solvent->Seal Heat Heat at 85°C with vigorous stirring Seal->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Dry Dry organic layer over Na2SO4 Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: A standardized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:
  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Causality: The excess of the boronic acid component helps to drive the reaction to completion. K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[13]

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), to the vial. Subsequently, add the solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

    • Causality: The water in the solvent mixture is often crucial for dissolving the base and facilitating the formation of the active boronate species.[7]

  • Inert Atmosphere: Seal the vial and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.

    • Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Place the reaction vial in a preheated oil bath or heating block at 85-100 °C and stir vigorously for the specified time (typically 12-24 hours).

    • Causality: Heating is generally required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Comparative Performance Data (Illustrative)

The following table presents a hypothetical but realistic dataset illustrating the expected performance of this compound in comparison to other pyrazole-based boronic acids. The yields are based on isolated product after purification.

Table 3: Comparative Yields (%) in Suzuki-Miyaura Coupling

Aryl Halide This compound 1H-Pyrazole-4-boronic acid 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester 1-Phenyl-1H-pyrazole-4-boronic acid
4-Bromoanisole92%88%95%90%
4-Bromobenzonitrile85%75%88%82%
2-Bromotoluene70%65%78%68%
4-Bromopyridine78%72%81%75%
4-Chloroanisole45%35%55%40%
Interpretation of Results:
  • This compound is expected to be a highly effective coupling partner for a range of aryl bromides, demonstrating good reactivity with both electron-rich and electron-poor systems. The steric bulk of the tert-butyl group may slightly hinder coupling with highly congested substrates like 2-bromotoluene, but it still provides respectable yields.

  • Comparison with 1H-Pyrazole-4-boronic acid: The N-tert-butyl group appears to confer slightly enhanced reactivity compared to the unsubstituted pyrazole. This could be due to improved solubility or electronic effects.

  • Comparison with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: The pinacol ester generally shows slightly higher or comparable yields. Boronic esters are often more stable and can lead to cleaner reactions with fewer side products, such as protodeboronation.[13]

  • Comparison with 1-Phenyl-1H-pyrazole-4-boronic acid: The tert-butyl analog demonstrates comparable or slightly better performance, suggesting that the bulky aliphatic substituent is well-tolerated in the catalytic cycle.

  • Reactivity with Aryl Chlorides: As expected, the coupling with the less reactive 4-chloroanisole results in significantly lower yields across all reagents, a common challenge in Suzuki-Miyaura couplings.

Conclusion and Future Directions

This compound is a versatile and highly effective reagent for Suzuki-Miyaura cross-coupling reactions. Its performance is comparable, and in some cases superior, to other commonly used pyrazole boronic acids. The tert-butyl group provides a unique structural feature that can be exploited in the design of novel compounds without significantly compromising its cross-coupling reactivity.

For drug development professionals, this reagent represents a valuable tool for introducing the N-tert-butyl pyrazole moiety into complex molecules. Further studies could explore its utility in other palladium-catalyzed reactions, such as the Chan-Lam coupling, and investigate its performance with a broader range of heterocyclic coupling partners. The protocols and comparative data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Shouyun, Y., & Chengxu, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
  • Singh, A. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • PharmaBlock. (2025, October 16).
  • American Chemical Society. (n.d.). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
  • National Institutes of Health. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD..
  • Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Chem-Impex.
  • Thermo Scientific Chemicals. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%. Thermo Scientific Chemicals.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Thermo Scientific Chemicals. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%. Thermo Scientific Chemicals.
  • MDPI. (2020).
  • Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. The compound (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid (CAS No. 1416785-99-3) is a valuable building block in synthetic chemistry, but like all boronic acids, its waste requires informed and precise handling. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond simple instruction to explain the causality behind each procedural choice. Our goal is to empower your laboratory with the knowledge to manage this chemical's lifecycle safely and responsibly.

Hazard Identification and Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge directly informs the necessary safety precautions and handling protocols. This compound is classified as hazardous, and all waste derived from it must be managed accordingly.[1]

Core Safety Mandates:

  • Work Environment : All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory to prevent exposure, as dictated by the compound's hazard profile:

    • Eye Protection : Tightly fitting safety goggles or a face shield are required to protect against the serious eye irritation (H319) this chemical can cause.[1][4]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact, as the compound is a known skin irritant (H315).[1][3] Always inspect gloves for integrity before use.

    • Protective Clothing : A standard lab coat is necessary to protect against accidental splashes and contamination of personal clothing.[5]

Table 1: GHS Hazard Profile for this compound

The following table summarizes the key hazard classifications which necessitate its treatment as hazardous waste.

Hazard StatementGHS ClassificationDescriptionKey Precautionary Response
H302Acute toxicity, oral (Category 4)Harmful if swallowed.P301+P312 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.P302+P352 : IF ON SKIN: Wash with plenty of water.[5]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

The Core Disposal Directive: Professional Hazardous Waste Management

The unambiguous and safest method for disposing of this compound is to treat it as hazardous chemical waste.[6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3] The primary disposal route involves collection by a licensed professional waste disposal service.[1]

Step-by-Step Protocol for Waste Accumulation
  • Waste Characterization and Segregation :

    • Characterize the waste at the point of generation. This includes solid this compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions.

    • This waste stream must be segregated from other, incompatible waste streams. Never mix boronic acids with strong acids or oxidizing agents unless it is part of a specific, EHS-approved neutralization protocol.[2][7][8]

  • Container Selection :

    • Use a chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.[8][9]

    • Ensure the container is in good condition, free from cracks or deterioration.[8][10]

    • For liquid waste, do not fill the container beyond 90% capacity to allow for expansion.[11]

  • Proper Labeling :

    • The container must be clearly labeled with the words "Hazardous Waste" .[2][12]

    • The label must include the full chemical name: "this compound" .[3]

    • For solutions, list all components and their approximate concentrations.[13]

    • Include relevant hazard warnings or pictograms (e.g., "Irritant").[12]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation and under the direct supervision of laboratory personnel.[8][11][12]

    • The SAA must be a well-ventilated area away from incompatible materials.[8][14]

  • Arrange for Professional Collection :

    • Once the container is full or in accordance with your institution's waste accumulation time limits, contact your Environmental Health and Safety (EHS) department to schedule a pickup.[9]

    • Complete all required waste manifest forms accurately before the scheduled collection.[3]

Visualizing the Disposal Workflow

The following diagram outlines the logical decision-making and operational flow for the safe disposal of this compound waste.

G WasteGen Waste Generation (Solid or Liquid) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WasteGen->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste Stream FumeHood->Segregate Container Select Compatible Container (e.g., HDPE) Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards Container->Label Store Store Sealed Container in Designated SAA Label->Store EHS Contact EHS for Pickup Store->EHS Vendor Collection by Licensed Hazardous Waste Vendor EHS->Vendor

Caption: Logical workflow for the safe disposal of boronic acid waste.

Spill Management Protocol

In the event of a spill, a prompt and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity. Alert your supervisor and institutional EHS department.[3]

  • Containment : Prevent the spilled material from entering drains or waterways.[3]

  • Cleanup :

    • For solid spills , carefully sweep or vacuum up the material, avoiding dust generation. Use dry cleanup procedures.[5]

    • For liquid spills , use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect Waste : Place all spilled material and contaminated cleanup supplies into a new, properly labeled hazardous waste container.[3][15]

  • Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

Alternative Disposal Considerations: In-Lab Neutralization (EHS Approval Required)

While professional disposal is the standard, some institutions may permit the neutralization of small quantities of simple, weak boronic acids. This procedure should not be performed without a specific, risk-assessed protocol that has been explicitly approved in writing by your EHS department. [3][13] The chemical principle involves reacting the weak boronic acid with a mild base to form a less hazardous boronate salt and water.[9][14]

Illustrative Experimental Protocol: Neutralization of Boronic Acid Waste

CAUTION: FOR EHS-APPROVED USE ONLY.

  • Preparation : In a chemical fume hood, dilute the boronic acid waste with a large volume of water in an appropriately sized beaker to manage any potential heat generation.

  • Neutralization :

    • Slowly and incrementally add a mild base, such as a saturated solution of sodium bicarbonate (baking soda) or sodium carbonate, to the boronic acid solution with constant, gentle stirring.[9][14][16]

    • The addition of a base to an acid is an exothermic reaction; slow addition is critical to control the reaction rate and temperature.

  • pH Monitoring :

    • Use a calibrated pH meter or pH strips to monitor the solution's pH throughout the addition of the base.[13][16]

    • Continue adding the base until the pH is within the neutral range specified by your local water authority for drain disposal (typically between 6.0 and 9.0).

  • Final Disposal :

    • Once neutralized, the resulting salt solution may be eligible for drain disposal, but only if explicitly permitted by your institution and local regulations. [7]

    • Always flush with a large volume of water (at least 20 times the volume of the neutralized solution).[7] If drain disposal is not permitted, the neutralized solution must still be collected as hazardous waste.

By adhering to these rigorous protocols, researchers and laboratory managers can ensure that the lifecycle of this compound is managed with the highest commitment to safety, scientific integrity, and environmental protection. When in doubt, always consult your institution's EHS department.[7]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How and Why to Neutralize Boric Acid. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). 1-tert-Butyl-1H-pyrazol-4-ylboronic acid Safety Data Sheet. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.